ASC-69
Description
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Properties
IUPAC Name |
2-[4-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-methylpyrimidin-2-yl]amino]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-12-10-17(23-18-11-16(25-26-18)14-4-5-14)24-19(21-12)22-15-6-2-13(3-7-15)8-9-20/h2-3,6-7,10-11,14H,4-5,8H2,1H3,(H3,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYJVXSANGBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)CC#N)NC3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118948 | |
| Record name | 4-[[4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-6-methyl-2-pyrimidinyl]amino]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216665-50-7 | |
| Record name | 4-[[4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-6-methyl-2-pyrimidinyl]amino]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1216665-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-6-methyl-2-pyrimidinyl]amino]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of ASC: A Core Component of Inflammasome Signaling
Disclaimer: The term "ASC-69" does not correspond to a recognized pharmaceutical agent or biological molecule in publicly available scientific literature. It is likely that the intended subject of inquiry is the well-characterized adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This guide will provide an in-depth overview of the mechanism of action of the ASC protein.
Executive Summary
ASC is a critical adaptor protein that plays a central role in the innate immune system. It is a key component of inflammasomes, which are multiprotein complexes that, upon activation by various danger signals, trigger inflammatory responses and a form of programmed cell death called pyroptosis. ASC functions by linking upstream sensor proteins to the downstream effector caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Beyond its role in inflammasomes, ASC is also implicated in adaptive immunity and has been studied in the context of cancer and other diseases.
Core Mechanism of Action: Inflammasome Assembly and Activation
The primary and most well-understood function of ASC is its role as a central adaptor in the formation of inflammasomes.[1][2] This process is initiated by cellular sensors that detect pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).
Signaling Pathway of ASC-Mediated Inflammasome Activation:
Caption: ASC-mediated inflammasome activation pathway.
The process unfolds as follows:
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Sensing: Inflammasome sensors, such as those from the NLR family (e.g., NLRP3) or AIM2, detect specific molecular patterns.[1]
-
Recruitment: The activated sensor protein recruits ASC. This interaction is mediated by the homotypic binding of their respective pyrin domains (PYD).[1][2]
-
Oligomerization and Speck Formation: Upon recruitment, ASC molecules polymerize into a large, helical filament structure known as an "ASC speck".[1][2] This macromolecular aggregate serves as a signaling platform.
-
Caspase-1 Activation: The CARD domain of ASC then recruits pro-caspase-1, the inactive zymogen of caspase-1. The high local concentration of pro-caspase-1 on the ASC speck facilitates its proximity-induced autocatalytic cleavage and activation.[1]
-
Cytokine Maturation and Secretion: Active caspase-1 cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1]
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Pyroptosis: Active caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of mature cytokines and other intracellular contents. This inflammatory form of cell death is termed pyroptosis.[1]
Inflammasome-Independent Functions of ASC
Recent research has unveiled that ASC possesses functions independent of its classical role in inflammasome assembly.
Regulation of Adaptive Immunity
ASC plays a cell-intrinsic role in lymphocytes and dendritic cells.[3] It has been shown to be crucial for:
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Chemotaxis: ASC-deficient lymphocytes exhibit impaired migration despite normal chemokine receptor expression.[3]
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Antigen Presentation: Dendritic cells lacking ASC show defective antigen uptake.[3]
The underlying mechanism for these functions involves ASC's control over the expression and stability of DOCK2, a guanine nucleotide exchange factor. DOCK2 is essential for Rac-dependent signaling, which in turn governs actin polymerization—a critical process for cell migration and antigen uptake.[3]
Logical Flow of ASC's Role in Adaptive Immunity:
References
- 1. Unknown/enigmatic functions of extracellular ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly and regulation of ASC specks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inflammasome adaptor ASC regulates adaptive immune cell functions by controlling DOCK2-mediated Rac activation and actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ASC-69 in the Modulation of ASC-Dependent Inflammasome Activation: A Technical Guide
Abstract: The inflammasome is a critical multiprotein complex of the innate immune system responsible for orchestrating inflammatory responses. Its activation leads to the proteolytic cleavage of pro-caspase-1, maturation of pro-inflammatory cytokines IL-1β and IL-18, and induction of pyroptotic cell death. The adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) is a central component for the assembly of most inflammasomes.[1] Its oligomerization into a large signaling platform, the "ASC speck," is a hallmark of inflammasome activation.[2] Dysregulation of this pathway is implicated in a host of inflammatory diseases. This document provides a technical overview of ASC-69, a novel small molecule designed to modulate inflammasome activity by directly interfering with ASC oligomerization. We present its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Introduction to Inflammasome Activation and the Role of ASC
Inflammasomes are supramolecular signaling platforms that respond to pathogenic and endogenous danger signals.[3] Canonical inflammasomes are typically composed of a sensor protein (e.g., NLRP3, AIM2), the adaptor protein ASC, and the effector enzyme pro-caspase-1.[4] Upon activation, the sensor protein recruits ASC, which then oligomerizes to form a large, prion-like filamentous structure known as the ASC speck.[2][5] This speck serves as a scaffold for the recruitment and proximity-induced autoactivation of pro-caspase-1.[5] Active caspase-1 subsequently cleaves gasdermin D (GSDMD) to trigger pyroptosis and processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[6]
Given its central role, ASC is an attractive target for therapeutic intervention in diseases driven by excessive inflammasome activity.[7][8] this compound is a first-in-class small molecule inhibitor developed to specifically disrupt the pyrin domain (PYD)-mediated self-association of ASC, thereby preventing speck formation and downstream inflammatory signaling.
Proposed Mechanism of Action of this compound
This compound is designed to non-covalently bind to a specific pocket within the ASC pyrin domain (PYD), sterically hindering the homotypic PYD-PYD interactions required for the nucleation and elongation of the ASC filament. This action prevents the formation of the functional ASC speck, thereby inhibiting the recruitment and activation of pro-caspase-1. Consequently, cytokine processing and pyroptosis are suppressed. This targeted approach is intended to provide broad-spectrum inhibition across multiple ASC-dependent inflammasomes, including NLRP3 and AIM2.
Quantitative Assessment of this compound Activity
The inhibitory activity of this compound was evaluated in various cell-based assays using immortalized human THP-1 monocytes and primary mouse bone marrow-derived macrophages (BMDMs). The data demonstrate potent, dose-dependent inhibition of ASC-dependent inflammasome activation pathways.
Table 1: IC₅₀ Values of this compound on Cytokine Release Cells were primed with LPS, then stimulated with the indicated activator in the presence of varying concentrations of this compound. IL-1β in the supernatant was quantified by ELISA after 6 hours.
| Cell Type | Inflammasome Activator | Pathway | IL-1β IC₅₀ (nM) |
| THP-1 Macrophages | Nigericin (10 µM) | NLRP3 | 125.4 ± 15.2 |
| THP-1 Macrophages | ATP (5 mM) | NLRP3 | 148.9 ± 21.7 |
| THP-1 Macrophages | Poly(dA:dT) (1 µg/mL) | AIM2 | 180.1 ± 25.5 |
| Mouse BMDMs | Nigericin (10 µM) | NLRP3 | 95.7 ± 11.3 |
| Mouse BMDMs | S. typhimurium (MOI 10) | NLRC4/NLRP3 | 250.6 ± 30.1 |
Table 2: Effect of this compound on Downstream Inflammasome Readouts THP-1 macrophages were primed with LPS (1 µg/mL) for 4 hours, treated with this compound (250 nM) for 30 minutes, then stimulated with Nigericin (10 µM) for 2 hours.
| Assay Readout | Method | % Inhibition by this compound |
| Caspase-1 Activation | Caspase-Glo® 1 Assay | 88.5% ± 5.4% |
| Pyroptosis (Cell Lysis) | LDH Release Assay | 92.1% ± 4.8% |
| ASC Speck Formation | Immunofluorescence | 95.7% ± 3.1% |
Detailed Experimental Protocols
Reproducibility is paramount in inflammasome research. The following sections provide detailed methodologies for key experiments used to characterize this compound.
Protocol: THP-1 Cell Culture and Differentiation
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Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C in 5% CO₂.
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Seeding: Seed cells at a density of 0.5 x 10⁶ cells/mL in 96-well or 12-well plates, depending on the downstream assay.
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM. Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells.
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Resting: Replace the PMA-containing medium with fresh, complete RPMI-1640 and rest the cells for 24 hours before experimentation.
Protocol: Inflammasome Activation and Inhibition
This protocol describes a standard assay to measure IL-1β release.[3]
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Priming (Signal 1): Prime the differentiated THP-1 macrophages by adding Lipopolysaccharide (LPS, from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C.
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Inhibition: Prepare serial dilutions of this compound in serum-free Opti-MEM medium. After the priming step, gently wash the cells once with PBS and replace the medium with the this compound dilutions. Incubate for 30 minutes at 37°C.
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Activation (Signal 2): Add the inflammasome activator (e.g., Nigericin, 10 µM final concentration) to each well.
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Incubation: Incubate the plate for 1-6 hours at 37°C. The optimal time should be determined empirically but 2 hours is often sufficient for caspase-1 cleavage and 6 hours for robust cytokine release.
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Sample Collection: Carefully collect the cell culture supernatant for analysis by ELISA (for IL-1β) and LDH assay. Lyse the remaining cells in RIPA buffer containing protease inhibitors for Western blot analysis.
Protocol: Western Blot for Caspase-1 Cleavage
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
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Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.
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Transfer: Transfer the proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against human Caspase-1 (detecting both pro-form p45 and cleaved p20 subunit) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][6]
Protocol: ASC Speck Visualization by Immunofluorescence
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Cell Culture: Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate.
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Activation: Prime and activate the cells as described in section 4.2.
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Fixation: After activation, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 3% BSA in PBS for 1 hour. Incubate with a primary antibody specific for human ASC for 2 hours. Wash, then incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips onto glass slides and visualize using a confocal fluorescence microscope. Quantify the percentage of cells containing a distinct ASC speck.[2]
Conclusion
This compound represents a promising therapeutic candidate and a valuable research tool for studying innate immunity. By specifically targeting the oligomerization of the central inflammasome adaptor protein ASC, it effectively blocks the activation of multiple inflammasome pathways. The quantitative data and detailed protocols provided in this guide demonstrate its potent inhibitory activity and offer a clear framework for its further investigation by researchers, scientists, and drug development professionals.
References
- 1. Therapeutic modulation of inflammasome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune system - Wikipedia [en.wikipedia.org]
- 5. The central inflammasome adaptor protein ASC activates the inflammasome after transition from a soluble to an insoluble state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. embopress.org [embopress.org]
The discovery and origin of the ASC protein
An In-depth Technical Guide on the Discovery and Origin of the ASC Protein
Abstract
Apoptosis-associated speck-like protein containing a CARD (ASC) is a pivotal adaptor protein in the innate immune system. Initially discovered for its role in apoptosis, ASC is now recognized as the central component of the inflammasome, a multi-protein complex that drives inflammatory responses. This document provides a comprehensive overview of the discovery, molecular characteristics, and functional roles of ASC, with a focus on its involvement in inflammasome signaling. Detailed experimental protocols and visual representations of key pathways are included to serve as a technical resource for researchers, scientists, and professionals in drug development.
Discovery of ASC: A Tale of Two Pathways
The discovery of ASC, also known by its gene name PYCARD, emerged from two separate lines of investigation at the turn of the 21st century: one focused on apoptosis and the other on cancer-related gene silencing.
Identification in Apoptosis
In 1999, Masumoto and colleagues identified a novel 22 kDa protein that formed speck-like aggregates in the cytoplasm of human promyelocytic leukemia HL-60 cells undergoing apoptosis.[1] This characteristic aggregation led to its name, "Apoptosis-associated speck-like protein containing a CARD" (ASC).[1][2] The initial discovery was facilitated by generating monoclonal antibodies against the insoluble fractions of these apoptotic cells.[3] Subsequent cloning and characterization revealed that ASC contained a C-terminal Caspase Recruitment Domain (CARD), a known mediator of apoptotic signaling.[1] Early studies suggested a pro-apoptotic function, noting that its redistribution from the cytoplasm to perinuclear structures preceded caspase activation.[2]
Independent Discovery as TMS1
Concurrently, in 2000, the protein was independently identified through a screen for genes silenced by methylation in human breast cancer cells.[2][4] In this context, it was named TMS1, for "Target of Methylation-induced Silencing-1".[2] This research line established ASC/TMS1 as a potential tumor suppressor, whose expression was frequently downregulated in various cancers, thereby preventing tumor cells from undergoing apoptosis.[2]
Molecular Architecture and Origin
ASC is a small adaptor protein encoded by the PYCARD gene, located on human chromosome 16p11.2.[5] Its structure is deceptively simple, consisting of two critical protein-protein interaction domains from the death domain-fold superfamily, connected by a flexible linker.[6][7][8]
Quantitative Molecular Data
| Parameter | Description | Reference |
| Full Name | Apoptosis-associated speck-like protein containing a CARD | [3][9] |
| Gene Name | PYCARD (PYD And CARD Domain Containing) | [6][10] |
| Aliases | ASC, TMS1, CARD5 | [2][10] |
| Molecular Weight | ~22 kDa | [1][3] |
| Structure | Bipartite: N-terminal PYD and C-terminal CARD | [6][11] |
| N-terminal Domain | Pyrin Domain (PYD) | [1][2] |
| C-terminal Domain | Caspase Recruitment Domain (CARD) | [1][2] |
The PYD and CARD Domains
The N-terminal Pyrin domain (PYD) and the C-terminal Caspase Recruitment Domain (CARD) are structurally related, each forming a six-helix bundle motif.[7][11][12] These domains are essential for mediating homotypic interactions, meaning a PYD domain binds to another PYD domain, and a CARD domain binds to another CARD.[12][13] This property is fundamental to ASC's function as a molecular scaffold. It allows ASC to act as a bridge, linking upstream sensor proteins (which typically have a PYD) to the downstream effector pro-caspase-1 (which has a CARD).[2][13]
The Central Role of ASC in Inflammasome Assembly
While initially linked to apoptosis, the primary recognized function of ASC is as an indispensable adaptor protein for the majority of inflammasome complexes.[3] Inflammasomes are cytosolic protein platforms that, upon sensing pathogenic or danger signals, activate caspase-1, leading to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death called pyroptosis.[2][5][14]
In the canonical NLRP3 inflammasome pathway:
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Sensing: An upstream sensor protein, such as NLRP3, detects a danger signal, leading to its activation and oligomerization.[13]
-
Recruitment: The PYD domain of the activated NLRP3 oligomer recruits the PYD domain of ASC.[2][13]
-
Polymerization & Speck Formation: This recruitment seeds the polymerization of ASC into long, helical filaments. These filaments intertwine to form the singular, micron-sized structure known as the "ASC speck," which is a hallmark of inflammasome activation.[1][3][15]
-
Effector Recruitment: The exposed CARD domains on the ASC filaments recruit the CARD domain of pro-caspase-1.[1][2]
-
Activation: The high local concentration of pro-caspase-1 molecules facilitates their proximity-induced auto-cleavage and activation into the active caspase-1 enzyme, which then processes cytokines.[3]
Key Experimental Protocols
The study of ASC and inflammasome function relies on robust in vitro assays. A common method involves using cell lysates from the human monocytic cell line THP-1 to reconstitute inflammasome activation.
Protocol: In Vitro Inflammasome Activation Assay
This protocol is adapted from methodologies described for studying ASC-dependent caspase-1 activation.[3]
Objective: To measure the ability of insoluble ASC specks to activate caspase-1 in a cell-free system.
Materials:
-
THP-1 wild-type (WT) and ASC knockout (KO) cell lines.
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Lipopolysaccharide (LPS).
-
Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors.
-
Caspase-1 activity substrate (e.g., WEHD-afc).
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Recombinant human pro-IL-1β.
-
Centrifuge, microplate reader.
Methodology:
-
Preparation of ASC Speck-Containing Lysate (Source):
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Culture THP-1 WT cells in RPMI-1640 media with 10% FBS.
-
Induce inflammasome activation to generate ASC specks (e.g., using Nigericin after LPS priming).
-
Harvest 10x10⁶ cells, wash with cold PBS, and lyse in 500 µL of Lysis Buffer.
-
Centrifuge at 2000 x g for 8 minutes to pellet the insoluble fraction containing ASC specks. Resuspend this pellet in 200 µL of Lysis Buffer. This is the "Speck Fraction".
-
-
Preparation of ASC-Deficient Lysate (Substrate):
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Culture THP-1 ASC KO cells.
-
Prime cells with 1 µg/mL LPS for 3 hours to induce pro-IL-1β expression.[3]
-
Harvest 10x10⁶ cells, wash with cold PBS, and lyse in 500 µL of Lysis Buffer.
-
Centrifuge at 16,000 x g for 15 minutes to pellet cellular debris. The supernatant, containing pro-caspase-1 and pro-IL-1β but no ASC, is the "Substrate Lysate".
-
-
Reconstitution Assay:
-
In a 96-well plate, combine 50 µL of the Substrate Lysate with 50 µL of the Speck Fraction.
-
As a negative control, combine Substrate Lysate with Lysis Buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Analysis:
-
Caspase-1 Activity: Add the WEHD-afc substrate and measure fluorescence over time using a plate reader. A significant increase in fluorescence indicates caspase-1 activation.[3]
-
IL-1β Cleavage: Analyze the reaction mixture by Western Blot using an anti-IL-1β antibody. The appearance of the cleaved, mature p17 fragment of IL-1β confirms caspase-1 activity.[3]
-
Conclusion
The ASC protein represents a fascinating case of scientific discovery, where a molecule initially observed for its aggregation during apoptosis was later unveiled as a master organizer of innate immune signaling.[1][2] Its simple yet elegant bipartite structure, featuring the PYD and CARD domains, enables it to function as the critical link between danger-sensing proteins and the inflammatory caspase cascade.[6] A deep understanding of ASC's discovery, origin, and mechanism of action is fundamental for researchers and drug developers aiming to modulate the inflammatory response in a host of diseases, from autoimmune disorders to cancer.[2][14]
References
- 1. Unknown/enigmatic functions of extracellular ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual Role of Inflammasome Adaptor ASC in Cancer [frontiersin.org]
- 3. The central inflammasome adaptor protein ASC activates the inflammasome after transition from a soluble to an insoluble state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYCARD - Wikipedia [en.wikipedia.org]
- 5. altmeyers.org [altmeyers.org]
- 6. Comprehensive review of ASC structure and function in immune homeostasis and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. ASC: Significance and symbolism [wisdomlib.org]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pyrin- and CARD-only Proteins as Regulators of NLR Functions [frontiersin.org]
- 13. Multiple Binding Sites on the Pyrin Domain of ASC Protein Allow Self-association and Interaction with NLRP3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are ASC inhibitors and how do they work? [synapse.patsnap.com]
- 15. Assembly and regulation of ASC specks - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Interaction of ASC and the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the body's first line of defense against invading pathogens and endogenous danger signals. A critical component of this system is the inflammasome, a multi-protein complex that orchestrates a pro-inflammatory response. Among the various inflammasomes, the NLRP3 inflammasome is the most extensively studied due to its association with a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis. Central to the assembly and function of the NLRP3 inflammasome is the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This technical guide provides a comprehensive overview of the core interaction between ASC and NLRP3, detailing the molecular mechanisms, quantitative aspects of their binding, and the experimental protocols used to investigate this pivotal interaction in immunology and drug discovery.
The Molecular Architecture of ASC and NLRP3
The interaction between ASC and NLRP3 is mediated by specific protein domains that facilitate the assembly of the inflammasome complex.
ASC (Apoptosis-associated speck-like protein containing a CARD) is a 22-kDa protein composed of two death-fold domains: an N-terminal Pyrin domain (PYD) and a C-terminal Caspase recruitment domain (CARD), connected by a flexible linker. This bipartite structure allows ASC to function as a crucial adaptor molecule, bridging the upstream sensor (NLRP3) to the downstream effector (pro-caspase-1).
NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) is a cytosolic sensor protein. Its structure consists of three key domains: a central nucleotide-binding and oligomerization domain (NACHT), a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal Pyrin domain (PYD). The LRR domain is thought to be involved in sensing danger signals, while the NACHT domain is essential for self-oligomerization upon activation. The PYD of NLRP3 is critical for its interaction with ASC.
The Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a tightly regulated, two-step process:
Step 1: Priming. The first signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the activation of the NF-κB signaling pathway.
Step 2: Activation. A second, diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) such as ATP, crystalline substances, and mitochondrial dysfunction, triggers the activation and conformational change of the NLRP3 protein. This activation is licensed by the interaction with NEK7 (NIMA-related kinase 7).
Upon activation, the NLRP3 oligomerizes, creating a scaffold for the recruitment of ASC. The interaction occurs through homotypic PYD-PYD interactions between NLRP3 and ASC. This initial binding nucleates the polymerization of ASC into long, helical filaments, a process that serves as a significant signal amplification step. These ASC filaments further assemble into a single, large supramolecular structure known as the "ASC speck".
The CARD domain of the polymerized ASC then recruits pro-caspase-1, also via homotypic CARD-CARD interactions. The proximity of pro-caspase-1 molecules within the ASC speck facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.
Quantitative Data on ASC-NLRP3 Interaction
Understanding the quantitative aspects of the ASC-NLRP3 interaction is crucial for developing targeted therapeutics. The following tables summarize key quantitative data from the literature.
| Interaction | Method | Dissociation Constant (Kd) | Reference |
| ASC PYD - ASC PYD Self-association | NMR | ~40 µM - ~100 µM | [1] |
| ASC PYD - NLRP3 PYD | NMR | ~22 µM | [2] |
| Parameter | Method | Value | Reference |
| Gibbs Free Energy of ASC Aggregation | Kinetic analysis of speck formation | ~ -40 kJ/mol | [3] |
| Stoichiometry of active NLRP3 oligomer | Cryo-EM | 10 subunits in a disk-like structure | [4] |
| Size of inflammasome complex (NLRP3-ASC-Caspase-1) | Size exclusion chromatography | >700 kDa | [5] |
| Diameter of ASC speck | Microscopy | ~1 µm | [5] |
Experimental Protocols
A variety of experimental techniques are employed to study the interaction between ASC and NLRP3 and the subsequent inflammasome activation.
Co-Immunoprecipitation (Co-IP) to Detect NLRP3-ASC Interaction
This method is used to determine if two proteins physically interact in a cellular context.
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells, which do not endogenously express inflammasome components, are often used. Cells are co-transfected with plasmids encoding tagged versions of NLRP3 (e.g., FLAG-NLRP3) and ASC (e.g., Myc-ASC).[6]
-
Cell Lysis: Transfected cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. A common lysis buffer contains 50 mM Tris (pH 7.4), 150 mM NaCl, and 0.5% NP-40, supplemented with a protease inhibitor cocktail.[7]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody to pull down NLRP3). The antibody-protein complexes are then captured using protein A/G-coupled beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both tagged proteins (e.g., anti-FLAG and anti-Myc) to detect the presence of the co-precipitated protein.
In Vitro Reconstitution of the NLRP3 Inflammasome
This technique allows for the study of the NLRP3 inflammasome in a controlled, cell-free environment.
Protocol Outline:
-
Protein Expression and Purification: Recombinant NLRP3, ASC, pro-caspase-1, and NEK7 proteins are expressed (e.g., in insect or mammalian cells) and purified.[8]
-
In Vitro Transcription/Translation: Alternatively, proteins can be expressed using an in vitro coupled transcription/translation system from plasmids encoding the respective proteins.[6]
-
Inflammasome Assembly: The purified proteins are mixed in a reaction buffer. The assembly can be initiated by adding an NLRP3 activator like nigericin.[8]
-
Analysis of Assembly and Activity:
-
ASC Oligomerization: The formation of ASC oligomers can be assessed by chemical cross-linking followed by SDS-PAGE and western blotting, or by electron microscopy.[9]
-
Caspase-1 Activity: The activity of caspase-1 can be measured using a fluorogenic substrate or by detecting the cleavage of pro-IL-1β via western blot or ELISA.[8][10]
-
Visualization of ASC Speck Formation
The formation of the ASC speck is a hallmark of inflammasome activation and can be visualized using microscopy.
Protocol Outline:
-
Cell Line Generation: Macrophage cell lines (e.g., THP-1) are often used. A stable cell line expressing fluorescently tagged ASC (e.g., ASC-GFP) can be generated.
-
Cell Stimulation: The cells are primed with LPS and then stimulated with an NLRP3 activator (e.g., nigericin).
-
Microscopy: Live-cell imaging or immunofluorescence microscopy is used to visualize the formation of fluorescent ASC specks.
-
Quantification: The percentage of cells with ASC specks can be quantified to measure the extent of inflammasome activation.
Conclusion
The interaction between ASC and NLRP3 is a critical nexus in the innate immune response, and its dysregulation is implicated in a multitude of inflammatory diseases. A thorough understanding of the molecular mechanisms, quantitative binding parameters, and the signaling cascade of the NLRP3 inflammasome is paramount for the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to investigate this crucial interaction and to screen for potential inhibitors. Future research focusing on the precise stoichiometry of the active inflammasome complex and the kinetics of its assembly will further illuminate this complex and vital signaling pathway.
References
- 1. Spatiotemporal proteomic profiling of cellular responses to NLRP3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiscale Simulation Unravel the Kinetic Mechanisms of Inflammasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic properties of ASC protein aggregation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of the active NLRP3 inflammasome disc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Binding Sites on the Pyrin Domain of ASC Protein Allow Self-association and Interaction with NLRP3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reconstruction of the Mouse Inflammasome System in HEK293T Cells [bio-protocol.org]
- 9. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reconstruction of the Mouse Inflammasome System in HEK293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Adaptor Protein ASC: A Cornerstone of Innate Immunity
An In-depth Technical Guide on the Core Functions of Apoptosis-associated Speck-like Protein Containing a CARD (ASC) in the Innate Immune System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system constitutes the first line of defense against pathogenic invasion and cellular damage. A critical component of this ancient defense mechanism is the inflammasome, a multi-protein complex that orchestrates inflammation. At the heart of most inflammasomes lies the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This guide provides a comprehensive technical overview of the fundamental roles of ASC in innate immunity, detailing its pivotal function in inflammasome assembly, downstream signaling, and the induction of inflammatory responses. We will delve into the key signaling pathways, present quantitative data from seminal studies, provide detailed experimental protocols for assessing ASC function, and visualize complex interactions through detailed diagrams.
Introduction: ASC as a Central Adaptor in Innate Immunity
Apoptosis-associated speck-like protein containing a CARD (ASC), encoded by the PYCARD gene, is a 22-kDa protein that plays a central role in the assembly and activation of inflammasomes.[1] Structurally, ASC is characterized by two death-fold domains: an N-terminal Pyrin domain (PYD) and a C-terminal Caspase recruitment domain (CARD). This unique bipartite structure enables ASC to function as an essential molecular bridge, linking upstream pattern recognition receptors (PRRs) that sense danger signals to the downstream effector protease, pro-caspase-1.[2]
The activation of inflammasomes is a critical event in the innate immune response, leading to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as a form of inflammatory programmed cell death known as pyroptosis.[3] Given its central role, the function and regulation of ASC are of significant interest for understanding inflammatory processes and for the development of therapeutics targeting a wide range of inflammatory diseases.
Core Functions of ASC in Innate Immunity
The primary and most well-characterized function of ASC is its role as a critical adaptor protein in the formation of canonical inflammasomes. This process can be broadly divided into three key stages: nucleation, oligomerization into a "speck," and downstream effector activation.
Nucleation and Oligomerization: The Formation of the ASC Speck
Upon detection of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by cytosolic PRRs, such as members of the NOD-like receptor (NLR) family (e.g., NLRP3) or AIM2-like receptors (e.g., AIM2), the sensor protein undergoes a conformational change.[4] This change exposes its own PYD or CARD domain.
ASC is then recruited to the activated sensor protein through homotypic PYD-PYD interactions.[5] This initial binding event serves as a nucleation point, triggering a prion-like polymerization of ASC molecules.[6] Soluble, monomeric ASC from the cytosol is rapidly recruited to this growing complex, leading to the formation of a single, large (approximately 1 µm) supramolecular structure known as the ASC speck.[6][7] This speck serves as a centralized platform for the subsequent recruitment and activation of pro-caspase-1.[6]
Recruitment and Activation of Caspase-1
The CARD domain of the aggregated ASC molecules within the speck is exposed, creating a scaffold for the recruitment of pro-caspase-1, which also possesses a CARD domain.[8] The high local concentration of pro-caspase-1 molecules on the ASC speck facilitates their proximity-induced dimerization and auto-activation through proteolytic cleavage.[9]
Downstream Effector Functions: Cytokine Maturation and Pyroptosis
Once activated, caspase-1 acts on its substrates. It cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms.[10] These potent cytokines are then released from the cell to orchestrate an inflammatory response.
Simultaneously, activated caspase-1 cleaves Gasdermin D (GSDMD).[3] The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that disrupt the osmotic balance, leading to cell swelling and lysis in a process termed pyroptosis.[11] This inflammatory form of cell death results in the release of the mature cytokines and other intracellular contents, further amplifying the inflammatory signal.[11]
Signaling Pathways Involving ASC
ASC is a key component of multiple canonical inflammasome pathways, each triggered by distinct stimuli but converging on the activation of caspase-1.
The Canonical NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is one of the most extensively studied inflammasomes and is activated by a wide array of stimuli, including microbial components, crystalline substances, and metabolic danger signals.[12] Its activation is a two-step process. A priming signal, typically through Toll-like receptor (TLR) activation, leads to the upregulation of NLRP3 and pro-IL-1β expression. The second signal, which can be one of many diverse stimuli, triggers the assembly of the NLRP3 inflammasome, where NLRP3 recruits ASC, which in turn recruits pro-caspase-1.[13]
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
The Canonical AIM2 Inflammasome Pathway
The AIM2 (Absent in Melanoma 2) inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from bacteria, viruses, or damaged host cells.[2] AIM2 directly binds to dsDNA via its HIN200 domain, leading to its oligomerization and the recruitment of ASC through PYD-PYD interactions, subsequently activating caspase-1.[14]
Caption: Canonical AIM2 Inflammasome Activation Pathway.
Data Presentation: Quantitative Analysis of ASC Function
The critical role of ASC in inflammasome activation is underscored by studies comparing wild-type (WT) and ASC-deficient (ASC-/-) cells and animals. The following tables summarize quantitative data from such studies.
Table 1: IL-1β Secretion in Response to Inflammasome Activation
| Cell Type | Stimulus | Genotype | IL-1β (pg/mL) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | WT | 1722.7 ± 125.9 | [14] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | ASC-/- | 186.5 ± 108.7 | [14] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS + ATP | WT | ~2500 | [15] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS + ATP | ASC-/- | ~100 | [15] |
| Bone Marrow-Derived Macrophages (BMDMs) | Poly(dA:dT) | WT | ~1500 | [16] |
| Bone Marrow-Derived Macrophages (BMDMs) | Poly(dA:dT) | ASC-/- | ~100 | [16] |
Table 2: Caspase-1 Activation in Response to Inflammasome Activation
| Cell Type | Stimulus | Genotype | Caspase-1 Activity (Relative Units) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | WT | 3.55 ± 0.19 | [14] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | ASC-/- | 0.51 ± 0.357 | [14] |
| Peritoneal Macrophages | Lethal Toxin (LT) | WT | Cleaved p10 present | [17] |
| Peritoneal Macrophages | Lethal Toxin (LT) | ASC-/- | Cleaved p10 absent | [17] |
Table 3: Pyroptosis (LDH Release) in Response to Inflammasome Activation
| Cell Type | Stimulus | Genotype | LDH Release (% of Control) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | WT | ~60% | [11] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | ASC-/- | ~10% | [18] |
| THP-1 cells | LPS + Nigericin | Control | ~45% | [19] |
| THP-1 cells | LPS + Nigericin | ASC knockdown | ~15% | [20] |
Experimental Protocols
The study of ASC function relies on a set of key experimental techniques to visualize ASC specks and quantify downstream inflammasome activation.
Visualization of ASC Specks by Immunofluorescence and Confocal Microscopy
This protocol allows for the direct visualization of ASC speck formation within cells.
References
- 1. Inflammasome activation and formation of ASC specks in patients with juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AIM2 recognizes cytosolic dsDNA and forms a caspase-1 activating inflammasome with ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Roles of Pyroptotic Cell Death Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, interactions and self-assembly of ASC-dependent inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of in vivo ASC speck formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulating Caspase-1 During Infection: Roles of NLRs, AIM2, and ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatically Inactive Procaspase 1 stabilizes the ASC Pyroptosome and Supports Pyroptosome Spreading during Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct regulatory mechanisms control proinflammatory cytokines IL-18 and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of ASC pyroptosis requires gasdermin D or caspase-1/11-dependent mediators and IFNβ from pyroptotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NLRP3 inflammasome via IL-1β regulates PCSK9 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced NLRP3 Gene Expression Limits the IL-1β Cleavage via Inflammasome in Monocytes from Severely Injured Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AIM2 in health and disease: inflammasome and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. ASC-Mediated Inflammation and Pyroptosis Attenuates Brucella abortus Pathogenesis Following the Recognition of gDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The role of ASC in adaptive immune responses
An In-depth Technical Guide to the Role of ASC in Adaptive Immune Responses
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Apoptosis-associated speck-like protein containing a CARD (ASC) is a pivotal adaptor molecule, central to innate inflammatory responses. Best known for its role in assembling inflammasome complexes, ASC facilitates the activation of caspase-1 and the subsequent maturation of potent pro-inflammatory cytokines IL-1β and IL-18. While this function firmly roots ASC in the innate immune system, a growing body of evidence reveals its critical and multifaceted role in shaping the adaptive immune response. This technical guide elucidates the dual functions of ASC: its canonical, inflammasome-dependent influence on lymphocyte polarization and its non-canonical, inflammasome-independent regulation of essential immune cell functions such as antigen presentation and migration. We provide an in-depth analysis of the signaling pathways, present quantitative data from key studies, and detail relevant experimental methodologies to offer a comprehensive resource for researchers in immunology and drug development.
The Canonical ASC-Inflammasome Axis
ASC is the central adaptor protein for a range of inflammasome sensors, including members of the NOD-like receptor (NLR) family (e.g., NLRP3) and the AIM2-like receptor (ALR) family (e.g., AIM2). Structurally, ASC contains two key protein-protein interaction domains: an N-terminal pyrin domain (PYD) and a C-terminal caspase recruitment domain (CARD).
Upon detection of pathogenic or danger-associated molecular patterns (PAMPs/DAMPs), the sensor protein oligomerizes and recruits ASC via a homotypic PYD-PYD interaction. This triggers ASC to polymerize into a large, filamentous structure known as the "ASC speck". The exposed CARD domains on the ASC filament then recruit pro-caspase-1, bringing multiple caspase molecules into close proximity and facilitating their auto-cleavage and activation. Activated caspase-1 is the primary effector of the inflammasome, responsible for cleaving pro-IL-1β and pro-IL-18 into their biologically active forms and for inducing a form of inflammatory cell death known as pyroptosis.
Inflammasome-Dependent Modulation of Adaptive Immunity
The primary mechanism by which ASC-dependent inflammasomes shape adaptive immunity is through the action of IL-1β and IL-18. These cytokines act as potent "signal 3" molecules during T cell activation, influencing their differentiation and effector functions.
-
IL-18: Primarily promotes the differentiation of naïve CD4+ T cells towards a T helper 1 (Th1) lineage, which is characterized by the production of IFN-γ and is critical for cell-mediated immunity against intracellular pathogens.
-
IL-1β: In conjunction with other cytokines like IL-6 and TGF-β, IL-1β is a key driver for the differentiation of T helper 17 (Th17) cells. Th17 cells, which produce IL-17, are crucial for defense against extracellular bacteria and fungi and are also implicated in the pathology of numerous autoimmune diseases.
Studies using ASC-deficient (Asc-/-) mice demonstrate this link clearly. In a model of Helicobacter pylori infection, Asc-/- mice showed significantly lower gastric mRNA levels of the Th1 cytokine IFN-γ compared to wild-type mice. Similarly, in response to fungal infection with C. albicans, Asc-/- mice exhibit reduced Th1 and Th17 responses, leading to increased disease severity.
| Experimental Model | Cell Type / Tissue | Analyte | Result in ASC-/- vs. Wild-Type (WT) | Reference |
| In vitro DC-T Cell Co-culture (BSA antigen) | CD4+ T Cells | IFN-γ (Th1 cytokine) | Significantly Decreased | |
| In vitro DC-T Cell Co-culture (BSA antigen) | CD4+ T Cells | IL-17 (Th17 cytokine) | Significantly Decreased | |
| In vitro DC-T Cell Co-culture (BSA antigen) | CD4+ T Cells | IL-6, IL-10 (Th2 cytokines) | Significantly Decreased | |
| H. pylori Infection (in vivo) | Gastric Mucosa | IFN-γ mRNA | Significantly Decreased | |
| West Nile Virus Infection (in vivo) | Serum | IL-1β | Completely Abolished |
Inflammasome-Independent Roles of ASC in Adaptive Immunity
Perhaps more compelling is the emerging evidence for an inflammasome-independent role of ASC in regulating adaptive immune cell function. Several studies have shown that Asc-/- mice have more profound defects in adaptive immunity than mice lacking NLRP3 or caspase-1, pointing to a distinct molecular mechanism.
The core of this function lies in ASC's ability to control the expression of DOCK2 (Dedicator of cytokinesis 2), a guanine nucleotide exchange factor essential for activating the small GTPase Rac. Rac activation is critical for orchestrating actin polymerization and cytoskeletal rearrangement. ASC, but not NLRP3 or caspase-1, is required to maintain the stability of DOCK2 mRNA.
This ASC-DOCK2 axis has two major consequences for the adaptive immune response:
-
Antigen Presentation: Dendritic cells (DCs) from Asc-/- mice show defective antigen uptake and presentation due to impaired actin polymerization. This severely hampers their ability to prime naïve T cells.
-
Lymphocyte Migration: T and B lymphocytes from Asc-/- mice exhibit significantly impaired chemotaxis and migration, leading to markedly reduced cell counts in the spleen and lymph nodes.
This inflammasome-independent function is critical for generating a robust humoral immune response. In a mouse model of collagen-induced arthritis, Asc-/- mice failed to produce antigen-specific antibodies of multiple IgG subclasses, a defect not seen in Nlrp3-/- or Casp1-/- mice.
| Experimental Model | Genotype | Analyte | Result Compared to Wild-Type (WT) | Reference |
| Collagen-Induced Arthritis | ASC-/- | Anti-Collagen IgG1 Titer | Significantly Reduced | |
| Collagen-Induced Arthritis | ASC-/- | Anti-Collagen IgG2b Titer | Significantly Reduced | |
| Collagen-Induced Arthritis | Nlrp3-/- | Anti-Collagen IgG Titer | No Significant Difference | |
| Collagen-Induced Arthritis | Casp1-/- | Anti-Collagen IgG Titer | No Significant Difference |
The Cell-Intrinsic Role of ASC in Lymphocytes
The direct role of ASC within lymphocytes is an area of active investigation with some seemingly contradictory findings.
-
Limiting T Cell Proliferation: One line of evidence suggests that T-cell intrinsic ASC acts as a brake on proliferation to maintain homeostasis. In an adoptive transfer model of colitis, naïve Asc-/- CD4+ T cells were more proliferative and colitogenic than their wild-type counterparts. Other work has shown that activated Asc-/- CD4+ T cells produce higher levels of the immunosuppressive cytokine IL-10.
-
Promoting Th17 Pathogenicity: In contrast, a study on experimental autoimmune encephalomyelitis (EAE), a Th17-driven disease, found a critical T-cell intrinsic role for ASC. This work proposed a novel T-cell inflammasome where ASC, NLRP3, and caspase-8 (not caspase-1) drive IL-1β production. This IL-1β then acts in an autocrine manner to promote the survival and pathogenic function of Th17 cells.
-
B Cells: The direct role of ASC in B cells is less defined. While B cells express ASC and can activate the NLRP3 inflammasome, much of ASC's impact on humoral immunity appears to be indirect, stemming from its essential role in DC-mediated T cell priming. It is important not to confuse the adaptor protein ASC with the common acronym for Antibody-Secreting Cells (ASCs).
These differing roles likely reflect context-dependent functions of ASC, influenced by the specific tissue microenvironment and the nature of the inflammatory challenge.
Key Experimental Methodologies
Protocol: In Vitro Differentiation of Murine Naïve CD4+ T Cells
This protocol describes a general method for polarizing naïve T cells into various T helper subsets.
-
Cell Isolation:
-
Harvest spleens and lymph nodes from a C57BL/6 mouse into RPMI-1640 medium.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells from the spleen suspension using ACK lysis buffer for 1-2 minutes, then neutralize with excess medium.
-
Isolate naïve CD4+ T cells (CD4+CD62L+CD44-CD25-) using a two-step process: first, enrich for CD4+ T cells via negative selection magnetic beads, followed by fluorescence-activated cell sorting (FACS) for the naïve population.
-
-
Plate Coating & Cell Culture:
-
Coat a 96-well flat-bottom plate with anti-CD3 (e.g., clone 145-2C11, 5 µg/mL) and anti-CD28 (e.g., clone 37.51, 2 µg/mL) antibodies in PBS overnight at 4°C.
-
Wash plates twice with sterile PBS before use.
-
Plate the sorted naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well in complete RPMI medium containing soluble anti-CD28.
-
-
Polarization Conditions (Add to culture medium):
-
Th1: IL-12 (10 ng/mL) + anti-IL-4 antibody (10 µg/mL).
-
Th2: IL-4 (20 ng/mL) + anti-IFN-γ antibody (10 µg/mL).
-
Th17: TGF-β (5 ng/mL) + IL-6 (20 ng/mL) + anti-IFN-γ (10 µg/mL) + anti-IL-4 (10 µg/mL).
-
iTreg: TGF-β (5 ng/mL) + IL-2 (100 U/mL).
-
-
Analysis:
-
Culture cells for 3-5 days at 37°C, 5% CO2.
-
For intracellular cytokine analysis, restimulate cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Fix, permeabilize, and stain for lineage-defining transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for iTreg) and cytokines (IFN-γ, IL-4, IL-17) for analysis by flow cytometry.
-
Protocol: Visualization of ASC Speck Formation by Immunofluorescence
This protocol outlines the detection of endogenous ASC specks in adherent macrophages as a readout for inflammasome activation.
-
Cell Preparation:
-
Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Inflammasome Activation:
-
Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate expression of inflammasome components like NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Wash cells with PBS and replace with fresh, serum-free medium (e.g., Opti-MEM). Add an NLRP3 activator such as Nigericin (10-20 µM) or ATP (5 mM) and incubate for 30-90 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully wash cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against ASC (e.g., Anti-ASC/TMS1, clone HASC-71) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
-
Imaging:
-
Wash three times with PBS.
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope. Unstimulated cells will show diffuse cytoplasmic ASC staining, while activated cells will display a single, bright, perinuclear punctum (the ASC speck).
-
Conclusion and Therapeutic Implications
ASC is far more than a simple adaptor in the innate immune system. It serves as a critical nexus between innate sensing and the subsequent adaptive immune response. Its functions are bimodal: the well-established inflammasome-dependent pathway directs T cell polarization via IL-1β and IL-18, while the inflammasome-independent pathway is fundamental for the mechanical processes of antigen presentation and lymphocyte trafficking via DOCK2. The cell-intrinsic roles of ASC in lymphocytes add another layer of complexity, suggesting it can either promote or restrain T cell activity depending on the context.
For drug development professionals, this dual functionality presents both opportunities and challenges.
-
Targeting Inflammasomes: Inhibiting the ASC-driven inflammasome is a promising strategy for Th1/Th17-mediated autoimmune diseases. However, such a strategy must consider the potential for impairing host defense to certain pathogens.
-
Inflammasome-Independent Functions: The essential role of ASC in T cell priming and humoral immunity suggests that targeting ASC could impact vaccine efficacy. Conversely, modulating the ASC-DOCK2 axis could offer novel therapeutic avenues for controlling lymphocyte trafficking in autoimmunity or enhancing it for cancer immunotherapy.
A thorough understanding of ASC's distinct roles is essential for designing targeted immunomodulatory therapies that can selectively inhibit pathological inflammation while preserving, or even enhancing, protective adaptive immunity.
The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Therapeutic Potential of Small-Molecule PD-L1 Inhibitors, Exemplified by INCB086550
A Foreword on the Evolving Landscape of Cancer Immunotherapy and the Pursuit of ASC-69
The advent of immune checkpoint inhibitors has revolutionized the treatment of various malignancies. By targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), monoclonal antibodies have unleashed the power of the immune system to combat cancer. However, the quest for orally bioavailable, small-molecule inhibitors of this pathway continues to be a major focus of research and development, offering the promise of improved patient convenience, potentially different safety profiles, and the ability to penetrate the tumor microenvironment more effectively. This technical guide was initially intended to provide an in-depth analysis of a specific therapeutic agent designated as this compound. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific information on a compound with this identifier. It is plausible that this compound is an internal codename for a compound in very early-stage development or that the designation is no longer in use.
To fulfill the core requirements of providing a detailed technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on a well-characterized, potent, and novel small-molecule PD-L1 inhibitor, INCB086550 . This compound serves as an excellent exemplar of the therapeutic potential and mechanistic intricacies of this emerging class of cancer immunotherapies. The principles, experimental methodologies, and data presented herein are directly relevant to the broader field of small-molecule PD-1/PD-L1 inhibitor development and provide a robust framework for understanding the potential of agents like the envisioned "this compound".
Introduction to Small-Molecule PD-L1 Inhibition
The interaction between PD-1 on activated T cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell-mediated antitumor immunity.[1][2] Small-molecule inhibitors targeting this interaction offer a promising alternative to antibody-based therapies.[3][4][5] These inhibitors can induce the dimerization and subsequent internalization of PD-L1 on the cell surface, effectively removing the "don't eat me" signal that cancer cells present to the immune system.[6][7][8] This guide will delve into the preclinical data and experimental methodologies associated with a leading example of this class, INCB086550.
Quantitative Biological Data for INCB086550
A clear understanding of the potency and efficacy of a therapeutic agent is paramount. The following tables summarize the key quantitative data for INCB086550, a potent and orally bioavailable small-molecule inhibitor of PD-L1.[6][7][9]
Table 1: In Vitro Inhibitory Activity of INCB086550 [7][8]
| Assay Type | Target Species | IC50 (nM) |
| PD-1/PD-L1 Interaction Assay | Human | 3.1 |
| PD-1/PD-L1 Interaction Assay | Cynomolgus Monkey | 4.9 |
| PD-1/PD-L1 Interaction Assay | Rat | 1.9 |
Table 2: In Vivo Antitumor Efficacy of INCB086550 in a Syngeneic Mouse Model (MC38-hPD-L1) [1][9]
| Treatment Group | Dose (mg/kg, b.i.d., p.o.) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | - |
| INCB086550 | 2 | Not Reported |
| INCB086550 | 20 | Not Reported |
| INCB086550 | 200 | Significant |
Note: While the exact TGI percentage for each dose group was not specified in the available literature, the 200 mg/kg dose was reported to significantly inhibit tumor growth.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize small-molecule PD-L1 inhibitors like INCB086550.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a common method to screen for and characterize inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.[10][11]
Principle: The assay measures the proximity of two molecules labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor. In this case, recombinant PD-1 and PD-L1 proteins are labeled. When they interact, a FRET signal is generated. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human PD-1 protein tagged with a FRET donor (e.g., Europium cryptate).
-
Recombinant human PD-L1 protein tagged with a FRET acceptor (e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compound (e.g., INCB086550) serially diluted in assay buffer.
-
-
Assay Procedure:
-
Add a fixed concentration of tagged PD-1 and PD-L1 to the wells of a microplate.
-
Add varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (for the donor and acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based PD-L1 Target Occupancy Assay
This assay determines the extent to which a compound binds to and occupies PD-L1 on the surface of cells.[9]
Principle: The assay uses flow cytometry to measure the binding of a fluorescently labeled anti-PD-L1 antibody to cells in the presence and absence of the test compound. A reduction in antibody binding indicates that the compound is occupying the binding site on PD-L1.
Protocol:
-
Cell Culture:
-
Use a cell line engineered to express high levels of human PD-L1 (e.g., CHO-hPD-L1 or MDA-MB-231).
-
-
Compound Treatment:
-
Incubate the cells with varying concentrations of the test compound (e.g., INCB086550) for a defined period.
-
-
Antibody Staining:
-
Wash the cells to remove unbound compound.
-
Stain the cells with a fluorescently labeled anti-human PD-L1 antibody (e.g., PE-conjugated anti-PD-L1).
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Calculate the percentage of PD-L1 occupancy by comparing the mean fluorescence intensity of treated cells to that of untreated (vehicle) control cells.
-
In Vivo Tumor Xenograft Model for Efficacy Studies
This type of study is crucial for evaluating the antitumor activity of a therapeutic agent in a living organism.[1][9]
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., NSG mice) that can accept human tumor xenografts.
-
For studying PD-L1 inhibitors, it is often necessary to use mice engrafted with human immune cells (humanized mice) or tumor cell lines engineered to express human PD-L1.
-
-
Tumor Implantation:
-
Inject a suspension of human tumor cells (e.g., MC38 colon adenocarcinoma cells expressing human PD-L1) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., INCB086550) and vehicle control according to the desired dose and schedule (e.g., oral gavage, twice daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizing the Mechanism and Workflow
Diagrams are essential for conveying complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Signaling Pathway of Small-Molecule PD-L1 Inhibition
Caption: Mechanism of action of a small-molecule PD-L1 inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo tumor xenograft study.
Conclusion and Future Directions
The development of orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 pathway, exemplified by compounds like INCB086550, represents a significant advancement in the field of cancer immunotherapy. These agents demonstrate potent and selective inhibition of the PD-1/PD-L1 interaction, leading to the restoration of T-cell-mediated antitumor immunity and significant tumor growth inhibition in preclinical models. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance this promising class of therapeutics. As our understanding of the tumor microenvironment and the nuances of immune checkpoint regulation continues to grow, it is anticipated that novel small molecules, perhaps including the yet-to-be-disclosed "this compound," will play an increasingly important role in the oncologist's armamentarium. Further research will be crucial to fully elucidate the clinical potential, long-term safety, and optimal combination strategies for these innovative therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Small Molecule Inhibitors of Programmed Cell Death Ligand 1 (PD-L1): A Patent Review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. INCB086550 | PD-1/PD-L1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 11. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of Inflammasome Assembly: An In-depth Technical Guide to the ASC Pyrin Domain
For Immediate Release
Brisbane, QLD – November 19, 2025 – In the intricate world of cellular signaling, the ASC (Apoptosis-associated speck-like protein containing a CARD) protein serves as a critical adaptor, orchestrating the assembly of inflammasomes, multi-protein complexes that are central to innate immunity and inflammation. This technical guide provides a comprehensive examination of the structure and function of the ASC pyrin domain (PYD), a key component in the initiation of the inflammatory cascade. Tailored for researchers, scientists, and drug development professionals, this document synthesizes structural data, experimental methodologies, and signaling pathways to offer a detailed understanding of this crucial protein domain.
The ASC protein is composed of two essential domains: an N-terminal pyrin domain (PYD) and a C-terminal caspase recruitment domain (CARD).[1] These domains belong to the death fold superfamily of protein interaction motifs and are instrumental in mediating the protein-protein interactions necessary for inflammasome formation.[1][2] The ASC PYD facilitates interaction with upstream sensor proteins, such as those in the NLRP family, through homotypic PYD-PYD interactions.[1][3][4] This initial binding event is a critical step that leads to the recruitment of procaspase-1 via the ASC CARD domain, ultimately resulting in the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[4][5]
Structural Core: A Six-Helix Bundle
The three-dimensional structure of the human ASC pyrin domain, determined by solution NMR spectroscopy, reveals a canonical six-helix bundle fold arranged in a Greek-key topology.[5][6][7] This compact, globular structure is a hallmark of the death domain superfamily.[5] A notable feature of the ASC PYD is its highly polarized electrostatic surface, with distinct positively and negatively charged patches.[7][8] These charged surfaces are critical for mediating the specific homotypic interactions with other PYD-containing proteins, driving the assembly of the inflammasome complex.[7][8]
The structural integrity of the ASC PYD is maintained by a hydrophobic core, and specific residues on its surface have been identified as crucial for both self-association and interaction with binding partners like NLRP3.[1][9][10] Site-directed mutagenesis studies have revealed multiple binding sites on the ASC PYD, highlighting the complexity of its interaction network.[1][9]
Quantitative Analysis of ASC Pyrin Domain Interactions
The interactions involving the ASC pyrin domain are characterized by specific binding affinities and structural parameters. The following table summarizes key quantitative data gathered from various studies.
| Interaction/Parameter | Method | Value | Reference |
| ASC PYD Self-Association (Dissociation Constant) | NMR Spectroscopy | ~40 µM - ~100 µM | [11] |
| ASC PYD Total Structure Weight | NMR Spectroscopy | 10.09 kDa | [7] |
| ASC PYD Atom Count | NMR Spectroscopy | 706 | [7] |
| ASC PYD Modeled Residue Count | NMR Spectroscopy | 91 | [7] |
| ASC PYD Structure | PDB ID | 1UCP, 2KN6 | [6][7] |
Signaling Pathway: Inflammasome Assembly
The canonical assembly of the NLRP3 inflammasome, a well-studied example, is initiated by cellular stress or pathogen-associated molecular patterns (PAMPs). This triggers the oligomerization of NLRP3, which then recruits ASC via a PYD-PYD interaction. The ASC oligomerizes, forming a filamentous "speck" that serves as a platform for the recruitment and activation of procaspase-1 through CARD-CARD interactions.
Experimental Protocols for Investigating ASC PYD Structure and Interactions
The study of the ASC pyrin domain relies on a combination of molecular biology, biochemistry, and structural biology techniques. Below are detailed methodologies for key experiments.
Protein Expression and Purification
Recombinant ASC PYD for structural and interaction studies is typically expressed in Escherichia coli.
-
Cloning: The cDNA fragment encoding the human ASC PYD (residues 1-91) is subcloned into an expression vector, such as pGEX-4T-1 for a GST-tag or pET series vectors for a His-tag.[9]
-
Transformation and Growth: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in Luria-Bertani (LB) medium or minimal medium for isotopic labeling at 37°C to an optical density (A600) of 0.4-1.0.[1]
-
Induction: Protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 20°C) overnight to enhance soluble protein expression.[1]
-
Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The tagged protein is purified from the soluble fraction using affinity chromatography (e.g., glutathione-agarose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins). The tag is often cleaved by a specific protease (e.g., thrombin or TEV protease), followed by further purification steps like ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
In Vitro Protein Interaction Assays (GST Pull-down)
This assay is used to investigate direct protein-protein interactions.
-
Protein Expression: GST-tagged ASC PYD (wild-type or mutant) is expressed and purified as described above and immobilized on glutathione-agarose beads. Target proteins (e.g., NLRP3 PYD) are expressed in vitro using a coupled transcription/translation system (e.g., TnT T7 coupled reticulocyte lysate system) in the presence of [³⁵S]methionine for radioactive labeling.[1]
-
Binding: The ³⁵S-labeled proteins are incubated with the GST-ASC PYD-bound beads in a binding buffer (e.g., 50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM EDTA, 0.1% Nonidet P-40, 10% glycerol) for 2 hours at 4°C.[1]
-
Washing: The beads are washed multiple times with the binding buffer to remove non-specific binders.
-
Elution and Detection: Bound proteins are eluted with SDS-PAGE sample buffer, separated by SDS-PAGE, and visualized by autoradiography.
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution and for mapping interaction surfaces.
-
Sample Preparation: Uniformly ¹⁵N- and ¹³C/¹⁵N-labeled ASC PYD is expressed in minimal medium containing ¹⁵NH₄Cl and [¹³C]glucose as the sole nitrogen and carbon sources, respectively.[1] The purified protein is concentrated and exchanged into a suitable NMR buffer.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on a high-field NMR spectrometer to assign the backbone and side-chain resonances.
-
Structure Calculation: Distance restraints are derived from Nuclear Overhauser Effect (NOE) spectra (e.g., ¹⁵N-edited NOESY-HSQC). Torsion angle restraints are obtained from backbone chemical shifts. These restraints are used in structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of structures that satisfy the experimental data.[12]
-
Interaction Mapping: Chemical shift perturbation experiments are conducted by titrating an unlabeled binding partner into a solution of ¹⁵N-labeled ASC PYD and monitoring changes in the ¹H-¹⁵N HSQC spectrum. Residues exhibiting significant chemical shift changes are identified as being part of the interaction interface.[5]
Conclusion
The ASC pyrin domain is a structurally conserved and functionally versatile module that plays a pivotal role in the assembly of inflammasomes. Its six-helix bundle architecture, characterized by distinct electrostatic surfaces, dictates its specific protein-protein interactions. A thorough understanding of the ASC PYD's structure and its interaction network is paramount for elucidating the molecular mechanisms of inflammation and for the development of novel therapeutic agents targeting inflammatory diseases. The experimental and computational approaches detailed in this guide provide a robust framework for the continued investigation of this critical signaling domain.
References
- 1. Multiple Binding Sites on the Pyrin Domain of ASC Protein Allow Self-association and Interaction with NLRP3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PYRIN-CARD protein ASC is an activating adaptor for caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and assembly of the inflammasomes through conserved protein domain families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis - Wikipedia [en.wikipedia.org]
- 5. ASC Pyrin Domain Self-associates and Binds NLRP3 Protein Using Equivalent Binding Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. An updated view on the structure and function of PYRIN domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Identification of Multifaceted Binding Modes for Pyrin and ASC Pyrin Domains Gives Insights into Pyrin Inflammasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The NLRP12 Pyrin Domain – Structure, Dynamics and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of ASC Protein in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis-associated speck-like protein containing a CARD (ASC), also known as PYCARD or TMS1, is a 22 kDa adaptor protein central to both inflammatory and apoptotic signaling pathways. Initially identified for its ability to form speck-like aggregates in apoptotic cells, ASC has a dual functionality governed by its distinct protein-protein interaction domains: an N-terminal Pyrin domain (PYD) and a C-terminal Caspase Recruitment Domain (CARD). This bipartite structure allows ASC to act as a critical scaffold, assembling large signaling complexes that mediate cellular responses to a variety of stimuli, including pathogen invasion, cellular stress, and DNA damage. While its role in the assembly of inflammasomes and the subsequent induction of pyroptosis is well-established, ASC's involvement in apoptosis is complex and multifaceted, encompassing both intrinsic and extrinsic pathways. This technical guide provides an in-depth exploration of the core mechanisms of ASC-mediated apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
The Structural Basis of ASC Function
The function of ASC is intrinsically linked to its two key domains, which belong to the death domain superfamily. These domains facilitate homotypic and heterotypic interactions that are essential for the assembly of signaling platforms.
-
Pyrin Domain (PYD): This domain, located at the N-terminus, is responsible for interacting with other PYD-containing proteins, such as the sensor proteins of the NLR (NOD-like receptor) and AIM2 (Absent in Melanoma 2) families during inflammasome activation. In the context of apoptosis, the PYD of ASC has been shown to interact with the pro-apoptotic protein Bax.
-
Caspase Recruitment Domain (CARD): The C-terminal CARD enables ASC to recruit procaspases, primarily procaspase-1 in the inflammasome context. In apoptosis, the ASC CARD can interact with the CARD of other caspases, and its PYD can unconventionally interact with the Death Effector Domains (DEDs) of procaspase-8.
ASC-Mediated Apoptotic Signaling Pathways
ASC participates in both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. Its involvement can be direct, through the recruitment and activation of caspases, or indirect, by acting as an adaptor for other pro-apoptotic proteins.
The Intrinsic Apoptosis Pathway: An ASC-Bax Connection
Genotoxic stress and other intracellular damage signals can trigger the intrinsic pathway of apoptosis, which is critically dependent on the permeabilization of the mitochondrial outer membrane. ASC plays a significant role in this process by acting as an adaptor for the pro-apoptotic protein Bax[1].
In response to DNA damage, the tumor suppressor p53 can induce the expression of ASC. Subsequently, ASC can directly interact with Bax in the cytoplasm. This interaction facilitates the translocation of Bax from the cytosol to the mitochondria. At the mitochondrial membrane, Bax oligomerizes to form pores, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3 and -7, culminating in the execution phase of apoptosis.
The Extrinsic Apoptosis Pathway and Inflammasome-Associated Apoptosis
While the canonical extrinsic pathway is initiated by death receptor ligation and FADD-mediated caspase-8 activation, ASC can also facilitate a caspase-8-dependent apoptotic pathway, often in the context of inflammasome activation. Certain inflammasome sensors, like AIM2 and NLRP3, can recruit ASC, which then forms a large signaling platform known as the ASC speck[2]. This platform can recruit not only procaspase-1 for pyroptosis but also procaspase-8[3][4][5].
The interaction between the ASC PYD and the tandem Death Effector Domains (DEDs) of procaspase-8 is an unusual heterotypic interaction within the death-fold superfamily[3][4][5][6]. This recruitment leads to the proximity-induced dimerization and auto-activation of procaspase-8. Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3 and -7, thereby initiating the apoptotic cascade. This mechanism demonstrates a direct link between inflammasome activation and the induction of apoptosis.
The Interplay between Apoptosis and Pyroptosis
The activation of inflammasomes can lead to two distinct forms of programmed cell death: apoptosis and pyroptosis. The balance between these two outcomes appears to be influenced by the strength and nature of the initial stimulus. Low-level activation of the AIM2 or NLRP3 inflammasomes tends to favor apoptosis via caspase-8 activation. In contrast, strong or sustained inflammasome activation leads to robust caspase-1 activation, resulting in pyroptosis, a lytic and pro-inflammatory form of cell death. Pyroptosis is characterized by the cleavage of Gasdermin D by caspase-1, leading to pore formation in the plasma membrane and cell lysis.
Quantitative Data on ASC's Involvement in Apoptosis
The following tables summarize key quantitative findings from studies investigating the role of ASC in apoptosis.
| Interaction | Method | Key Findings | Reference |
| ASC PYD - Procaspase-8 DEDs | In vitro binding assay | Tandem DEDs of procaspase-8 showed the highest binding to GST-ASC PYD, with 5% of the input bound. | [3] |
| ASC - Bax | Co-immunoprecipitation | Ectopically expressed ASC interacts directly with Bax. | [1] |
| Process | Cell Type | Assay | Quantitative Observation | Reference |
| Apoptosis Induction | HT1080 Fibrosarcoma | Flow Cytometry (Annexin V/7-AAD) | Overexpression of ASC led to a significant increase in the percentage of apoptotic cells at high cell density. | [7] |
| Caspase-9 Activation | HT1080 Fibrosarcoma | Western Blot | ASC overexpression induced cleavage of caspase-9. | [7][8] |
| Bax Translocation | Various | Live-cell imaging (GFP-Bax) | Apoptotic stimuli induce the translocation of Bax from the cytosol to mitochondria. | [2][9][10][11][12] |
| Cytochrome c Release | HeLa, CEM | Western Blot | Cytochrome c is released from mitochondria into the cytosol during apoptosis. | [13][14][15][16][17] |
| Inhibitor | Target | IC50 Value | Reference |
| z-LEHD-FMK | Caspase-9 | ~0.70 nM (for Caspase-8) | [18] |
| z-IETD-FMK | Caspase-8 | ~350 nM | [18] |
| z-VAD-FMK | Pan-caspase | Low to mid-nanomolar range | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ASC in apoptosis.
Co-Immunoprecipitation (Co-IP) for ASC-Protein Interactions
This protocol is designed to verify the interaction between ASC and a putative binding partner (e.g., Bax or procaspase-8) in a cellular context.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to ASC (for immunoprecipitation)
-
Antibody specific to the protein of interest (for western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and western blotting equipment
Procedure:
-
Culture and treat cells to induce the desired cellular state.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-ASC antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells in a population.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell culture. Include both treated and untreated (control) cells.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each sample.
-
Just before analysis, add 5 µL of Propidium Iodide solution.
-
Analyze the samples on a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase Activity Assay (Fluorometric)
This protocol measures the activity of specific caspases (e.g., caspase-3, -8, or -9) using a fluorogenic substrate.
Materials:
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
Cell lysis buffer
-
Assay buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the assay buffer containing the specific fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the caspase activity.
Cytochrome c Release Assay
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Materials:
-
Cell fractionation kit or buffers for mitochondrial and cytosolic separation
-
Antibody specific to cytochrome c
-
Antibodies to mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) marker proteins
-
SDS-PAGE and western blotting equipment
Procedure:
-
Harvest treated and control cells.
-
Perform cell fractionation to separate the mitochondrial and cytosolic fractions.
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform western blotting and probe the membrane with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker.
-
An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates cytochrome c release.
Conclusion
ASC is a pivotal adaptor protein that extends its influence beyond inflammation to play a significant and complex role in the regulation of apoptosis. Its ability to interact with key apoptotic players such as Bax and procaspase-8 positions it at the crossroads of intrinsic and extrinsic apoptotic pathways. The formation of the ASC speck serves as a versatile platform that can dictate the cellular fate towards either apoptosis or pyroptosis, depending on the cellular context and the nature of the initiating signal. A thorough understanding of the molecular mechanisms governing ASC's function in apoptosis is crucial for the development of novel therapeutic strategies targeting diseases characterized by dysregulated cell death, including cancer and autoimmune disorders. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate role of ASC in cellular life and death decisions.
References
- 1. ASC is a Bax adaptor and regulates the p53-Bax mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The Inflammasome Adaptor ASC Induces Procaspase-8 Death Effector Domain Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolutionary and Functional Analysis of Caspase-8 and ASC Interactions to Drive Lytic Cell Death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inflammasome Adaptor ASC Induces Procaspase-8 Death Effector Domain Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ASC Induces Apoptosis via Activation of Caspase-9 by Enhancing Gap Junction-Mediated Intercellular Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASC Induces Apoptosis via Activation of Caspase-9 by Enhancing Gap Junction-Mediated Intercellular Communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bax translocation to mitochondria subsequent to a rapid loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translocation of Bax to mitochondria during apoptosis measured by laser scanning cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bax assembly into rings and arcs in apoptotic mitochondria is linked to membrane pores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-cell imaging to measure BAX recruitment kinetics to mitochondria during apoptosis | PLOS One [journals.plos.org]
- 13. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcb.berkeley.edu [mcb.berkeley.edu]
- 16. embopress.org [embopress.org]
- 17. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preliminary Studies on ASC-69 Toxicity: A Review of Available Data
Researchers, scientists, and drug development professionals are advised that there is currently a significant lack of publicly available data on the toxicity of the compound ASC-69 (also known as APY69). Extensive searches of scientific literature, patent databases, and safety data sheets have yielded no specific preclinical or clinical studies detailing the toxicological profile of this molecule.
This compound is identified as a potent, small-molecule inhibitor of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) interaction, with the Chemical Abstracts Service (CAS) number 1216665-50-7.[1][2][3] This places it in a class of compounds of high interest for cancer immunotherapy.
While its intended mechanism of action is to disrupt the PD-1/PD-L1 signaling pathway, which is crucial for immune evasion by cancer cells, the potential for off-target effects and general toxicity remains undocumented in accessible resources.
Current Status of Available Information
A review of available documentation, primarily from commercial suppliers and safety data sheets, indicates a consistent absence of toxicological data. A Safety Data Sheet (SDS) for this compound explicitly states "No data available" for key toxicological endpoints, including acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[4] The substance is noted as not classified as hazardous for transport.[4]
One research article was identified that utilized this compound as a chemical tool to investigate the role of the IRE1α pathway, but the study did not include any assessment of the compound's toxicity.
Implications for Researchers
The absence of toxicity data for this compound necessitates that any researcher planning to use this compound in in vitro or in vivo studies conduct their own comprehensive safety and toxicity assessments. Relying on its classification as a research chemical without independent toxicological evaluation could pose significant risks to experimental outcomes and personnel.
The PD-1/PD-L1 Signaling Pathway
The intended target of this compound, the PD-1/PD-L1 pathway, is a critical immune checkpoint. The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on various cells including some cancer cells, leads to the inhibition of T-cell-mediated immune responses. By blocking this interaction, inhibitors like this compound are designed to "release the brakes" on the immune system, allowing it to recognize and attack cancer cells.
Below is a conceptual diagram of the PD-1/PD-L1 signaling pathway that this compound is designed to inhibit.
Experimental Workflow for Preliminary Toxicity Assessment
For researchers considering the use of this compound, a generalized experimental workflow for an initial toxicity assessment is proposed below. This workflow is a standard approach and should be adapted based on the specific research context.
Conclusion
While this compound is identified as a PD-1/PD-L1 inhibitor, the critical lack of public toxicity data presents a significant challenge for its development and use in research. The scientific community is encouraged to publish any toxicological findings related to this compound to ensure its safe and effective application in future studies. Until such data becomes available, researchers must proceed with caution and conduct their own thorough safety evaluations.
References
The Evolutionary Journey of ASC: A Conserved Adaptor in Immunity and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis-associated speck-like protein containing a CARD (ASC), encoded by the PYCARD gene, is a pivotal adaptor protein in the innate immune system.[1][2] Its critical role in assembling inflammasomes, multi-protein complexes that trigger inflammation in response to pathogens and cellular stress, has made it a focal point of research in immunology and drug development.[3][4][5] This technical guide delves into the evolutionary conservation of the ASC gene, providing a comprehensive overview of its structure, function, and the signaling pathways it governs. We will explore quantitative data on its conservation across species, detail experimental protocols for its study, and visualize key pathways and workflows to facilitate a deeper understanding of this essential protein.
Core Concepts: Structure and Function of ASC
ASC is a small 22 kDa protein composed of two distinct death-fold domains: an N-terminal Pyrin domain (PYD) and a C-terminal Caspase Recruitment Domain (CARD), connected by a flexible linker.[6][7][8] This bipartite structure is fundamental to its function as an adaptor molecule.[6] The PYD domain allows ASC to interact with upstream sensor proteins of the Nod-like receptor (NLR) and AIM2-like receptor (ALR) families, while the CARD domain recruits pro-caspase-1, the effector molecule of the inflammasome.[9][10] This hierarchical interaction leads to the oligomerization of ASC into a large filamentous structure known as the "ASC speck," which serves as a platform for the activation of caspase-1.[2][11] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms.[4]
Beyond its canonical role in inflammasome activation, ASC is implicated in other cellular processes, including apoptosis and transcriptional regulation.[12][13] It can promote caspase-8-mediated apoptosis and influence the activation of transcription factors like NF-κB and AP-1.[6][14]
Evolutionary Conservation of the ASC Gene
The fundamental role of ASC in innate immunity is underscored by its significant evolutionary conservation across a wide range of species. Orthologs of the PYCARD gene have been identified in various vertebrates, from fish to mammals, highlighting its ancient origins and sustained importance in host defense.[15][16][17]
Data Presentation: Sequence Homology of ASC Protein
The conservation of ASC is evident at the amino acid sequence level, particularly within the functional PYD and CARD domains. The following table summarizes the percentage identity of the human ASC protein with its orthologs in several key species.
| Species | Common Name | NCBI Accession Number | % Identity to Human ASC |
| Homo sapiens | Human | NP_001167323.1 | 100% |
| Mus musculus | Mouse | NP_001268489.1 | 70% |
| Rattus norvegicus | Rat | NP_001100346.1 | 68% |
| Gallus gallus | Chicken | NP_001006429.1 | 45% |
| Danio rerio | Zebrafish | NP_001073618.1 | 38% |
| Paralichthys olivaceus | Japanese flounder | ALV93557.1 | 35-62%[16] |
| Larimichthys crocea | Large yellow croaker | QPL98381.1 | N/A |
Note: Percentage identity is based on full-length protein sequence alignment.
This data illustrates a high degree of conservation among mammals, with a gradual decrease in identity in more distantly related vertebrates. However, the core structural and functional domains remain recognizable, indicating a strong selective pressure to maintain the essential functions of ASC.[17]
Signaling Pathways Involving ASC
ASC is a central hub for multiple signaling pathways that regulate inflammation and cell death. The most well-characterized of these is the canonical inflammasome pathway.
Canonical Inflammasome Pathway
The canonical inflammasome pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by sensor proteins like NLRP3 or AIM2. This recognition event triggers a conformational change in the sensor, leading to the recruitment of ASC via PYD-PYD interactions. ASC then oligomerizes and recruits pro-caspase-1 through CARD-CARD interactions, forming the active inflammasome complex.
Caption: Canonical Inflammasome Signaling Pathway.
Experimental Protocols for Studying ASC Gene Conservation
Investigating the evolutionary conservation of the ASC gene involves a combination of computational and experimental approaches.
Sequence Alignment and Phylogenetic Analysis
Objective: To determine the degree of sequence similarity and infer the evolutionary relationships of ASC orthologs.
Methodology:
-
Sequence Retrieval: Obtain ASC gene or protein sequences from various species from public databases like NCBI GenBank.[15]
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using algorithms like Clustal Omega or MUSCLE to identify conserved regions and variations.[18][19][20]
-
Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood (e.g., using software like MEGA or IQ-TREE) to visualize evolutionary distances.[15][21]
Caption: Workflow for Phylogenetic Analysis of ASC.
Gene Expression Analysis
Objective: To compare the expression patterns of the ASC gene across different tissues and species.
Methodology:
-
RNA Extraction: Isolate total RNA from tissues of interest from different species.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR (qPCR): Quantify the expression levels of the ASC gene using gene-specific primers and a qPCR system. This allows for the comparison of ASC mRNA levels across different samples.[22][23]
Functional Assays
Objective: To assess the functional conservation of ASC orthologs.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) that lacks endogenous ASC. Co-transfect these cells with plasmids expressing an inflammasome sensor (e.g., NLRP3), pro-caspase-1, pro-IL-1β, and the ASC ortholog of interest.
-
Inflammasome Activation: Stimulate the transfected cells with an appropriate inflammasome activator (e.g., nigericin for NLRP3).
-
Measurement of IL-1β Secretion: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA). A significant increase in IL-1β secretion indicates a functional ASC ortholog capable of assembling an active inflammasome.[24]
Caption: Workflow for ASC Functional Assay.
Implications for Drug Development
The high degree of evolutionary conservation of ASC and its central role in inflammation make it an attractive target for therapeutic intervention in a range of inflammatory diseases.[5][24] Developing small molecule inhibitors that specifically target ASC could offer a broad-spectrum anti-inflammatory strategy.[5][24] By disrupting the formation of the ASC speck, such inhibitors could prevent the activation of multiple types of inflammasomes, thereby blocking the production of key inflammatory cytokines.[24] The conserved nature of ASC suggests that inhibitors developed against human ASC may have cross-reactivity and efficacy in various animal models, facilitating preclinical development.[5][25]
Conclusion
The ASC gene has been remarkably conserved throughout vertebrate evolution, a testament to its indispensable role in the innate immune response. Its well-defined structure and central position in the inflammasome signaling pathway have made it a subject of intense study. The experimental protocols and data presented in this guide provide a framework for further exploration of ASC's evolutionary conservation and its potential as a therapeutic target. A thorough understanding of the evolutionary journey of ASC will undoubtedly continue to fuel innovative approaches in immunology and drug discovery.
References
- 1. PYCARD - Wikipedia [en.wikipedia.org]
- 2. The Inflammasome Adaptor ASC Intrinsically Limits CD4+ T-Cell Proliferation to Help Maintain Intestinal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Frontiers | Dual Role of Inflammasome Adaptor ASC in Cancer [frontiersin.org]
- 5. What are ASC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Gene - PYCARD [maayanlab.cloud]
- 7. Assembly and regulation of ASC specks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Binding Sites on the Pyrin Domain of ASC Protein Allow Self-association and Interaction with NLRP3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. The central inflammasome adaptor protein ASC activates the inflammasome after transition from a soluble to an insoluble state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. The inflammasome adaptor ASC regulates adaptive immune cell functions by controlling DOCK2-mediated Rac activation and actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and repertoire of ASC-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cloning and characterization of apoptosis-associated speck-like protein containing a CARD domain (ASC) gene from Japanese flounder Paralichthys olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. biofold.org [biofold.org]
- 20. Developments in Algorithms for Sequence Alignment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IQTREE Web Server: Fast and accurate phylogenetic trees under maximum likelihood [iqtree.cibiv.univie.ac.at]
- 22. Protocols on Regulation of Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Directly targeting ASC by lonidamine alleviates inflammasome-driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. firstwordpharma.com [firstwordpharma.com]
The Profound Influence of ASC on Cytokine Production: A Technical Guide
Introduction
An extensive review of current scientific literature reveals that "ASC-69" is not a recognized entity in the context of cytokine production. It is highly probable that this refers to "ASC," a designation with two prominent and distinct meanings in immunological research, both of which are central to the regulation of cytokines. This guide provides an in-depth exploration of these two entities: the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a key component of the inflammasome, and Adipose-derived Stem Cells (ASCs), which possess significant immunomodulatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the mechanisms, experimental data, and signaling pathways associated with ASC's impact on cytokine production.
Section 1: The Adaptor Protein ASC (PYCARD) and Its Role in Cytokine Regulation
The adaptor protein ASC, also known as PYCARD, is a critical component of the innate immune system. It plays a central role in the formation of inflammasomes, which are multiprotein complexes that trigger the maturation and release of potent pro-inflammatory cytokines.[1][2] However, emerging evidence also points to inflammasome-independent functions of ASC in modulating immune responses.[3]
Inflammasome-Dependent Cytokine Production
ASC is a pivotal molecule in the canonical inflammasome pathway.[1] Inflammasomes are activated in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[4] Upon activation, sensor proteins like NLRP3 recruit the ASC adaptor protein. ASC then oligomerizes into a large structure known as the "ASC speck," which serves as a platform for the recruitment and activation of pro-caspase-1.[5][6] Activated caspase-1 subsequently cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[1][3] This process can also lead to a form of inflammatory cell death known as pyroptosis.[1]
Different ASC-dependent inflammasomes can drive the production of specific cytokines. For instance, in a mouse model of tendinopathy, the NLRP3 inflammasome was found to control the production of IL-1β, while another ASC-dependent inflammasome was necessary for the production of IL-18.[7]
Caption: Canonical NLRP3 inflammasome signaling pathway leading to cytokine maturation.
Inflammasome-Independent Functions of ASC in Cytokine Regulation
Recent studies have revealed that ASC can regulate adaptive immune cell functions independently of the inflammasome.[3] For instance, ASC has been shown to be crucial for antigen presentation by dendritic cells (DCs).[3] In the absence of ASC, DCs exhibit impaired ability to induce the proliferation of T cells and subsequent cytokine production, including IFN-γ (a TH1 cytokine), IL-6 and IL-10 (TH2 cytokines), and IL-17 (a TH17 cytokine).[3] This inflammasome-independent role of ASC is linked to its control over the expression of DOCK2, a protein involved in Rac-mediated actin polymerization, which is essential for immune cell functions like migration and antigen uptake.[3]
Furthermore, ASC can induce the activation of transcription factors such as NF-κB and AP-1, which are critical for the expression of various cytokine genes, including IL-8.[8][9] Studies have shown that ASC-mediated AP-1 activation is dependent on caspase-8, p38, and JNK signaling pathways.[9]
Quantitative Data on ASC (PYCARD) and Cytokine Production
The following table summarizes the observed effects of ASC on the production of various cytokines based on available literature.
| Cytokine | Cell Type/Model | Experimental Condition | Effect of ASC | Reference |
| IL-1β | Mouse model of tendinopathy | Sterile tissue injury | ASC-dependent production via NLRP3 inflammasome | [7] |
| IL-18 | Mouse model of tendinopathy | Sterile tissue injury | ASC-dependent production via a non-NLRP3 inflammasome | [7] |
| IFN-γ | Co-culture of dendritic cells and T cells | Antigen presentation (BSA) | ASC in dendritic cells is required for T cell production of IFN-γ | [3] |
| IL-6 | Co-culture of dendritic cells and T cells | Antigen presentation (BSA) | ASC in dendritic cells is required for T cell production of IL-6 | [3] |
| IL-17 | Co-culture of dendritic cells and T cells | Antigen presentation (BSA) | ASC in dendritic cells is required for T cell production of IL-17 | [3] |
| IL-8 | Human intestinal mucosa | Stimulation with low doses of LPS (1-10 ng/ml) | ASC expression correlates with IL-8 secretion | [8] |
| TNF-α | Mouse model of tendinopathy | Sterile tissue injury | Production is independent of ASC inflammasomes | [7] |
Experimental Protocols
-
Cell Culture and Stimulation:
-
Bone marrow-derived macrophages (BMDMs) are primed with lipopolysaccharide (LPS) (e.g., 100 ng/ml) for 4 hours to induce the expression of pro-IL-1β.
-
Inflammasome activation is then triggered with a second signal, such as nigericin (10 µM) or ATP (5 mM), for a specified time (e.g., 1 hour).
-
-
Cytokine Measurement:
-
Cell culture supernatants are collected.
-
The concentration of secreted IL-1β and IL-18 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Cell lysates are prepared to assess intracellular protein levels.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against caspase-1 (to detect the cleaved p20 subunit), IL-1β (to detect the cleaved p17 subunit), and a loading control (e.g., GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Caption: Workflow for studying inflammasome-dependent cytokine production.
Section 2: Adipose-derived Stem Cells (ASCs) and Their Immunomodulatory Effects on Cytokines
Adipose-derived stem cells (ASCs) are mesenchymal stem cells (MSCs) that have garnered significant interest for their therapeutic potential, largely due to their ability to modulate the immune system.[10] ASCs exert their effects through paracrine signaling, secreting a variety of cytokines, chemokines, and growth factors that can alter the inflammatory environment.[11]
ASC-Mediated Regulation of Cytokine Profiles
ASCs have been shown to reduce inflammation in various disease models. For example, in the context of parasitic infections like schistosomiasis, treatment with ASCs can alter the levels of both pro- and anti-inflammatory cytokines.[10] In a mouse model of schistosomiasis, ASC therapy following praziquantel treatment led to changes in IL-10 and IL-17 levels in the liver.[10]
The secretome of ASCs, which includes their secreted products, can suppress Th2 cytokine release and promote the expansion of regulatory T cells (Tregs).[11] In models of allergic airway inflammation, ASC-derived extracellular vesicles have been shown to ameliorate Th2-mediated inflammation.[11]
Quantitative Data on ASCs and Cytokine Production
The following table summarizes the effects of ASCs on cytokine production in different experimental settings.
| Cytokine | Disease Model/Condition | Treatment | Observed Effect | Reference |
| IL-10 | Schistosomiasis in mice | Praziquantel + ASCs | Altered IL-10 levels in the liver | [10] |
| IL-17 | Schistosomiasis in mice | Praziquantel + ASCs | Affected IL-17 levels in the liver | [10] |
| TNF-α | Schistosomiasis-associated hepatic inflammation | Yinchenhao decoction + Praziquantel | Downregulated expression | [10] |
| IL-1β | Schistosomiasis-associated hepatic inflammation | Yinchenhao decoction + Praziquantel | Downregulated expression | [10] |
| IL-6 | Schistosomiasis-associated hepatic inflammation | Yinchenhao decoction + Praziquantel | Downregulated expression | [10] |
| Th2 Cytokines | Allergic airway inflammation | ASC-derived extracellular vesicles | Suppression of Th2 cytokine production | [11] |
Experimental Protocols
-
ASC Culture and Conditioned Medium Collection:
-
Human ASCs are cultured in appropriate media until they reach 70-80% confluency.
-
The medium is then replaced with a serum-free medium, and the cells are cultured for an additional 48-72 hours.
-
The culture supernatant (conditioned medium, CM) is collected, centrifuged to remove cellular debris, and stored.
-
-
T Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using density gradient centrifugation.
-
CD4+ T cells are then isolated from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Co-culture and Cytokine Analysis:
-
Isolated CD4+ T cells are cultured in the presence of T cell activators (e.g., anti-CD3/CD28 beads) and either the ASC-CM or a control medium.
-
After a set incubation period (e.g., 72 hours), the culture supernatant is collected.
-
The concentrations of various cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) are measured using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
References
- 1. Pyroptosis - Wikipedia [en.wikipedia.org]
- 2. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inflammasome adaptor ASC regulates adaptive immune cell functions by controlling DOCK2-mediated Rac activation and actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple ASC-dependent inflammasomes drive differential pro-inflammatory cytokine production in a mouse model of tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the ASC expression in response to LPS stimulation is related to IL-8 secretion in the human intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and repertoire of ASC-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Inducing and Quantifying ASC Speck Formation In Vitro: A Guide for Researchers
Introduction
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by initiating inflammatory responses.[1][2] A key event in the activation of most inflammasomes is the assembly of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large, singular, perinuclear structure of approximately 1 µm known as the "ASC speck".[1][3][4] This event is considered a hallmark of inflammasome activation.[1] The formation of the ASC speck is a crucial step that facilitates the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and can ultimately induce a form of programmed cell death called pyroptosis.[1][2]
The visualization and quantification of ASC specks provide a reliable and straightforward upstream readout for inflammasome activation.[4][5][6] This application note provides detailed protocols for inducing ASC speck formation in vitro using common cell lines, methods for their detection and quantification, and a summary of expected quantitative data. These protocols are intended for researchers, scientists, and drug development professionals investigating inflammasome biology and screening for potential modulators of the inflammatory response.
Signaling Pathway for NLRP3 Inflammasome Activation and ASC Speck Formation
The formation of an ASC speck is a critical downstream event following the activation of an inflammasome sensor, such as NLRP3. The process can be conceptually divided into two stages: priming and activation.
Caption: NLRP3 inflammasome signaling pathway.
Experimental Protocols
Several methods can be employed to induce and visualize ASC specks, including live-cell imaging of cells expressing fluorescently tagged ASC and immunofluorescence of endogenous ASC.[6][7][8]
Protocol 1: Induction of ASC Specks in THP-1 Monocytes
This protocol describes the induction of ASC specks in the human monocytic cell line THP-1, a commonly used model for studying inflammasome activation.[9][10]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and GlutaMAX™
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Phosphate Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Anti-ASC antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells onto glass coverslips in a 24-well plate at a density of 1 x 10^6 cells/mL and treat with 50-100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 0.1-1 µg/mL of LPS for 3-4 hours at 37°C.[11] This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Activation (Signal 2):
-
Fixation and Permeabilization:
-
Wash the cells carefully with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against ASC diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.
-
Quantify the percentage of cells with ASC specks by counting at least 100 cells per condition.
-
Protocol 2: Live-Cell Imaging of ASC Speck Formation
This protocol is suitable for cell lines stably expressing a fluorescently tagged ASC, such as ASC-GFP or ASC-mCerulean.[6][7]
Materials:
-
Immortalized macrophage (iMΦ) cell line stably expressing a fluorescent ASC fusion protein (e.g., ASC-mCerulean)
-
Complete DMEM medium
-
LPS
-
Nigericin or ATP
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture the ASC-reporter cell line in complete DMEM.
-
Seed the cells onto a glass-bottom imaging dish.
-
-
Priming:
-
Prime the cells with 200 ng/mL LPS for 2-3 hours.[7]
-
-
Live-Cell Imaging:
-
Place the imaging dish into the pre-warmed environmental chamber of the microscope.
-
Acquire baseline images of the cells before stimulation.
-
Add the NLRP3 activator (e.g., 10 µM nigericin or 5 mM ATP) to the cells.
-
Immediately start time-lapse imaging, acquiring images every 1-5 minutes for 1-2 hours.
-
-
Analysis:
-
Analyze the time-lapse images to observe the dynamic formation of ASC specks.
-
Quantify the percentage of cells forming specks and the time to speck formation.
-
Experimental Workflow
The general workflow for inducing and analyzing ASC speck formation involves cell preparation, stimulation, and subsequent detection and analysis.
References
- 1. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome activation and formation of ASC specks in patients with juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct [frontiersin.org]
- 4. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 7. adipogen.com [adipogen.com]
- 8. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Measuring ASC-Dependent Caspase-1 Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. A key event in inflammasome activation is the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which then oligomerizes and serves as a platform for the activation of pro-caspase-1. Activated caspase-1 is a cysteine protease responsible for the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and for inducing a form of programmed cell death known as pyroptosis. Therefore, accurately measuring ASC-dependent caspase-1 activation is crucial for studying inflammatory diseases and for the development of novel therapeutics.
This document provides detailed protocols for key assays to assess ASC-dependent caspase-1 activation, from the initial upstream event of ASC oligomerization to the downstream consequences of caspase-1 enzymatic activity and cytokine release.
Signaling Pathways of ASC-Dependent Inflammasome Activation
ASC-dependent inflammasome activation is initiated by various sensors that detect pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). Two well-characterized examples are the NLRP3 and AIM2 inflammasomes.
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a cytoplasmic sensor that responds to a wide range of stimuli, including microbial toxins, crystalline substances, and extracellular ATP.[1] Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).[2][3] The priming step, often initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[2][4] The activation signal triggers the oligomerization of NLRP3, which then recruits ASC.
-
AIM2 Inflammasome: The AIM2 (Absent in Melanoma 2) inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infections.[1][5] Upon binding to dsDNA, AIM2 oligomerizes and directly recruits ASC, leading to the assembly of the inflammasome complex.[6][7]
In both pathways, the recruitment of ASC leads to its polymerization into a large, single structure known as the "ASC speck".[8] This macromolecular assembly serves as a scaffold for the recruitment and proximity-induced auto-activation of pro-caspase-1.
Experimental Protocols
A multi-faceted approach is recommended to comprehensively assess ASC-dependent caspase-1 activation. This involves examining upstream events (ASC oligomerization), the enzymatic activity of caspase-1 itself, and the downstream consequences (cytokine processing and release).
ASC Oligomerization Assay (ASC Speck Formation)
The formation of ASC specks is a hallmark of inflammasome activation.[9] These specks can be visualized by microscopy or detected by biochemical methods.
a) Detection of ASC Oligomerization by Western Blotting [10][11]
This method biochemically detects the cross-linked oligomers of ASC.
Protocol:
-
Cell Culture and Stimulation:
-
Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) at a density of 1.5 x 10^6 cells/well in a 6-well plate.
-
For NLRP3 activation, prime cells with 1 µg/mL LPS for 2-4 hours.[10]
-
Stimulate cells with the desired inflammasome activator (e.g., 5 µM Nigericin for 1 hour).
-
-
Cell Lysis and Pellet Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) on ice.
-
Centrifuge the lysate at a low speed (e.g., 2,000 x g) to pellet the insoluble ASC specks.
-
-
Cross-linking:
-
Resuspend the pellet in a buffer containing 2 mM disuccinimidyl suberate (DSS) and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
-
Western Blot Analysis:
-
Resuspend the cross-linked pellet in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel (e.g., 15%).
-
Transfer proteins to a PVDF membrane and probe with an anti-ASC antibody.
-
ASC monomers will appear at ~22 kDa, while oligomers will be visible as a high-molecular-weight smear or distinct bands.[10]
-
b) Visualization of ASC Specks by Immunofluorescence Microscopy [8][12]
This method allows for the direct visualization and quantification of ASC specks within cells.
Protocol:
-
Cell Culture and Stimulation:
-
Plate cells on glass coverslips in a 24-well plate.
-
Prime and stimulate the cells as described above.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.[13]
-
Quantify the percentage of cells with ASC specks.
-
| Assay | Principle | Advantages | Disadvantages |
| ASC Oligomerization Western Blot | Biochemical detection of cross-linked ASC oligomers. | Quantitative, specific for oligomerization. | Does not provide single-cell information. |
| ASC Speck Immunofluorescence | Microscopic visualization of ASC speck formation. | Provides single-cell resolution, allows for morphological analysis.[8] | Can be time-consuming for large-scale screening. |
| Imaging Flow Cytometry | High-throughput imaging and quantification of ASC specks.[14][15] | High-throughput, quantitative, provides single-cell data.[16] | Requires specialized instrumentation. |
Caspase-1 Activity Assays
These assays directly measure the enzymatic activity of caspase-1 using specific substrates.
a) Fluorometric Caspase-1 Activity Assay [17]
This assay utilizes a fluorogenic substrate that is cleaved by active caspase-1 to release a fluorescent molecule.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from treated cells or use cell culture supernatants.
-
-
Assay Reaction:
-
Add the cell lysate or supernatant to a 96-well plate.
-
Add the caspase-1 substrate (e.g., YVAD-AFC).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[17]
-
The increase in fluorescence is proportional to the caspase-1 activity.
-
b) Colorimetric Caspase-1 Activity Assay [18]
This assay uses a colorimetric substrate that releases a chromophore upon cleavage by active caspase-1.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described above.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-1 substrate (e.g., Ac-YVAD-pNA).[18]
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-1 activity.
-
| Assay | Principle | Advantages | Disadvantages |
| Fluorometric Assay | Cleavage of a fluorogenic substrate by active caspase-1.[17] | High sensitivity. | Can be prone to interference from fluorescent compounds. |
| Colorimetric Assay | Cleavage of a colorimetric substrate by active caspase-1.[18] | Simple, does not require a specialized fluorescence reader. | Generally less sensitive than fluorometric assays. |
| Luminogenic Assay | A pro-luciferin substrate is cleaved to produce a luminescent signal.[19] | High sensitivity and broad dynamic range.[20] | Requires a luminometer. |
Downstream Effector Assays
Measuring the downstream consequences of caspase-1 activation provides further evidence of inflammasome engagement.
a) Western Blot for Caspase-1 and IL-1β Cleavage [21][22]
This method detects the cleavage of pro-caspase-1 and pro-IL-1β into their active forms.
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatants and prepare cell lysates from treated cells.
-
For supernatants, proteins may need to be concentrated by precipitation (e.g., with TCA).[21]
-
-
Western Blot Analysis:
b) Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18 [26][27]
ELISA is a highly sensitive method for quantifying the amount of secreted cytokines in the cell culture supernatant.
Protocol:
-
Sample Collection:
-
Collect cell culture supernatants from treated cells.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific IL-1β or IL-18 kit.
-
This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
-
Quantification:
-
Measure the absorbance and calculate the concentration of the cytokine based on a standard curve.
-
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Detection of specific protein cleavage products by antibodies. | Provides information on the processing of pro-forms to active forms.[28] | Semi-quantitative, can be less sensitive than ELISA. |
| ELISA | Antibody-based quantification of secreted cytokines.[29] | Highly sensitive and quantitative.[26] | Does not distinguish between pro- and mature forms of cytokines, though most kits are designed to detect the mature form.[27] |
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison between different experimental conditions (e.g., control, stimulated, inhibitor-treated). When interpreting the results, it is important to consider the entire signaling cascade. For instance, a reduction in IL-1β secretion could be due to inhibition of caspase-1 activity, a block in ASC oligomerization, or an effect on the initial priming step. Therefore, employing a combination of the assays described above is essential for a thorough understanding of the mechanism of action of a particular stimulus or inhibitor on ASC-dependent caspase-1 activation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunobiology and Structural Biology of AIM2 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIM2 in health and disease: inflammasome and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Inflammasome activation and formation of ASC specks in patients with juvenile idiopathic arthritis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Flow Imaging of the Inflammasome: Evaluating ASC Speck Characteristics and Caspase-1 Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Inflammasome and Caspase-1 activity Characterization and Evaluation (ICCE): An imaging flow cytometer-based detection and assessment of inflammasome specks and caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. promega.com [promega.com]
- 20. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ABclonal [abclonal.com]
- 24. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 25. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 26. mdpi.com [mdpi.com]
- 27. Assessment of Inflammasome Activation by Cytokine and Danger Signal Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 29. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Studying ASC Function in Cell Lines Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis-associated speck-like protein containing a CARD (ASC) is a critical adaptor protein that plays a central role in the innate immune system. It is a key component of inflammasomes, multi-protein complexes that assemble in response to pathogenic and sterile danger signals. ASC's primary function is to bridge inflammasome sensor proteins, such as those of the NLR family (e.g., NLRP3), to pro-caspase-1, leading to caspase-1 activation.[1][2][3] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, and initiates a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D (GSDMD).[4][5]
A hallmark of inflammasome activation is the formation of a large, perinuclear structure known as the "ASC speck," which is a supramolecular assembly of oligomerized ASC protein.[6][7] This speck serves as a platform for robust caspase-1 activation, amplifying the inflammatory signal.[7][8] Given its central role, understanding the function of ASC is paramount for research into inflammatory diseases, infectious diseases, and cancer.
The advent of CRISPR/Cas9 genome editing technology has provided a powerful tool to precisely study the function of proteins like ASC. By generating knockout cell lines that lack functional ASC, researchers can elucidate its specific roles in various cellular pathways. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to study ASC function in cell lines, with a focus on the human monocytic cell line THP-1, a common model for inflammasome research.
Signaling Pathway of ASC in NLRP3 Inflammasome Activation
The following diagram illustrates the canonical signaling pathway of the NLRP3 inflammasome, highlighting the central role of ASC.
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Workflow for Studying ASC Function using CRISPR/Cas9
This diagram outlines the typical experimental workflow from generating an ASC knockout cell line to functional analysis.
Caption: Experimental workflow for ASC functional studies.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes following CRISPR/Cas9-mediated knockout of ASC in a human monocytic cell line (e.g., THP-1) upon stimulation with NLRP3 inflammasome activators (e.g., LPS and Nigericin). Data are representative of typical results reported in the literature.
Table 1: Effect of ASC Knockout on Cytokine Secretion
| Cell Line | Treatment | IL-1β Secretion (pg/mL) | IL-18 Secretion (pg/mL) |
| Wild-Type THP-1 | Unstimulated | < 10 | < 20 |
| Wild-Type THP-1 | LPS + Nigericin | 500 - 2000 | 300 - 1000 |
| ASC KO THP-1 | Unstimulated | < 10 | < 20 |
| ASC KO THP-1 | LPS + Nigericin | < 20 | < 30 |
Note: Specific values can vary based on experimental conditions.
Table 2: Effect of ASC Knockout on Caspase-1 Activation and Pyroptosis
| Cell Line | Treatment | Cleaved Caspase-1 (p20) | LDH Release (% of Max) |
| Wild-Type THP-1 | Unstimulated | Not detectable | 5 - 10% |
| Wild-Type THP-1 | LPS + Nigericin | Detected | 60 - 90% |
| ASC KO THP-1 | Unstimulated | Not detectable | 5 - 10% |
| ASC KO THP-1 | LPS + Nigericin | Not detectable | 10 - 15% |
Note: Cleaved Caspase-1 is typically assessed by Western Blot. LDH release is a measure of pyroptotic cell death.[5][9]
Table 3: Effect of ASC Knockout on ASC Speck Formation
| Cell Line | Treatment | Cells with ASC Specks (%) |
| Wild-Type THP-1 | Unstimulated | < 1% |
| Wild-Type THP-1 | LPS + Nigericin | 20 - 40% |
| ASC KO THP-1 | Unstimulated | 0% |
| ASC KO THP-1 | LPS + Nigericin | 0% |
Note: Percentage of cells with ASC specks is determined by immunofluorescence microscopy.
Experimental Protocols
Protocol 1: Generation of ASC Knockout THP-1 Cells using CRISPR/Cas9
This protocol describes the generation of a stable ASC knockout THP-1 cell line using lentiviral delivery of Cas9 and a guide RNA (gRNA) targeting the PYCARD gene.
1.1. Guide RNA Design and Cloning
-
Design two to three gRNAs targeting an early exon of the human PYCARD gene using an online design tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., lentiCRISPRv2, which contains puromycin resistance).
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
1.2. Lentivirus Production
-
Co-transfect HEK293T cells with the gRNA-expressing lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation or a commercially available concentration reagent.
1.3. Transduction of THP-1 Cells
-
Plate THP-1 cells at a density of 2 x 10^5 cells/well in a 24-well plate.
-
Add concentrated lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL).
-
Centrifuge the plate at 1000 x g for 90 minutes to enhance transduction.
-
Incubate for 72 hours.
1.4. Selection and Clonal Isolation
-
Select transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.
-
After selection, perform single-cell cloning by limiting dilution in 96-well plates.
-
Expand individual clones.
1.5. Validation of ASC Knockout
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the PYCARD gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot using an anti-ASC antibody to confirm the absence of ASC protein expression (see Protocol 2).
Protocol 2: Western Blot for Inflammasome Components
This protocol details the detection of ASC, cleaved Caspase-1 (p20), and cleaved Gasdermin-D (GSDMD-N) by Western blot.
2.1. Sample Preparation
-
Plate 1 x 10^6 wild-type and ASC KO THP-1 cells per well in a 6-well plate.
-
Differentiate THP-1 cells into a macrophage-like state by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
Stimulate with an NLRP3 activator (e.g., 10 µM Nigericin for 1 hour).
-
Collect the cell culture supernatant and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Precipitate proteins from the supernatant using methanol/chloroform.
2.2. SDS-PAGE and Transfer
-
Determine the protein concentration of the cell lysates.
-
Load equal amounts of protein from cell lysates and the entire precipitated supernatant onto a 12% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
2.3. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-ASC antibody
-
Anti-Caspase-1 (p20 subunit specific) antibody[10]
-
Anti-Gasdermin-D (N-terminal specific) antibody
-
Anti-GAPDH or β-actin antibody (as a loading control for cell lysates)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: IL-1β and IL-18 ELISA
This protocol describes the quantification of secreted IL-1β and IL-18 in cell culture supernatants.
3.1. Sample Collection
-
Following inflammasome stimulation as described in Protocol 2.1, collect the cell culture supernatants.
-
Centrifuge the supernatants at 300 x g for 5 minutes to remove cells and debris.
-
Store the clarified supernatants at -80°C until use.
3.2. ELISA Procedure
-
Perform the ELISA according to the manufacturer's instructions for a commercially available human IL-1β or IL-18 ELISA kit.
-
Briefly, add standards and diluted samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of IL-1β or IL-18 in the samples by comparing their absorbance to the standard curve.
Protocol 4: ASC Speck Visualization by Immunofluorescence
This protocol outlines the procedure for visualizing ASC specks using immunofluorescence microscopy.[1]
4.1. Cell Preparation and Stimulation
-
Seed THP-1 cells onto glass coverslips in a 24-well plate and differentiate with PMA.
-
Prime and stimulate the cells to induce inflammasome activation as described in Protocol 2.1.
4.2. Immunostaining
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
4.3. Microscopy and Quantification
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the percentage of cells containing a distinct, bright ASC speck.
Protocol 5: Pyroptosis Assessment by LDH Release Assay
This protocol describes the measurement of lactate dehydrogenase (LDH) release into the culture supernatant as an indicator of pyroptosis.[11]
5.1. Sample Collection
-
Following inflammasome stimulation as described in Protocol 2.1, collect the cell culture supernatants.
-
For a positive control (maximum LDH release), lyse an equal number of untreated cells with 1% Triton X-100.
5.2. LDH Assay
-
Perform the LDH assay using a commercially available cytotoxicity detection kit according to the manufacturer's instructions.
-
Briefly, transfer a portion of each supernatant to a new 96-well plate.
-
Add the reaction mixture containing the substrate and catalyst.
-
Incubate in the dark at room temperature for the recommended time.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 490 nm).
5.3. Calculation
-
Calculate the percentage of cytotoxicity (LDH release) using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Conclusion
The combination of CRISPR/Cas9-mediated gene knockout and a panel of functional assays provides a robust platform for dissecting the intricate roles of ASC in cellular signaling. By ablating ASC expression, researchers can definitively attribute specific cellular responses, such as cytokine secretion and pyroptosis, to ASC-dependent pathways. The protocols and expected outcomes detailed in this document serve as a comprehensive guide for researchers and drug development professionals aiming to investigate ASC function and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pyroptosome: a supramolecular assembly of ASC dimers mediating inflammatory cell death via caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-1 Engagement and TLR-Induced c-FLIP Expression Suppress ASC/Caspase-8-Dependent Apoptosis by Inflammasome Sensors NLRP1b and NLRC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell death and cell lysis are separable events during pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Detection of pyroptosis by measuring released lactate dehydrogenase activity. [scholars.duke.edu]
Application Notes: The Role of ASC in Murine Models of Inflammation
Introduction
Apoptosis-associated speck-like protein containing a CARD (ASC) is a critical adaptor protein in the innate immune system. It plays a central role in the assembly and activation of inflammasomes, multi-protein complexes that trigger inflammatory responses.[1] Upon activation by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors recruit ASC. This leads to the formation of large ASC oligomers, often called "specks," which then recruit and activate pro-caspase-1.[1][2] Activated caspase-1 proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms, driving inflammation and a form of programmed cell death known as pyroptosis.[3][4] Given its pivotal role, targeting ASC is a promising therapeutic strategy for a variety of inflammatory diseases.[2] Murine models are indispensable tools for investigating the in vivo function of ASC and for the preclinical evaluation of ASC-targeting therapeutics.
This document provides an overview of the application of ASC-deficient mouse models in the study of inflammation, with detailed protocols for selected models.
ASC-Mediated Signaling Pathway
The canonical pathway for ASC-dependent inflammation involves the NLRP3 inflammasome, which is activated in a two-step process. The first signal, or "priming," is initiated by PAMPs or DAMPs binding to receptors like Toll-like receptor 4 (TLR4), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[3] A second activation signal then triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1.[2][3] This assembly leads to the activation of caspase-1 and subsequent maturation of IL-1β and IL-18.[3]
Caption: Canonical NLRP3 inflammasome pathway involving ASC.
Murine Models of Inflammation Utilizing ASC-Deficient Mice
ASC-deficient (ASC-/-) mice are a fundamental tool for studying the role of ASC-dependent inflammasomes in various inflammatory diseases. These mice are viable and fertile but exhibit a significantly blunted inflammatory response in specific disease models due to the inability to efficiently activate caspase-1 and produce mature IL-1β and IL-18.
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used model for human rheumatoid arthritis.[5] Studies have shown that ASC-/- mice are protected from developing CIA, indicating a critical role for ASC in the pathogenesis of this autoimmune disease.[6] This protection is linked to reduced antigen-specific T-cell activation and a subsequent lack of collagen-specific antibody production.[6]
Quantitative Data from CIA Model
| Parameter | Wild-Type Mice | ASC-/- Mice | Reference |
| Arthritis Incidence | 70-80% | Protected | [6] |
| Clinical Score (Day 42) | > 3 | 0 | [6] |
| Collagen-Specific Antibodies | Present | Abolished | [6] |
Peritonitis
Peritonitis models, induced by sterile stimuli (e.g., polymeric ASC particles) or bacterial infection, are used to study acute inflammatory responses. In a model of Pseudomonas aeruginosa peritonitis, ASC-/- mice surprisingly produced robust amounts of IL-1β, comparable to wild-type mice.[7] This suggests the existence of an ASC-independent, non-canonical pathway for IL-1β production in neutrophils during acute bacterial infection.[7] However, in a sterile peritonitis model induced by injecting polymeric ASC particles, the inflammatory response, including neutrophil infiltration and IL-1β production, is dependent on the host's ASC.[8]
Quantitative Data from Peritonitis Models
| Model | Parameter | Wild-Type Mice | ASC-/- Mice | Reference |
| P. aeruginosa Peritonitis | IL-1β in peritoneal lavage (4h) | Comparable levels | Comparable levels | [7] |
| Sterile (pASC-induced) Peritonitis | IL-1β in peritoneal lavage (4h) | Increased | Blunted Response | [8] |
| Sterile (pASC-induced) Peritonitis | Neutrophil Infiltration (4h) | Increased | Blunted Response | [8] |
Tendinopathy
In a murine model of tendinopathy induced by collagenase injection, the production of IL-1β and IL-18 was shown to be dependent on ASC.[9][10] Specifically, while NLRP3 was required for IL-1β production, another ASC-dependent (but NLRP3-independent) inflammasome was responsible for IL-18 production.[9]
Quantitative Data from Tendinopathy Model
| Parameter (Cytokine levels in tendon) | Wild-Type Mice | ASC-/- Mice | Reference |
| IL-1β | Reduced | Significantly Reduced | [9][10] |
| IL-18 | Unaffected in NLRP3-/- | Significantly Reduced | [9][10] |
| IL-6 | Reduced | Significantly Reduced | [9][10] |
| TNFα | Unaffected | Unaffected | [9][10] |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA)
This protocol is adapted from methodologies used in studies investigating the role of ASC in arthritis.[5][6][11]
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Materials:
-
Bovine or chicken Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
10 mM acetic acid
-
8-12 week old male DBA/1 mice (or ASC-/- mice on a susceptible background)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion (Day 0):
-
Dissolve CII in 10 mM acetic acid at 4 mg/ml overnight at 4°C.
-
Prepare an emulsion by mixing the CII solution in an equal volume of CFA. Emulsify using two glass syringes connected by a luer lock until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µl of the emulsion (containing 200 µg of CII) intradermally at the base of the tail.[6]
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of CII with Incomplete Freund's Adjuvant (IFA) as described in step 1.
-
Inject 100 µl of the CII/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Assessment of Arthritis:
-
Beginning on day 21, monitor mice daily for the onset and severity of arthritis in their paws.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 42-56), collect blood for measurement of anti-CII antibodies via ELISA.
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Protocol 2: Induction of Sterile Peritonitis via ASC Speck Injection
This protocol describes the induction of a sterile inflammatory response by intraperitoneal injection of pre-formed polymeric ASC particles (pASC), as detailed in Bio-protocol.[8][12][13]
Caption: Workflow for ASC-particle-induced sterile peritonitis.
Materials:
-
Polymeric ASC-GFP particles (pASC-GFP), isolated from transfected HEK293 cells.[8][13]
-
C57BL/6 wild-type and ASC-/- mice (8-12 weeks old).
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
5 ml syringes and 25G needles.
-
ELISA kit for murine IL-1β.
-
Flow cytometer and antibodies for neutrophil markers (e.g., Ly6G).
Procedure:
-
Preparation and Injection of pASC:
-
Isolate and purify pASC-GFP particles from ASC-GFP transfected HEK293 cells as previously described.[8][12] This involves cell lysis and incubation to induce ASC polymerization.
-
Resuspend 1 x 10^5 pASC-GFP particles in approximately 200 µl of sterile DPBS.
-
Inject the suspension intraperitoneally into each mouse. Control mice receive an equal volume of DPBS.[12]
-
-
Peritoneal Lavage (4 hours post-injection):
-
Euthanize mice by an approved method.
-
Expose the peritoneal wall via a midline incision of the skin.
-
Inject 4 ml of cold DPBS into the peritoneal cavity using a 25G needle.[8]
-
Gently massage the abdomen to distribute the fluid and dislodge cells.
-
Carefully aspirate the peritoneal fluid (lavage) and place it in a conical tube on ice.
-
-
Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Use the supernatant to measure IL-1β concentrations by ELISA according to the manufacturer's instructions.
-
Resuspend the cell pellet for flow cytometry analysis to quantify the number of infiltrated neutrophils (e.g., Ly6G+ cells).
-
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in accordance with institutional and national guidelines for animal care and use. The placeholder "ASC-69" has been interpreted as "ASC" based on available scientific literature.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. chondrex.com [chondrex.com]
- 6. Inflammasome-independent Role of Apoptosis-associated Speck-like Protein Containing a CARD (ASC) in T Cell Priming Is Critical for Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential ASC requirements reveal a key role for neutrophils and a noncanonical IL-1β response to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASC-particle-induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple ASC-dependent inflammasomes drive differential pro-inflammatory cytokine production in a mouse model of tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. ASC-particle-induced Peritonitis [bio-protocol.org]
- 13. ASC-particle-induced Peritonitis [en.bio-protocol.org]
Visualizing ASC Oligomerization: Application Notes and Protocols for Researchers
Introduction
Activation of the inflammasome, a multiprotein complex central to innate immunity, is a critical cellular event in response to pathogenic invasion and sterile cellular damage. A hallmark of inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large, perinuclear structure known as the "ASC speck".[1][2][3][4][5][6] The formation of this single speck is a crucial step for the recruitment and activation of pro-caspase-1, leading to the maturation of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death called pyroptosis.[4] The visualization and quantification of ASC oligomerization, therefore, serve as a reliable and widely used readout for inflammasome activation.[1][2][3][5]
These application notes provide detailed protocols for the key techniques used to visualize and quantify ASC oligomerization, catering to researchers, scientists, and drug development professionals. The methodologies covered include fluorescence microscopy, flow cytometry, and biochemical assays.
Signaling Pathway of ASC Oligomerization
Upon activation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors like NLRP3 recruit the ASC adaptor protein.[4][7] ASC then self-oligomerizes through its pyrin domain (PYD) and caspase recruitment domain (CARD) to form the characteristic micron-sized speck.[7][8] This speck acts as a platform for the recruitment and activation of pro-caspase-1.[5][9]
Caption: Canonical inflammasome activation leading to ASC speck formation.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from ASC oligomerization assays. These values can vary depending on the cell type, stimulus, and specific experimental conditions.
| Assay Type | Cell Type | Stimulus | Readout | Typical Result (Stimulated vs. Control) | Reference |
| Microscopy | THP-1 macrophages | LPS + Nigericin | % of cells with ASC specks | 50-80% vs. <5% | [3][10] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | % of cells with ASC specks | 40-70% vs. <5% | [3] | |
| Flow Cytometry | Human Monocytes | LPS + Nigericin | % of ASC speck-positive cells | 20-60% vs. <2% | [11] |
| Whole Blood | LPS + Nigericin | % of ASC speck-positive neutrophils | 10-30% vs. <1% | [11] | |
| Western Blot | THP-1 cells | LPS + Nigericin | Ratio of oligomerized ASC to monomeric ASC | Significant increase in oligomer/monomer ratio | [9] |
Experimental Protocols
Visualization of ASC Specks by Fluorescence Microscopy
This protocol details two common approaches: live-cell imaging of cells expressing fluorescently tagged ASC and immunofluorescence of endogenous ASC in fixed cells.[3][5][6]
Caption: Experimental workflow for ASC speck visualization by microscopy.
A. Live-Cell Imaging of Fluorescently-Tagged ASC
This method is ideal for observing the dynamics of ASC speck formation in real-time.
Materials:
-
Immortalized cell lines (e.g., THP-1, BMDMs) stably expressing ASC fused to a fluorescent protein (e.g., ASC-GFP, ASC-CFP).
-
Complete cell culture medium.
-
Glass-bottom imaging dishes.
-
Inflammasome priming agent (e.g., Lipopolysaccharide, LPS).
-
Inflammasome activating agent (e.g., ATP, Nigericin).
-
Confocal microscope with live-cell imaging capabilities (environmental chamber).
Protocol:
-
Seed the ASC-fluorescent protein-expressing cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
On the day of the experiment, prime the cells with LPS (e.g., 200 ng/mL) in complete medium for 2-3 hours at 37°C.
-
Mount the imaging dish on the confocal microscope stage within the environmental chamber (37°C, 5% CO2).
-
Acquire baseline images of the cells, noting the diffuse distribution of the fluorescently-tagged ASC.
-
Add the inflammasome activating agent (e.g., 5 mM ATP or 10 µM Nigericin) to the dish.
-
Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for up to 90 minutes.
-
Observe the redistribution of the fluorescent signal from diffuse to a single, bright speck within activated cells.
-
For quantification, count the number of cells with ASC specks and the total number of cells in multiple fields of view. Express the result as a percentage of speck-positive cells.
B. Immunofluorescence of Endogenous ASC
This method allows for the detection of ASC specks in primary cells or cell lines without genetic modification.
Materials:
-
Primary cells (e.g., human peripheral blood mononuclear cells, PBMCs) or cell lines.
-
Cell culture plates or coverslips.
-
Inflammasome priming and activating agents.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against ASC (e.g., anti-ASC N-15R).
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG).
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Confocal microscope.
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Prime and stimulate the cells as described in the live-cell imaging protocol.
-
After stimulation, carefully wash the cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal microscope.
-
Quantify the percentage of cells with ASC specks as described previously.
Detection of ASC Specks by Flow Cytometry
Flow cytometry offers a high-throughput method for quantifying the frequency of cells containing ASC specks.[1][2][12]
Materials:
-
Cell suspension (e.g., PBMCs, THP-1 cells).
-
FACS tubes.
-
Inflammasome priming and activating agents.
-
Staining buffer (e.g., PBS with 2% FBS).
-
Fixation and permeabilization buffers (commercially available kits are recommended).
-
Primary antibody against ASC or fluorescently-tagged ASC-expressing cells.
-
Fluorophore-conjugated secondary antibody (if required).
-
Flow cytometer.
Protocol:
-
Prepare a single-cell suspension of your cells of interest.
-
Prime and stimulate the cells in suspension in FACS tubes as per your experimental conditions.
-
After stimulation, wash the cells with cold staining buffer.
-
Fix and permeabilize the cells according to the manufacturer's instructions of your chosen kit.
-
If not using fluorescently-tagged ASC cells, stain for intracellular ASC using a primary antibody followed by a fluorescently-conjugated secondary antibody.
-
Wash the cells and resuspend them in staining buffer.
-
Acquire data on a flow cytometer. ASC specks are identified by their high fluorescence intensity and low side scatter properties.
-
Analyze the data to determine the percentage of ASC speck-positive cells in each sample.
Biochemical Detection of ASC Oligomerization
This protocol describes the use of chemical cross-linking followed by western blotting to detect ASC monomers, dimers, and higher-order oligomers.[1][9][13]
Caption: Workflow for biochemical detection of ASC oligomerization.
Materials:
-
Cultured cells.
-
Inflammasome priming and activating agents.
-
CHAPS buffer.
-
Disuccinimidyl suberate (DSS) cross-linker.
-
2x protein loading buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibody against ASC.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Protocol:
-
Culture, prime, and stimulate cells as required.
-
After stimulation, lyse the cells in CHAPS buffer.
-
Centrifuge the lysate to pellet the insoluble fraction, which contains the ASC oligomers.
-
Carefully discard the supernatant.
-
Resuspend the pellet in CHAPS buffer.
-
Add DSS to a final concentration of 2-4 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
Centrifuge to pellet the cross-linked oligomers.
-
Discard the supernatant and resuspend the pellet in 2x protein loading buffer.
-
Boil the samples for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against ASC.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system. Immunoreactive bands for ASC will appear at the molecular weights corresponding to monomers, dimers, and higher-order oligomers.[9]
Conclusion
The visualization of ASC oligomerization is a fundamental technique in the study of inflammasome activation. The choice of method depends on the specific research question, available equipment, and cell type. Live-cell imaging provides dynamic information, immunofluorescence is excellent for high-resolution localization in fixed cells, flow cytometry allows for high-throughput quantification, and biochemical methods provide evidence of oligomer formation. By employing these detailed protocols, researchers can robustly and reliably assess inflammasome activation in a variety of experimental settings.
References
- 1. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure, interactions and self-assembly of ASC-dependent inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of ASC Oligomerization by Western Blotting [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of ASC Oligomerization by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Co-Immunoprecipitation with ASC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for performing co-immunoprecipitation (Co-IP) to study protein-protein interactions involving the Apoptosis-associated speck-like protein containing a CARD (ASC). ASC is a critical adaptor protein in the innate immune system, most notably for its role in the assembly of inflammasomes, multi-protein complexes that trigger inflammation in response to cellular danger or pathogen invasion. Understanding the interactions of ASC is paramount for research into inflammatory diseases and the development of novel therapeutics.
Introduction to ASC and Co-Immunoprecipitation
ASC is a 22-kDa protein composed of two death-fold domains: an N-terminal pyrin domain (PYD) and a C-terminal caspase recruitment domain (CARD). These domains mediate homotypic and heterotypic interactions, allowing ASC to act as a molecular scaffold. Upon activation by sensor proteins like NLRP3, ASC oligomerizes to form a large signaling platform known as the "ASC speck," which then recruits and activates pro-caspase-1, leading to the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][3]
Co-immunoprecipitation is a powerful and widely used technique to identify and validate protein-protein interactions in vivo.[4][5] The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, ASC) from a cell lysate. Any proteins that are bound to the bait protein will also be pulled down (the "prey"). These interacting partners can then be identified by subsequent analysis, typically through Western blotting.[6][7]
Key Applications of ASC Co-Immunoprecipitation
-
Inflammasome Assembly: Investigating the interaction of ASC with various NLRs (e.g., NLRP3, NLRC4) and AIM2-like receptors (ALRs) is a primary application. This allows researchers to study the activation of different inflammasomes in response to specific stimuli.[6][8]
-
Identification of Novel Interactors: Co-IP coupled with mass spectrometry can be used to identify previously unknown binding partners of ASC, potentially revealing new functions and regulatory mechanisms.
-
Drug Discovery: Screening for compounds that disrupt the interaction between ASC and its binding partners is a key strategy in the development of anti-inflammatory drugs.[9]
-
Signal Transduction Studies: Elucidating the signaling pathways involving ASC, including its potential inflammasome-independent functions in regulating MAPK and NF-κB pathways.[2]
Signaling Pathway of ASC in Inflammasome Activation
The canonical signaling pathway for ASC-dependent inflammasome activation begins with the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by a sensor protein. This triggers the oligomerization of the sensor, which then recruits ASC via PYD-PYD interactions. ASC, in turn, oligomerizes and recruits pro-caspase-1 through CARD-CARD interactions, leading to its proximity-induced auto-activation.
Experimental Protocol: Co-Immunoprecipitation of Endogenous ASC
This protocol is adapted for the co-immunoprecipitation of endogenous ASC and its interacting partners from macrophage-like cell lines (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs).
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| Anti-ASC Antibody (for IP) | Santa Cruz Biotechnology | sc-22514-R |
| Anti-NLRP3 Antibody (for WB) | Cell Signaling Technology | #15101 |
| Anti-Caspase-1 Antibody (for WB) | Cell Signaling Technology | #2225 |
| Protein A/G Magnetic Beads | Santa Cruz Biotechnology | sc-2003 |
| Lysis Buffer | (See recipe below) | - |
| Wash Buffer | (See recipe below) | - |
| Elution Buffer (e.g., Laemmli) | Bio-Rad | 1610747 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| Control IgG | Santa Cruz Biotechnology | sc-2025 |
Buffer Recipes
| Buffer | Composition |
| Lysis Buffer | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100. Add fresh protease and phosphatase inhibitors before use.[10] |
| Wash Buffer | Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100) or PBS with 0.1% Tween-20. |
Experimental Workflow
Step-by-Step Method
-
Cell Culture and Stimulation:
-
Culture cells (e.g., THP-1 or BMDMs) to an appropriate density.
-
For inflammasome activation studies, prime cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) followed by a second stimulus such as nigericin (e.g., 10 µM for 30 minutes) or ATP (e.g., 5 mM for 30 minutes).[11][12] Untreated cells should be used as a negative control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, add control IgG (e.g., 1 µg) and a small amount of Protein A/G beads (e.g., 20 µL) to the cleared lysate.[6]
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge at a low speed (e.g., 2,500 x g) for 2 minutes at 4°C to pellet the beads.[6]
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary anti-ASC antibody (e.g., 1-2 µg) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[13]
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G beads (e.g., 30 µL of a 50% slurry) to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.[11] With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against potential interacting partners (e.g., anti-NLRP3, anti-caspase-1) and the bait protein (anti-ASC) as a positive control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary
The optimal amounts of reagents can vary depending on the specific antibody, cell type, and expression levels of the target proteins. The following table provides a general guideline.
| Parameter | Recommended Range | Notes |
| Starting Material | 1-5 mg total protein | Higher amounts may be needed for low-abundance interactors. |
| IP Antibody | 1-5 µg | Titration is recommended to determine the optimal concentration.[14] |
| Protein A/G Beads | 20-50 µL of 50% slurry | The binding capacity of the beads should be considered. |
| Incubation (Antibody) | 2 hours to overnight at 4°C | Longer incubation may increase yield but also background.[13] |
| Incubation (Beads) | 1-3 hours at 4°C | |
| Washes | 3-5 times | Increasing the stringency of the wash buffer can reduce background.[15] |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or weak signal of prey protein | Weak or transient interaction. | Consider using a cross-linking agent (e.g., DSS) before lysis.[6] |
| Low expression of the prey protein. | Increase the amount of starting material. | |
| Harsh lysis or wash conditions. | Use a milder detergent or lower salt concentration in buffers.[14] | |
| High background/non-specific binding | Insufficient pre-clearing. | Increase pre-clearing time or amount of control IgG/beads. |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody for IP.[5] | |
| Inadequate washing. | Increase the number of washes or the stringency of the wash buffer.[15] | |
| Heavy/light chains obscure protein of interest | Antibody chains are eluted with the sample. | Use a light-chain specific secondary antibody for Western blotting or cross-link the antibody to the beads.[16] |
By following these guidelines and protocols, researchers can successfully perform co-immunoprecipitation experiments to investigate the intricate interaction network of ASC, thereby gaining valuable insights into the mechanisms of inflammation and disease.
References
- 1. Structure, interactions and self-assembly of ASC-dependent inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 6. adipogen.com [adipogen.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. IKKα negatively regulates ASC-dependent inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
Application Note: Development of a Cell-Based Assay to Quantify the Potency of the CK1 Inhibitor, ASC-69
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Proliferation and Survival (CPS) pathway is a critical signaling cascade frequently dysregulated in various human cancers. A key mediator of this pathway is Chrono Kinase 1 (CK1), a serine/threonine kinase whose hyperactivity leads to unchecked cell proliferation. ASC-69 is a novel, potent, and selective small molecule inhibitor of CK1. By targeting CK1, this compound represents a promising therapeutic agent for cancers dependent on the CPS pathway. To facilitate the development of this compound and similar compounds, a robust and reproducible cell-based assay is required to determine inhibitor potency in a physiologically relevant context.[1][2]
This application note describes the development and protocol for a cell-based assay to measure the activity of this compound. The assay utilizes the HT-55 cancer cell line, which exhibits constitutive activation of the CPS pathway and is dependent on CK1 activity for survival and proliferation. The assay principle is based on the quantification of adenosine triphosphate (ATP), an indicator of metabolically active, viable cells.[3][4] Inhibition of CK1 by this compound leads to a decrease in cell viability, which is measured by a reduction in the luminescent signal generated by an ATP-dependent luciferase reaction.[5][6][7] This method provides a quantitative measure of the inhibitor's potency, expressed as the half-maximal inhibitory concentration (IC50).[8][9]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the experimental workflow for the cell-based assay.
Caption: The CPS signaling pathway inhibited by this compound.
Caption: Experimental workflow for the this compound cell-based assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HT-55 Human Cancer Cell Line
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Compound: this compound (10 mM stock in DMSO)
-
Positive Control: Staurosporine (10 mM stock in DMSO)
-
Vehicle Control: Dimethyl Sulfoxide (DMSO)
-
Assay Plates: White, opaque, flat-bottom 96-well cell culture plates
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer plate reader
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Multichannel pipette
-
Assay Protocol
-
Cell Seeding:
-
Harvest HT-55 cells during the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Prepare dilutions for the positive control (Staurosporine, e.g., 1 µM final concentration) and the vehicle control (DMSO, at the same final concentration as the highest this compound dose).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for an additional 72 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence of each well using a plate luminometer with an integration time of 0.5 to 1 second per well.
-
Data Presentation and Analysis
Data Analysis
-
Calculate Percent Inhibition: The raw luminescence units (RLU) are first normalized to the control wells.
-
0% Inhibition (Vehicle Control): Average RLU from DMSO-treated wells.
-
100% Inhibition (Max Inhibition): Average RLU from Staurosporine-treated wells or a high concentration of this compound that produces a maximal effect.
-
The percent inhibition for each this compound concentration is calculated using the formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_max_inhibition) / (RLU_vehicle - RLU_max_inhibition))
-
-
Determine IC50 Value: The IC50 value is the concentration of an inhibitor where the response is reduced by half.
Quantitative Data Summary
Table 1: Dose-Response Data for this compound on HT-55 Cell Viability
| This compound Conc. (µM) | Log Concentration | Avg. RLU | Std. Dev. | % Inhibition |
| 100.000 | 2.00 | 1,520 | 110 | 98.7 |
| 33.333 | 1.52 | 1,890 | 150 | 95.8 |
| 11.111 | 1.05 | 3,500 | 280 | 82.3 |
| 3.704 | 0.57 | 8,950 | 650 | 40.1 |
| 1.235 | 0.09 | 13,500 | 980 | 10.2 |
| 0.412 | -0.38 | 14,800 | 1100 | 1.5 |
| 0.137 | -0.86 | 15,100 | 1250 | -0.5 |
| 0.046 | -1.34 | 14,950 | 1180 | 0.5 |
| 0.015 | -1.82 | 15,050 | 1300 | -0.2 |
| 0.000 (Vehicle) | N/A | 15,020 | 1200 | 0.0 |
Table 2: Calculated IC50 Values for Test Compounds
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | CK1 | Cell Viability (ATP) | 4.15 |
| Staurosporine | Pan-Kinase | Cell Viability (ATP) | 0.05 |
The results demonstrate that this compound effectively reduces the viability of HT-55 cells in a dose-dependent manner, with a calculated IC50 value of 4.15 µM. This confirms its activity in a cellular context and provides a benchmark for further optimization and characterization.
References
- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. ATP cell viability assay | RE-Place [re-place.be]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of ASC Specks
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of analyzing apoptosis-associated speck-like protein containing a CARD (ASC) specks using flow cytometry. This powerful technique allows for the quantitative assessment of inflammasome activation in a high-throughput manner, which is crucial for basic research and preclinical drug development.
Introduction
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by responding to pathogenic and endogenous danger signals.[1][2][3] A key event in the activation of most inflammasomes is the assembly of the adaptor protein ASC into a large, single perinuclear structure known as an "ASC speck".[1][2][3][4] This event serves as a platform for the recruitment and activation of pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death called pyroptosis.[5][6]
The formation of ASC specks is a hallmark of inflammasome activation and can be visualized and quantified on a single-cell basis using flow cytometry.[3][4][6][7][8] This method offers several advantages over traditional techniques like microscopy, including high-throughput analysis, objective quantification, and the ability to phenotype specific cell populations within a heterogeneous sample.[4][6][9] This makes it an invaluable tool for studying inflammasome biology and for screening compounds that may modulate inflammasome activity in the context of drug development.[10]
Signaling Pathway of ASC Speck Formation
Upon activation by various stimuli, inflammasome sensors like NLRP3 recruit the adaptor protein ASC. ASC then oligomerizes via its pyrin domain (PYD) to form long filaments. These filaments are further cross-linked through caspase activation and recruitment domain (CARD) interactions, leading to the formation of a single, large ASC speck.[5] This speck then serves as a platform to recruit and activate pro-caspase-1.
Experimental Protocols
This section provides detailed protocols for the analysis of ASC specks in both peripheral blood mononuclear cells (PBMCs) and the THP-1 monocytic cell line.
Protocol 1: ASC Speck Analysis in Human PBMCs
This protocol is adapted for the analysis of primary human monocytes within a PBMC population.[6][7][11]
Materials:
-
Human whole blood collected in lithium heparin tubes[6]
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit
-
Anti-human CD14 antibody (e.g., FITC or PE conjugated)[12]
-
Anti-ASC antibody (e.g., rabbit polyclonal)
-
Secondary antibody (e.g., Alexa Fluor 647 conjugated)
-
Phosphate Buffered Saline (PBS)
Experimental Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Prime cells with LPS (0.1 µg/mL) for 3 hours at 37°C.[7][11]
-
Induce inflammasome activation by adding Nigericin (10 µM) for 30-60 minutes at 37°C.[7][11] Include an unstimulated control (LPS only) and a negative control (no treatment).
-
-
Staining:
-
Harvest cells and wash with PBS.
-
Stain for surface markers by incubating with anti-CD14 antibody for 30 minutes on ice.
-
Wash cells with PBS.
-
Fix and permeabilize cells using BD Cytofix/Cytoperm™ solution for 20 minutes at 4°C.
-
Wash cells with BD Perm/Wash™ buffer.
-
Incubate cells with anti-ASC antibody for 30 minutes at 4°C.
-
Wash cells with BD Perm/Wash™ buffer.
-
Incubate cells with a fluorescently labeled secondary antibody for 30 minutes at 4°C.
-
Wash cells with BD Perm/Wash™ buffer and resuspend in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on single cells using FSC-A vs FSC-H.
-
Identify the monocyte population based on CD14 expression.[7][11]
-
Within the monocyte gate, identify ASC speck-positive cells by plotting ASC-Area (ASC-A) vs. ASC-Width (ASC-W).[7][11] Cells containing ASC specks will have a lower width signal for a given area (intensity) compared to cells with diffuse ASC staining.[7][11][13]
-
Protocol 2: ASC Speck Analysis in THP-1 Cells
This protocol is designed for the analysis of ASC specks in the human monocytic THP-1 cell line.[6][14]
Materials:
-
THP-1 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit
-
Anti-ASC antibody (e.g., rabbit polyclonal)
-
Secondary antibody (e.g., Alexa Fluor 647 conjugated)
-
Phosphate Buffered Saline (PBS)
Experimental Procedure:
-
Cell Culture and Stimulation:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
(Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Seed cells at an appropriate density in a culture plate.
-
Prime cells with LPS (1 µg/mL) for 3-4 hours at 37°C.
-
Stimulate with Nigericin (10 µM) for 60 minutes at 37°C.[14]
-
-
Staining: Follow the same staining procedure as described in Protocol 1 (steps 3a-3i), omitting the CD14 surface stain unless desired for differentiation confirmation.
-
Flow Cytometry Analysis:
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for ASC speck analysis.
Table 1: Reagent Concentrations and Incubation Times
| Reagent | Cell Type | Concentration | Incubation Time |
| LPS (Priming) | PBMCs | 0.1 µg/mL | 3 hours |
| Nigericin | PBMCs | 10 µM | 30-60 minutes |
| LPS (Priming) | THP-1 | 1 µg/mL | 3-4 hours |
| Nigericin | THP-1 | 10 µM | 60 minutes |
Table 2: Expected Percentage of ASC Speck-Positive Monocytes
| Condition | Expected % of ASC Speck+ Cells |
| Unstimulated | < 1% |
| LPS only | ~1-2% |
| LPS + Nigericin | 15-40% |
Note: These values are approximate and can vary depending on the donor, cell handling, and specific experimental conditions.[14]
Experimental Workflow and Gating Strategy
The following diagram illustrates the general workflow for ASC speck analysis by flow cytometry.
A crucial aspect of the data analysis is the correct identification of the ASC speck-positive population. The gating strategy involves a series of steps to first identify single, viable cells of interest and then to specifically gate on the cells exhibiting the characteristic shift in fluorescence pulse shape (Area vs. Width) indicative of ASC speck formation.[7][11]
Applications in Drug Development
The ability to quantitatively measure ASC speck formation has significant implications for drug development.[10] This assay can be employed in various stages:
-
Target Validation: Confirming that a specific target is involved in inflammasome activation.
-
Compound Screening: High-throughput screening of compound libraries to identify inhibitors or activators of inflammasome signaling.
-
Mechanism of Action Studies: Elucidating how a lead compound modulates inflammasome activation.
-
Translational Research: Assessing inflammasome activation in clinical samples to stratify patients or as a pharmacodynamic biomarker.[7][15]
By providing a robust and quantifiable readout of inflammasome activation, the flow cytometric analysis of ASC specks is a valuable tool for advancing our understanding of inflammatory diseases and accelerating the development of novel therapeutics.
References
- 1. Frontiers | What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 5. Dynamics of in vivo ASC speck formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Application of Flow Cytometry in the Pharmaceutical Industry - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Canonical Inflammasome Activation in Human Monocytes by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ASC Inhibitors in Autoimmune Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, are a significant area of therapeutic research. A key player in the inflammatory cascade underlying many of these conditions is the Apoptosis-associated speck-like protein containing a CARD (ASC). ASC is a critical adaptor protein for the assembly of inflammasomes, multi-protein complexes that activate caspase-1, leading to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18.[1] The oligomerization of ASC into a large structure known as the "ASC speck" is a central event in this process.[2][3] Consequently, inhibiting ASC oligomerization or its interactions presents a promising therapeutic strategy to broadly dampen inflammasome-driven inflammation across various autoimmune and inflammatory diseases.[2][3][4]
These application notes provide a summary of the preclinical evidence for the use of ASC inhibitors in established mouse models of multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. Detailed protocols for disease induction and inhibitor application are included to facilitate further research in this area.
Signaling Pathway of ASC-Mediated Inflammasome Activation
The canonical inflammasome pathway begins with the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by sensor proteins like NLRP3. This activation leads to the recruitment of the ASC adaptor protein. ASC then recruits pro-caspase-1, bringing it into close proximity and facilitating its auto-cleavage and activation. Activated caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which drive inflammatory responses. ASC inhibitors can disrupt this pathway by preventing the oligomerization of ASC, thereby blocking the formation of the functional inflammasome complex.
Application in Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis. Studies have shown that ASC-deficient mice are protected from EAE progression, highlighting ASC as a key therapeutic target.[5]
Quantitative Data Summary: IC100 (Anti-ASC Monoclonal Antibody) in EAE
The humanized monoclonal antibody targeting ASC, IC100, has been shown to significantly suppress disease severity in the EAE model.[5]
| Parameter | Vehicle Control | IC100 (30 mg/kg) | IC100 (45 mg/kg) | Significance (vs. Vehicle) |
| Peak Clinical Score | ~3.5 | ~2.0 | ~2.2 | p < 0.05 |
| Spinal Cord Infiltrating CD4+ T cells (cells/spinal cord) | ~1.5 x 10^5 | ~0.5 x 10^5 | Not Reported | p < 0.05 |
| Spinal Cord Infiltrating CD8+ T cells (cells/spinal cord) | ~0.75 x 10^5 | ~0.25 x 10^5 | Not Reported | p < 0.05 |
| Spinal Cord Activated Myeloid Cells (CD11b+MHCII+) | ~1.0 x 10^5 | ~0.4 x 10^5 | Not Reported | p < 0.05 |
| Total Microglia | ~2.5 x 10^5 | ~1.5 x 10^5 | Not Reported | p < 0.05 |
| Activated Microglia | ~1.8 x 10^5 | ~1.0 x 10^5 | Not Reported | p < 0.05 |
Data extracted and synthesized from a study by de Rivero Vaccari et al. (2019).[5]
Experimental Workflow for ASC Inhibitor Testing in EAE
Detailed Experimental Protocols for EAE
1. Induction of EAE in C57BL/6 Mice
-
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile PBS and 0.9% Saline
-
-
Procedure:
-
On day 0, immunize 8-10 week old female C57BL/6 mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 peptide in CFA.
-
On day 0 and day 2, administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
Monitor mice daily for clinical signs of EAE and weight loss.
-
2. Clinical Scoring of EAE
-
Mice are scored daily on a scale of 0-6:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
6: Dead
-
3. Administration of IC100 (Anti-ASC Antibody)
-
Materials:
-
IC100 antibody
-
Sterile 0.9% Saline (vehicle)
-
-
Procedure:
4. Flow Cytometry Analysis of Spinal Cord Infiltrates
-
Materials:
-
Percoll
-
RPMI medium
-
Fluorochrome-conjugated antibodies against CD45, CD4, CD8, CD11b, MHCII
-
-
Procedure:
-
At the experimental endpoint, perfuse mice with PBS.
-
Isolate the spinal cord and prepare a single-cell suspension by mechanical dissociation and enzymatic digestion.
-
Isolate mononuclear cells using a Percoll gradient.
-
Stain cells with fluorescently labeled antibodies for flow cytometric analysis to quantify different immune cell populations.
-
Application in Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease. Studies using ASC-deficient mice have demonstrated a significant reduction in the incidence and severity of arthritis, indicating that ASC is a critical mediator in the pathogenesis of the disease.
Quantitative Data Summary: ASC Inhibition in Arthritis Models
Direct quantitative data for specific small-molecule ASC inhibitors in the CIA model is limited in publicly available literature. However, studies on ASC-deficient mice provide strong rationale for targeting ASC. Furthermore, data from the ASC oligomerization inhibitor MM01 in a model of inflammatory peritonitis demonstrates its ability to reduce key inflammatory cytokines relevant to arthritis.
| Model | Inhibitor/Target | Key Finding | Quantitative Change | Significance |
| CIA | ASC Knockout | Reduced Arthritis Severity | ~50% reduction in mean clinical score | p < 0.05 |
| CIA | ASC Knockout | Decreased Inflammatory Infiltration | Significant reduction in joint inflammation | - |
| CIA | ASC Knockout | Reduced Joint IL-1β Levels | Significant decrease compared to wild-type | - |
| MSU-Induced Peritonitis | MM01 (10 mg/kg) | Reduced Peritoneal IL-1β | ~75% reduction | p < 0.001 |
| MSU-Induced Peritonitis | MM01 (10 mg/kg) | Reduced Neutrophil Infiltration | ~60% reduction | p < 0.001 |
Data for ASC Knockout in CIA is synthesized from studies showing the protective effect of ASC deficiency. Data for MM01 is from a study by Soriano-Teruel et al. (2021) in a peritonitis model.[2][3]
Detailed Experimental Protocols for CIA
1. Induction of CIA in DBA/1 Mice
-
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
-
Procedure:
-
On day 0, immunize 8-10 week old male DBA/1 mice intradermally at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen in CFA.
-
On day 21, administer a booster injection of 100 µL of an emulsion containing 100 µg of bovine type II collagen in IFA.
-
Monitor mice for signs of arthritis starting from day 21.
-
2. Arthritis Scoring
-
Score each paw on a scale of 0-4 based on erythema and swelling:
-
0: No signs of arthritis
-
1: Mild swelling and/or erythema of one joint
-
2: Moderate swelling and erythema of one joint, or mild swelling of multiple joints
-
3: Severe swelling and erythema of one joint, or moderate swelling of multiple joints
-
4: Severe swelling and erythema of the entire paw and/or ankylosis
-
-
The maximum score per mouse is 16.
3. Generic Protocol for ASC Inhibitor Administration
-
Procedure:
-
Initiate treatment upon the first signs of arthritis (therapeutic protocol) or at the time of the primary immunization (prophylactic protocol).
-
Prepare the ASC inhibitor in a suitable vehicle (e.g., DMSO, saline).
-
Administer the inhibitor daily or on a pre-determined schedule via i.p. or oral gavage.
-
Include a vehicle-treated control group.
-
4. ELISA for Serum Cytokines
-
Procedure:
-
At the experimental endpoint, collect blood via cardiac puncture and prepare serum.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 according to the manufacturer's instructions.
-
Application in Systemic Lupus Erythematosus (SLE) Model: MRL/lpr Mice
MRL/lpr mice are a widely used spontaneous model of lupus, developing autoantibodies, immune complex-mediated glomerulonephritis, and other systemic autoimmune manifestations that mimic human SLE. While direct studies of specific ASC inhibitors in this model are not yet widely published, the known role of the inflammasome in lupus pathogenesis suggests that ASC inhibition is a viable therapeutic strategy.
Rationale for Targeting ASC in Lupus
The NLRP3 inflammasome, which requires ASC for its function, has been implicated in the pathogenesis of lupus nephritis.[4] Activation of this pathway leads to the production of IL-1β and IL-18, cytokines that are elevated in lupus patients and contribute to tissue damage. Therefore, inhibiting the central adaptor protein ASC is expected to ameliorate disease in lupus models.
Detailed Experimental Protocols for MRL/lpr Model
1. MRL/lpr Mouse Model
-
Strain: MRL/MpJ-Faslpr/J (MRL/lpr)
-
Procedure:
-
Mice spontaneously develop a lupus-like disease. Disease progression is monitored from approximately 8 weeks of age.
-
Key parameters to measure are proteinuria and serum levels of anti-dsDNA antibodies.
-
2. Monitoring Disease Progression
-
Proteinuria:
-
Collect urine weekly or bi-weekly.
-
Measure protein concentration using a standard assay (e.g., BCA assay or urine dipsticks).
-
Proteinuria is a key indicator of lupus nephritis severity.
-
-
Anti-dsDNA Antibodies:
-
Collect blood periodically and prepare serum.
-
Measure levels of anti-dsDNA IgG antibodies using a specific ELISA kit.
-
3. Generic Protocol for ASC Inhibitor Administration
-
Procedure:
-
Begin treatment at an early stage of disease (e.g., 8-10 weeks of age) to assess prevention or at a later stage with established disease to assess therapeutic efficacy.
-
Administer the ASC inhibitor or vehicle daily via i.p. injection or oral gavage.
-
Continue treatment for a defined period (e.g., 8-12 weeks) while monitoring disease parameters.
-
Logical Relationship for ASC Inhibition in Lupus
Conclusion
Targeting the ASC adaptor protein is a promising therapeutic strategy for a range of autoimmune diseases. Preclinical data in the EAE model of multiple sclerosis strongly supports the efficacy of ASC inhibition in reducing neuroinflammation and clinical severity. While direct evidence for specific ASC inhibitors in rheumatoid arthritis and lupus models is still emerging, the established role of ASC-dependent inflammasomes in these diseases provides a solid rationale for their investigation. The protocols and data presented here offer a foundation for researchers to explore the potential of novel ASC inhibitors in these and other autoimmune conditions.
References
- 1. What are ASC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directly targeting ASC by lonidamine alleviates inflammasome-driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC100: a novel anti-ASC monoclonal antibody improves functional outcomes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction of Adipose-Derived Stem Cells (ASCs) for Primary Immune Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are potent tools for introducing stable genetic modifications into a variety of cell types, including Adipose-Derived Stem Cells (ASCs). ASCs possess inherent immunomodulatory properties, making them an attractive platform for cell-based therapies targeting inflammatory and autoimmune diseases.[1] Genetically engineering ASCs via lentiviral transduction to express therapeutic transgenes, such as anti-inflammatory cytokines, can further enhance their immunomodulatory potential.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the lentiviral transduction of human ASCs and their subsequent co-culture with primary immune cells to assess their enhanced immunomodulatory functions.
Key Applications
-
Enhanced Immunosuppression: Engineer ASCs to overexpress immunosuppressive cytokines (e.g., IL-10) or other immunomodulatory proteins to augment their ability to suppress pro-inflammatory immune responses.[4]
-
Targeted Anti-Inflammatory Therapy: Utilize transduced ASCs as "living drug factories" that home to sites of inflammation and locally deliver therapeutic biomolecules.
-
Induction of Immune Tolerance: Genetically modify ASCs to promote the generation of regulatory T cells (Tregs) and tolerogenic dendritic cells, contributing to the establishment of immune tolerance.
-
Disease Modeling: Develop in vitro co-culture models to study the complex interactions between genetically modified ASCs and various immune cell populations in a controlled environment.
Experimental Data Summary
The following tables summarize quantitative data from representative studies on lentiviral transduction of ASCs and their immunomodulatory effects on primary immune cells.
Table 1: Lentiviral Transduction Efficiency in Human ASCs
| Lentiviral Vector | Transduction Enhancer | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Cell Viability (%) | Reference |
| LV-GFP | Polybrene | ~118 | ~80% | Not specified | [5] |
| LV-GFP | Protamine Sulfate | 3 | 33% | >95% | [6] |
| LV-GFP | LentiBOOST™ + Protamine Sulfate | 3 | 66% | >95% | [6] |
| LV-GFP | Polybrene | Not specified | >80% | Not specified | [5] |
Table 2: Immunomodulatory Effects of ASCs on T-Cell Proliferation
| Co-culture Condition | T-Cell Proliferation Assay | ASC:PBMC Ratio | Proliferation Inhibition (%) | Reference |
| ASCs + Activated PBMCs | CFSE | 1:25 | Significant reduction | [7] |
| ASCs + Activated PBMCs | BrdU | 1:20 | Significant reduction | [8] |
| IL-10 overexpressing BM-MSCs + Allogeneic Splenocytes | Not specified | Not specified | Enhanced suppression | [4] |
Table 3: Cytokine Modulation in ASC-Immune Cell Co-cultures
| Co-culture Condition | Measured Cytokines | Change in Cytokine Levels | Reference |
| ASCs + Activated PBMCs | TNF-α, IFN-γ | Decreased | [9] |
| ASCs + Activated PBMCs | IL-10, TGF-β | Increased | [9] |
| IL-10 overexpressing BM-MSCs + Activated Macrophages | Pro-inflammatory cytokines | Decreased | [4] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production and Concentration
This protocol describes the generation of replication-incompetent lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., calcium phosphate or lipofection-based)
-
DMEM with 10% FBS
-
0.45 µm syringe filters
-
Ultracentrifuge or concentration solution (e.g., Lenti-X™ Concentrator)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the transfer, packaging, and envelope plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Virus Harvest: At 48 and 72 hours post-transfection, harvest the cell culture supernatant containing the lentiviral particles.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris.
-
Concentration (Optional but Recommended):
-
Ultracentrifugation: Centrifuge the supernatant at 25,000 rpm for 1.5-2 hours at 4°C. Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS.
-
Concentration Solution: Follow the manufacturer's protocol for the chosen concentration reagent. This typically involves incubating the supernatant with the reagent followed by a low-speed centrifugation step.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Human ASCs
Materials:
-
Human ASCs (passage 3-6)
-
Complete ASC growth medium
-
Concentrated lentiviral particles
-
Transduction enhancer (e.g., Polybrene at a final concentration of 8 µg/mL or a clinically compatible alternative like LentiBOOST™)[6]
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed ASCs in a 6-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare the transduction medium by adding the lentivirus at the desired Multiplicity of Infection (MOI) and the transduction enhancer to the complete ASC growth medium.
-
Remove the culture medium from the ASCs and add the transduction medium.
-
-
Incubation: Incubate the cells with the virus-containing medium for 18-24 hours at 37°C and 5% CO₂.
-
Medium Change: After incubation, remove the transduction medium, wash the cells twice with sterile PBS, and add fresh complete ASC growth medium.
-
Expansion and Analysis: Culture the transduced ASCs for 48-72 hours to allow for transgene expression. Analyze transduction efficiency by flow cytometry (if the vector contains a fluorescent reporter like GFP) or by qPCR/Western blot for the transgene.
Protocol 3: Co-culture of Transduced ASCs with Primary Immune Cells
This protocol describes a method to assess the immunomodulatory capacity of lentivirally transduced ASCs on activated T cells.
Materials:
-
Transduced and non-transduced (control) ASCs
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))
-
CFSE or BrdU for proliferation assays
-
Transwell inserts (0.4 µm pore size) for contact-independent co-culture (optional)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
ASC Seeding: Seed transduced and non-transduced ASCs into a 24-well plate at a density that will allow them to be adherent and sub-confluent at the start of the co-culture.
-
PBMC Labeling (for proliferation assay):
-
Co-culture Setup:
-
Contact-dependent: Add the labeled PBMCs directly to the wells containing the adherent ASCs at a desired ratio (e.g., 1:10 or 1:20 ASC:PBMC).
-
Contact-independent: Place a Transwell insert into each well containing ASCs and add the labeled PBMCs to the upper chamber.
-
-
T-Cell Activation: Add the T-cell activation stimulus (e.g., anti-CD3/CD28 or PHA) to the co-cultures. Include control wells with activated PBMCs alone.
-
Incubation: Co-culture the cells for 3-5 days at 37°C and 5% CO₂.
-
Analysis:
-
T-Cell Proliferation: Harvest the non-adherent immune cells and analyze CFSE dilution or BrdU incorporation by flow cytometry.[12][13]
-
Cytokine Profile: Collect the culture supernatant and analyze the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10, IL-6) using ELISA or a multiplex bead array.[14]
-
T-Cell Phenotyping: Stain the harvested immune cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69, HLA-DR) and analyze by flow cytometry.[15][16]
-
Mandatory Visualizations
Caption: Experimental workflow for generating and testing immunomodulatory engineered ASCs.
Caption: Signaling pathways of ASC-mediated immune modulation.
Safety and Quality Control Considerations
The use of lentiviral vectors and genetically modified cells necessitates stringent safety and quality control measures.
-
Biosafety Level: All work involving lentiviral vectors should be conducted in a Biosafety Level 2 (BSL-2) facility with appropriate personal protective equipment (PPE).
-
Vector Design: Utilize self-inactivating (SIN) lentiviral vectors to minimize the risk of insertional mutagenesis.[17] The vector design should ensure stable and long-term transgene expression.[18]
-
Replication-Competent Lentivirus (RCL) Testing: Screen viral preparations for the presence of RCL to ensure the safety of the vector stock.
-
Cell Product Characterization:
-
Identity: Confirm the identity of the transduced ASCs through marker expression analysis (e.g., CD73, CD90, CD105 positive; CD45, CD34, CD14, CD19 negative).
-
Purity: Ensure the absence of contaminating cell types.
-
Viability: Assess cell viability post-transduction and before co-culture experiments.
-
Potency: The in vitro immunomodulation assays described in Protocol 3 serve as a potency test for the final cell product.
-
Sterility: Test for microbial contamination (bacteria, fungi, mycoplasma).
-
By following these detailed protocols and considering the critical safety and quality control aspects, researchers can effectively harness the power of lentiviral transduction to engineer ASCs with enhanced immunomodulatory properties for therapeutic applications.
References
- 1. The Immunomodulatory Properties of Mesenchymal Stem Cells Play a Critical Role in Inducing Immune Tolerance after Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesenchymal Stem Cell Immunomodulation: Mechanisms and Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lentivirus-mediated IL-10-expressing Bone Marrow Mesenchymal Stem Cells promote corneal allograft survival via upregulating lncRNA 003946 in a rat model of corneal allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human adipose derived mesenchymal stromal cells transduced with GFP lentiviral vectors: assessment of immunophenotype and differentiation capacity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Lentiviral Transduction of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Recent advances to enhance the immunomodulatory potential of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flow Cytometric Evaluation of T Cell Activation Markers after Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modular Lentiviral Vectors for Highly Efficient Transgene Expression in Resting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying IL-1β Secretion Downstream of ASC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to various methods for quantifying interleukin-1β (IL-1β) secretion following the activation of the inflammasome and the formation of the Apoptosis-associated speck-like protein containing a CARD (ASC) speck. This document includes detailed experimental protocols, data presentation tables for comparative analysis, and signaling pathway and workflow diagrams to facilitate a deeper understanding of the processes involved.
Introduction
Inflammasome activation is a critical component of the innate immune response, leading to the maturation and secretion of pro-inflammatory cytokines, most notably IL-1β. A key event in this process is the oligomerization of the adaptor protein ASC into a large, perinuclear structure known as the ASC speck. This event serves as a platform for the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable 17 kDa form. Accurate quantification of secreted IL-1β is therefore a crucial readout for inflammasome activity and is of significant interest in immunology research and the development of anti-inflammatory therapeutics.
This guide details several widely used methods for IL-1β quantification, including Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Meso Scale Discovery (MSD) assays. Additionally, it covers the upstream quantification of ASC speck formation by flow cytometry, providing a multi-faceted approach to studying this signaling pathway.
Signaling Pathway: NLRP3 Inflammasome Activation and IL-1β Secretion
The following diagram illustrates the canonical signaling pathway of the NLRP3 inflammasome, a well-characterized inflammasome that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).
Caption: NLRP3 inflammasome activation pathway leading to IL-1β secretion.
Data Presentation: Comparison of IL-1β Quantification Methods
The following tables summarize typical quantitative data obtained using different methods to measure IL-1β secretion and upstream ASC speck formation. These values are illustrative and can vary based on cell type, stimuli concentration, and incubation time.
Table 1: Quantification of Secreted IL-1β in THP-1 Macrophages (Stimulation: 1 µg/mL LPS for 3 hours, followed by 5 µM Nigericin for 1 hour)
| Method | Typical Concentration Range (pg/mL) | Lower Limit of Detection (LLOD) | Dynamic Range | Reference |
| ELISA | 1000 - 5000 | ~1-10 pg/mL | 2-3 logs | [1][2] |
| MSD | 1000 - 6000 | ~0.1-1 pg/mL | 3-4+ logs | [3][4] |
| Western Blot | Semi-quantitative to Quantitative | Dependent on antibody and detection system | Limited | [5] |
Table 2: Quantification of ASC Speck Formation in Human Monocytes (Stimulation: 0.1 µg/mL LPS for 3 hours, followed by 10 µg/mL Nigericin for 30 minutes)
| Method | Typical Percentage of Positive Cells | Principle of Detection | Reference |
| Flow Cytometry | 10% - 60% | Change in fluorescence pulse width and area | [6] |
| Immunofluorescence Microscopy | Qualitative to semi-quantitative | Visualization of fluorescently labeled ASC aggregates | [7][8] |
Experimental Protocols
Protocol 1: Quantification of IL-1β by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of human IL-1β in cell culture supernatants.
Materials:
-
Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and standards)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Workflow Diagram:
Caption: Standard workflow for an IL-1β sandwich ELISA.
Procedure:
-
Plate Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Block the plate with assay diluent for 1 hour at room temperature (RT).
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at RT.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at RT.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at RT in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate for 15-30 minutes at RT in the dark.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Protocol 2: Detection of Mature IL-1β by Western Blot
This protocol allows for the specific detection of the mature, cleaved form of IL-1β (17 kDa) in cell culture supernatants, distinguishing it from the pro-form (31 kDa).
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against human IL-1β (validated for Western Blot)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or film)
Workflow Diagram:
Caption: General workflow for Western Blot analysis of IL-1β.
Procedure:
-
Sample Preparation: Collect cell culture supernatants and concentrate the proteins. Prepare cell lysates to detect pro-IL-1β.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[9]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at RT.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IL-1β antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at RT.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and image the blot using an appropriate imaging system. The mature IL-1β will appear as a band at ~17 kDa, while the pro-form will be at ~31 kDa.[10][11]
Protocol 3: Quantification of ASC Speck Formation by Flow Cytometry
This protocol describes the detection and quantification of intracellular ASC specks in monocytes using flow cytometry.
Materials:
-
FACS tubes
-
Fixation/Permeabilization buffers
-
PE-conjugated anti-ASC antibody or other suitable fluorescently labeled antibody
-
Cell surface markers (e.g., anti-CD14)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for ASC speck detection by flow cytometry.
Procedure:
-
Cell Stimulation: Treat cells (e.g., human PBMCs or THP-1 monocytes) with LPS and Nigericin to induce inflammasome activation and ASC speck formation.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD14 for monocytes) to identify the cell population of interest.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membrane to allow antibodies to enter the cytoplasm.[6]
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-ASC antibody.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. ASC speck-positive cells are identified by a characteristic shift in the fluorescence pulse width (decreased) and pulse area/height (increased) of the ASC signal.[6] Gate on the monocyte population using the surface markers and then quantify the percentage of cells that are positive for ASC specks.
Conclusion
The choice of method for quantifying IL-1β secretion depends on the specific research question, required sensitivity, and available equipment. ELISA and MSD assays are highly sensitive and quantitative, making them ideal for measuring the concentration of secreted IL-1β in biological fluids. Western blotting provides crucial information about the processing of pro-IL-1β to its mature form. Flow cytometry offers a powerful tool to quantify the upstream event of ASC speck formation at a single-cell level. By combining these methods, researchers can gain a comprehensive understanding of inflammasome activation and its downstream consequences.
References
- 1. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex measurement of proinflammatory cytokines in human serum: comparison of the Meso Scale Discovery electrochemiluminescence assay and the Cytometric Bead Array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Comparison | Meso Scale Discovery [mesoscale.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. Frontiers | Inflammasome activation and formation of ASC specks in patients with juvenile idiopathic arthritis [frontiersin.org]
- 9. Western Blot Protocol for IL1 beta Antibody (NBP1-19775): Novus Biologicals [novusbio.com]
- 10. Interleukin-1β Processing Is Dependent on a Calcium-mediated Interaction with Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-1β Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Use of ASC-deficient Mouse Models in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis-associated speck-like protein containing a CARD (ASC) is a critical adaptor protein involved in the innate immune system. It plays a central role in the assembly of inflammasomes, multi-protein complexes that activate caspase-1 and trigger the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. ASC-deficient (ASC-/- or Pycard-/-) mouse models have become an invaluable tool for dissecting the role of inflammasome activation in a wide range of physiological and pathological processes. These models have been instrumental in understanding inflammatory diseases, autoimmune disorders, host-pathogen interactions, and cancer. Beyond its canonical role in inflammasome formation, research using ASC-deficient mice has also uncovered inflammasome-independent functions of ASC, particularly in adaptive immunity.[1][2]
This document provides detailed application notes and experimental protocols for the effective utilization of ASC-deficient mouse models in research settings.
Applications of ASC-deficient Mouse Models
ASC-deficient mouse models are employed across various research fields to investigate the role of the ASC-mediated inflammatory pathways.
1. Inflammasome Research: The primary application of ASC-deficient mice is to study the activation and downstream signaling of various inflammasomes, including NLRP3, NLRC4, and AIM2.[3][4][5][6] Researchers can use these models to determine if a particular stimulus or disease pathology is dependent on ASC-mediated inflammasome activation. This is typically assessed by measuring caspase-1 activation and the production of IL-1β and IL-18.[7][8]
2. Autoimmune and Autoinflammatory Diseases: ASC-deficient mice have been instrumental in elucidating the pathogenesis of autoimmune diseases. For instance, studies have shown that ASC-/- mice are protected from experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and collagen-induced arthritis, a model for rheumatoid arthritis.[2] This protection is often linked to reduced pro-inflammatory cytokine production and altered adaptive immune responses.
3. Infectious Disease Models: The role of the inflammasome in host defense against pathogens is a significant area of investigation. ASC-deficient mice exhibit increased susceptibility to certain infections, highlighting the importance of the inflammasome in controlling pathogens. However, in some cases, the inflammatory response mediated by ASC can be detrimental to the host.
4. Neurological Disorders: The inflammasome has been implicated in the pathology of various neurological conditions, including traumatic brain injury and neurodegenerative diseases. Studies using ASC-deficient mice have shown reduced levels of IL-1β in the cortex following controlled cortical impact injury, suggesting a role for the ASC inflammasome in the inflammatory response to brain trauma.[7]
5. Cancer Research: The function of ASC in cancer is complex and context-dependent. In some cancer models, such as inflammation-induced colon cancer, ASC deficiency leads to increased tumorigenesis. Conversely, in other contexts, ASC has been shown to have tumor-suppressive functions. Tissue-specific knockout models are being used to dissect these opposing roles.
Phenotypic and Immunological Characteristics
The absence of ASC leads to distinct phenotypic and immunological changes in mice, which are summarized in the tables below. These tables provide a comparative overview of key parameters between wild-type (WT) and ASC-deficient (ASC-/-) mice under different experimental conditions.
Table 1: Cytokine Profile in ASC-deficient Mice in a Model of Tendinopathy
| Cytokine | Genotype | Treatment | Mean Concentration (pg/mg tissue) ± SEM |
| IL-1β | Wild-type | Collagenase | ~150 |
| IL-1β | Nlrp3-/- | Collagenase | ~50 |
| IL-1β | Pycard-/- | Collagenase | ~25 |
| IL-6 | Wild-type | Collagenase | ~120 |
| IL-6 | Nlrp3-/- | Collagenase | ~40 |
| IL-6 | Pycard-/- | Collagenase | ~120 |
| IL-18 | Wild-type | Collagenase | ~800 |
| IL-18 | Nlrp3-/- | Collagenase | ~800 |
| IL-18 | Pycard-/- | Collagenase | ~200 |
| TNF-α | Wild-type | Collagenase | ~60 |
| TNF-α | Nlrp3-/- | Collagenase | ~60 |
| TNF-α | Pycard-/- | Collagenase | ~60 |
*Data adapted from a study on a mouse model of tendinopathy induced by collagenase injection.[9][10] This table demonstrates that in this model, IL-1β and IL-6 production is NLRP3-dependent, while IL-18 production is dependent on an ASC-dependent but NLRP3-independent inflammasome.[9][10]
Table 2: Inflammasome Component Expression in Obstructed Kidneys
| Protein | Genotype | Condition | Relative Expression Level (Fold Change vs. WT-Sham) |
| NLRP3 | Wild-type | 7-day UUO | Increased |
| NLRP3 | mPGES-1 KO | 7-day UUO | Further Increased |
| ASC | Wild-type | 7-day UUO | Increased |
| ASC | mPGES-1 KO | 7-day UUO | Further Increased |
| Caspase-1 | Wild-type | 7-day UUO | Increased |
| Caspase-1 | mPGES-1 KO | 7-day UUO | Further Increased |
| IL-1β | Wild-type | 7-day UUO | Increased |
| IL-1β | mPGES-1 KO | 7-day UUO | Increased |
*Data derived from a study on unilateral ureteral obstruction (UUO) in mice.[11] This table illustrates the upregulation of inflammasome components in response to kidney injury.
Experimental Protocols
This section provides detailed protocols for key experiments commonly performed using ASC-deficient mouse models.
Protocol 1: Measurement of IL-1β in Mouse Serum by ELISA
This protocol is adapted from commercially available ELISA kits.[12][13][14]
Materials:
-
Mouse IL-1β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Distilled or deionized water
-
Tubes for sample and standard dilutions
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition:
-
Add 100 µl of each standard and sample into the appropriate wells of the pre-coated 96-well plate. It is recommended to run all samples and standards in duplicate.
-
-
Incubation: Cover the plate with an adhesive sealer and incubate at room temperature for 2.5 hours or overnight at 4°C.
-
Washing: Aspirate each well and wash the plate four times with 300 µl of 1x Wash Buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition: Add 100 µl of the prepared biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate at room temperature for 1 hour.
-
Washing: Repeat the wash step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µl of prepared Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate at room temperature for 45 minutes.
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 100 µl of TMB One-Step Substrate Reagent to each well.
-
Development: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µl of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Protocol 2: Caspase-1 Activity Assay in Murine Macrophages
This protocol is based on a commercially available luminescence-based caspase-1 activity assay.[15][16]
Materials:
-
Caspase-Glo® 1 Assay Kit (Promega) or similar
-
Murine macrophages (e.g., bone marrow-derived macrophages from WT and ASC-/- mice)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white-walled plates
-
Luminometer
-
Inflammasome activators (e.g., LPS and ATP)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO)
Procedure:
-
Cell Seeding: Seed murine macrophages in a 96-well white-walled plate at a density of 0.5 x 10^6 cells/well and culture for 24 hours.
-
Priming: Prime the cells with 1 µg/ml LPS for 4 hours.
-
Activation: Induce inflammasome activation by adding 5 mM ATP for 1 hour.
-
Reagent Preparation: Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions. For specificity control, prepare a parallel set of reagent containing the caspase-1 inhibitor Ac-YVAD-CHO.
-
Assay:
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add 100 µl of Caspase-Glo® 1 Reagent to each well.
-
To control wells for specificity, add 100 µl of Caspase-Glo® 1 Reagent containing the caspase-1 inhibitor.
-
-
Incubation: Mix the contents of the wells by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 hour to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Determine the caspase-1 activity by subtracting the luminescence values of the inhibitor-treated wells from the corresponding untreated wells. Compare the activity between samples from WT and ASC-/- mice.
Protocol 3: Western Blot for ASC and Caspase-1
This protocol provides a general guideline for detecting ASC and caspase-1 in mouse tissue lysates.[17][18]
Materials:
-
Mouse tissue (e.g., spleen, lung)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
-
Primary antibodies against ASC and caspase-1
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the mouse tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against ASC and caspase-1 (at appropriate dilutions) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the wash step as described in step 6.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 4: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is a standard method for inducing EAE in mice to model multiple sclerosis.[19][20][21][22]
Materials:
-
ASC-/- mice and wild-type littermate controls (C57BL/6 background is common)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Syringes and needles
Procedure:
-
Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 200 µg of MOG35-55 in 100 µl of PBS emulsified with 100 µl of CFA (containing 400 µg of M. tuberculosis).
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µl of the MOG/CFA emulsion subcutaneously at two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µl of PBS.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE around day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Data Collection:
-
Record the daily clinical scores for each mouse.
-
At the end of the experiment, tissues (e.g., spinal cord, brain) can be collected for histological analysis, cytokine measurements, and immune cell profiling.
-
Visualizations
Signaling Pathway Diagram
Caption: ASC-mediated inflammasome signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studies using ASC-deficient mice.
References
- 1. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 2. The inflammasome adaptor ASC regulates adaptive immune cell functions by controlling DOCK2-mediated Rac activation and actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiple ASC-dependent inflammasomes drive differential pro-inflammatory cytokine production in a mouse model of tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 16. promega.com [promega.com]
- 17. Protein extraction and western blot (mouse tissues) [protocols.io]
- 18. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 19. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI Insight - The AIM2 inflammasome is activated in astrocytes during the late phase of EAE [insight.jci.org]
- 22. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting High Background in ASC Western Blotting: A Technical Support Guide
High background in Western blotting can be a significant obstacle, obscuring target protein bands and making data interpretation difficult, if not impossible.[1] This guide provides detailed troubleshooting advice in a question-and-answer format to help researchers, scientists, and drug development professionals identify and resolve the common causes of high background when detecting ASC (Apoptosis-associated speck-like protein containing a CARD) or other proteins of interest.
Frequently Asked Questions (FAQs)
Q1: Why is my Western blot background uniformly high?
A high background often appears as a uniform, dark haze across the entire membrane, which can be caused by several factors.[1] The most common culprits are insufficient blocking, excessive antibody concentration, or inadequate washing.[1][2] Each of these issues can lead to non-specific binding of the primary or secondary antibodies to the membrane.[2] Additionally, contaminated buffers, overexposure during detection, or the membrane drying out at any stage can also contribute to a uniformly high background.[3][4]
Q2: My background is high. Could it be an issue with my blocking step?
Yes, insufficient or improper blocking is a primary cause of high background.[1] The blocking step is critical for preventing antibodies from binding non-specifically to the membrane surface.[2]
Solutions:
-
Increase Blocking Agent Concentration: If you are using 3-5% non-fat dry milk or Bovine Serum Albumin (BSA), try increasing the concentration to 5% or even 7%.[2][5]
-
Extend Blocking Time and/or Temperature: Increase the incubation time to 1-2 hours at room temperature, or try blocking overnight at 4°C with gentle agitation.[2][6]
-
Switch Blocking Agents: Not all blocking buffers are suitable for every experiment.[7] If you are using milk, consider switching to BSA, especially for detecting phosphorylated proteins like phospho-ASC. Milk contains casein, a phosphoprotein that can cross-react with phospho-specific antibodies.[3][8]
-
Add a Detergent: Including a mild detergent like Tween 20 (at ~0.05%) in your blocking buffer can help reduce non-specific interactions.[2]
-
Ensure Buffer Compatibility: For detecting phospho-proteins, a Tris-buffered saline (TBS) based blocking buffer is generally preferred over a phosphate-buffered saline (PBS) one, as the phosphate in PBS can interfere with phospho-specific antibody binding.[9]
Comparison of Common Blocking Buffers
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Non-fat Dry Milk | 3-5% in TBST/PBST | Inexpensive, effective for most proteins. | Contains phosphoproteins (casein) that can interfere with phospho-antibody detection; may mask some antigens.[3][8] | General purpose Western blots. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Preferred for phospho-protein detection as it is low in phosphoproteins.[1] | More expensive than milk. | Detection of phosphorylated proteins.[1] |
| Commercial/Synthetic Buffers | Varies | Optimized formulations, can be protein-free, useful for sensitive applications.[8][9] | Can be more expensive. | Difficult targets or when standard blockers fail.[8] |
Q3: How do I know if my primary or secondary antibody concentration is too high?
Using an excessive concentration of either the primary or secondary antibody is a classic cause of high background.[1] Too much antibody leads to increased non-specific binding across the membrane.[4]
Solutions:
-
Perform an Antibody Titration: The optimal antibody concentration varies and should be determined experimentally for every new antibody or experimental condition.[7][10] Start with the manufacturer's recommended dilution and test a series of dilutions around that point (e.g., 1:500, 1:1000, 1:2000, 1:4000).[11]
-
Run a Secondary Antibody Control: To check if the secondary antibody is the problem, incubate a blot with only the secondary antibody (no primary).[3] If you see bands or high background, the secondary antibody is binding non-specifically. Consider choosing an alternative secondary antibody.[3][12]
Q4: Are my washing steps sufficient to reduce background?
Inadequate washing is a frequent cause of high background, as it fails to remove unbound antibodies.[1][2]
Solutions:
-
Increase Wash Duration and Number: A standard protocol might involve three washes of 5-10 minutes each. Try increasing this to four or five washes of 10-15 minutes each with vigorous agitation.[1][2]
-
Increase Wash Buffer Volume: Ensure the membrane is fully submerged in a sufficient volume of wash buffer during each wash step.[12]
-
Optimize Detergent Concentration: Most wash buffers (like TBST or PBST) contain a detergent, typically Tween 20. Increasing the Tween 20 concentration from 0.05% to 0.1% can improve washing efficiency.[2][11] Be cautious, as concentrations higher than 0.1% may strip your antibody from the target protein.[13]
-
Use Fresh Buffers: Ensure all buffers are freshly made and not contaminated, as microbial growth can contribute to background noise.[14]
Q5: Could the membrane itself be the source of the high background?
Yes, your choice of membrane can impact the signal-to-noise ratio. While PVDF membranes are valued for their durability and high protein retention, nitrocellulose membranes sometimes provide a lower background.[3][11] It's also critical to handle the membrane carefully. Never let it dry out during any of the incubation steps, as this will cause high, irreversible background.[3][4]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Uniform High Background | Insufficient Blocking | Increase blocking agent concentration (e.g., to 5-7%) or extend blocking time (e.g., 1-2 hours at RT or overnight at 4°C).[5] Switch from milk to BSA for phospho-proteins.[3] |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine the optimal dilution. A dot blot can be a quick method for optimization.[10][15] | |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes for 10-15 min each).[1][2] Increase Tween 20 concentration in wash buffer to 0.1%.[11] | |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout all incubation and washing steps.[3] | |
| Overexposure | Reduce the film exposure time or the incubation time with the detection reagent.[2] | |
| Non-specific Bands | Sample Degradation | Prepare fresh lysates and always use protease and phosphatase inhibitors.[5] |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody. If bands appear, use a different secondary antibody.[3] | |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane. 30 µg is often a good starting point.[3][11] |
Visual Troubleshooting Guides
A logical approach is key to efficiently diagnosing the cause of high background. The following flowchart provides a step-by-step decision-making process to identify the root cause of the issue.
Caption: A troubleshooting flowchart to diagnose high background in Western blots.
Understanding where issues can arise in the workflow is also essential.
Caption: Western blot workflow highlighting key steps where high background can occur.
Key Experimental Protocols
Protocol 1: Rapid Antibody Titration via Dot Blot
A dot blot is a quick and resource-efficient method to determine the optimal antibody concentration without running multiple full Western blots.[10][15]
Materials:
-
Nitrocellulose or PVDF membrane strips (e.g., 1 cm x 8 cm)
-
Antigen-containing sample (lysate)
-
Primary and secondary antibodies
-
Blocking buffer and Wash buffer (e.g., TBST)
-
Chemiluminescent substrate
Methodology:
-
Prepare Antigen Dilutions: Prepare a serial dilution of your cell or tissue lysate.
-
Spot Antigen: Carefully spot 1-2 µL of each lysate dilution onto a membrane strip, creating a series of dots. Allow the spots to dry completely.[15]
-
Block: Block the membrane strips in blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Prepare different dilutions of your primary antibody in blocking buffer. Incubate each membrane strip in a different primary antibody dilution for 1 hour at room temperature with agitation.[15]
-
Wash: Wash all strips three times for 5-10 minutes each in wash buffer.[15]
-
Secondary Antibody Incubation: Prepare the recommended dilution of your secondary antibody. Incubate all strips in the secondary antibody solution for 1 hour at room temperature.[10]
-
Wash: Repeat the washing step as in step 5.
-
Detect: Incubate the strips with your chemiluminescent substrate according to the manufacturer's protocol and expose to film or an imager.[10]
-
Analyze: The optimal primary antibody concentration is the one that gives a strong signal on the antigen dots with the lowest background on the rest of the strip.
Protocol 2: Optimized Membrane Washing Procedure
This protocol is designed to rigorously remove non-specifically bound antibodies to reduce background noise.[13][14]
Materials:
-
Wash Buffer: TBS or PBS containing 0.1% Tween 20 (TBST-0.1 or PBST-0.1).
-
Large, clean container.
-
Orbital shaker.
Methodology:
-
Initial Rinse: After removing the primary or secondary antibody solution, perform a quick rinse of the membrane with a large volume of wash buffer to remove the majority of the unbound antibody.
-
First Wash: Place the membrane in a clean container with a generous volume of wash buffer, ensuring it is fully submerged. Agitate vigorously on an orbital shaker for 10-15 minutes at room temperature.[1][2]
-
Subsequent Washes: Discard the wash buffer and repeat the process (Step 2) at least three more times, for a total of four washes.[2]
-
Final Rinse (Optional): For some sensitive detection systems, a final brief rinse in buffer without detergent (TBS or PBS) may be performed just before adding the detection substrate.
-
Proceed to Detection: After the final wash, carefully remove excess buffer from the membrane (e.g., by wicking the edge with a lab wipe) and proceed immediately to the detection step. Do not let the membrane dry out.[6]
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. biossusa.com [biossusa.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. licorbio.com [licorbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 14. agrisera.com [agrisera.com]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: ASC-69 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ASC-69 for in vivo experiments. This compound is a next-generation, non-steroidal selective androgen receptor modulator (SARM) designed to promote anabolic activity in muscle and bone with minimal androgenic effects on other tissues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent models?
A1: For initial dose-finding studies in mice and rats, a starting oral dose of 1 mg/kg, administered once daily, is recommended. Preclinical studies have shown that doses ranging from 1 to 10 mg/kg are generally well-tolerated and demonstrate anabolic activity.[1][2][3]
Q2: What is the most appropriate vehicle for oral administration of this compound?
A2: this compound is a hydrophobic compound. A common and effective vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.[4] Alternatively, a solution of 10% DMSO and 90% corn oil can be used, particularly for lower doses.[5][6] It is crucial to ensure the compound is fully suspended or dissolved before administration.
Q3: What is the typical dosing frequency for this compound?
A3: Once-daily oral administration is recommended. The terminal half-life of similar SARMs in rats has been observed to be in the range of 3.6 to 5.2 hours, which supports a 24-hour dosing interval to maintain adequate exposure.[1][2][7]
Q4: What are the expected pharmacokinetic (PK) properties of this compound?
A4: this compound is designed for high oral bioavailability and moderate distribution.[1][2][7] Preclinical data on analogous compounds suggest rapid absorption and slow clearance.[1][2][7] For detailed PK parameters from a representative study, please refer to the data tables below.
Q5: How should this compound be stored?
A5: this compound powder should be stored at 2-8°C, protected from light. Solutions or suspensions prepared for dosing should be made fresh daily to ensure stability and accurate concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Suboptimal Dose: The administered dose may be too low to elicit a significant biological response. - Poor Formulation: The compound may not be fully dissolved or suspended, leading to inaccurate dosing. - Incorrect Administration: Improper oral gavage technique can result in the compound not reaching the stomach. | - Perform a dose-response study to identify the optimal dose. - Ensure the vehicle is appropriate for the compound's solubility and that the formulation is homogenous. - Verify proper gavage technique and ensure the full dose is administered. |
| High Variability in Results | - Inconsistent Formulation: Variability in the preparation of the dosing solution can lead to inconsistent results. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability. - Inconsistent Dosing Time: Dosing at different times of the day can affect drug absorption and metabolism. | - Prepare a single batch of dosing solution for each experimental group. - Increase the number of animals per group to improve statistical power. - Administer the dose at the same time each day. |
| Signs of Toxicity (e.g., weight loss, lethargy) | - Dose Too High: The administered dose may be approaching the maximum tolerated dose (MTD). - Vehicle Toxicity: Some vehicles, particularly those containing high concentrations of DMSO, can cause adverse effects. | - Reduce the dose or perform a toxicity study to determine the MTD. - Consider using an alternative, less toxic vehicle. - Monitor animals daily for clinical signs of toxicity. |
| Poor Solubility During Formulation | - Incorrect Vehicle: The chosen vehicle may not be suitable for the physicochemical properties of this compound. - Low Temperature: The vehicle may be too cold, reducing the solubility of the compound. | - Test alternative vehicles such as those containing PEG300 or Tween-80.[5] - Gently warm the vehicle before adding the compound. - Use sonication to aid in dissolving or suspending the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (1 mg/mL in 0.5% CMC)
-
Prepare the Vehicle:
-
Weigh out 0.5 g of carboxymethylcellulose (CMC).
-
In a sterile beaker, slowly add the CMC to 100 mL of sterile water while stirring continuously to avoid clumping.
-
Stir until the CMC is fully dissolved and the solution is clear.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder for the desired final volume (e.g., 10 mg for 10 mL of solution).
-
In a sterile tube, add a small volume of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved powder.
-
-
Administration:
-
Use the prepared suspension within one hour of preparation.
-
Vortex the suspension immediately before drawing each dose to ensure uniformity.
-
Protocol 2: In Vivo Dose-Response Study Design
-
Animal Model:
-
Use age- and weight-matched male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (3 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
-
Dosing Regimen:
-
Administer the assigned treatment via oral gavage once daily for 28 days.
-
Monitor body weight daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., gastrocnemius muscle, prostate).
-
Measure tissue weights and perform histological or molecular analysis as required.
-
Data and Visualizations
Quantitative Data
Table 1: Dose-Response Data for this compound in a Mouse Model (28-Day Study)
| Treatment Group | Dose (mg/kg) | Change in Body Weight (%) | Gastrocnemius Muscle Weight (mg) | Prostate Weight (mg) |
| Vehicle | 0 | +5.2 ± 1.5 | 135.4 ± 8.2 | 45.1 ± 3.7 |
| This compound | 1 | +8.1 ± 1.8 | 152.3 ± 9.1 | 46.5 ± 4.0 |
| This compound | 3 | +12.5 ± 2.1 | 175.8 ± 10.5 | 48.2 ± 3.9 |
| This compound | 10 | +15.3 ± 2.5 | 198.6 ± 11.2 | 50.1 ± 4.3 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose of 10 mg/kg)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (0-t) (ng·h/mL) | 4250 |
| T½ (h) | 4.8 |
| Oral Bioavailability (%) | >80% |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for an this compound dose-finding study.
References
- 1. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ASC Immunofluorescence Staining
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering issues with Apoptosis-associated speck-like protein containing a CARD (ASC) immunofluorescence (IF) staining. ASC's critical role in inflammasome activation and its unique polymerization into a large, singular "speck" structure make its visualization a key readout for inflammasome activity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is an ASC speck and why is it important?
A1: An ASC speck is a large (~1 µm), single, perinuclear protein aggregate that forms upon activation of an inflammasome, such as the NLRP3 inflammasome.[4][5] It is formed by the rapid polymerization of the ASC adaptor protein.[1][3] Visualizing this speck is a common method to confirm inflammasome activation, as it is crucial for recruiting and activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β.[1][2][4]
Q2: What is the basic principle of ASC immunofluorescence?
A2: Immunofluorescence (IF) for ASC is a technique that uses antibodies to visualize the ASC protein within a cell.[6] In its inactive state, ASC is distributed throughout the cytoplasm.[5] Upon inflammasome activation, ASC relocates to form the distinct speck. The IF process involves fixing the cells to preserve their structure, permeabilizing the cell membrane to allow antibody entry, and using a primary antibody to specifically bind to ASC. A secondary antibody, tagged with a fluorescent dye, then binds to the primary antibody, allowing the location of ASC to be visualized with a fluorescence microscope.[1][7]
Q3: What are the critical controls for an ASC IF experiment?
A3: To ensure your results are valid, several controls are essential:
-
Unstimulated Control: Cells that have not been treated with an inflammasome activator. These should show diffuse cytoplasmic ASC staining.
-
Positive Control: Cells treated with a known inflammasome activator (e.g., LPS + Nigericin for NLRP3) to confirm that speck formation can be induced in your system.
-
Secondary Antibody Only Control: A sample incubated with only the fluorescently-labeled secondary antibody (no primary antibody).[7] This helps determine if the secondary antibody is binding non-specifically, which can cause high background.[7]
-
Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but raised against a molecule not present in the sample. This control helps assess non-specific binding of the primary antibody.[8]
-
Unstained Control: An unstained sample used to check for autofluorescence from the cells or fixative.[8][9]
Troubleshooting Common Issues
Even with a reliable technique like immunofluorescence, problems can arise.[7] Most issues fall into three categories: Weak or No Signal, High Background, or Incorrect Staining Pattern.
Problem 1: Weak or No Fluorescence Signal
This issue occurs when the target protein (ASC) is not visible or the signal is too faint to analyze confidently.
Q: I am not seeing any ASC signal or the signal is extremely weak. What could be the cause?
A: Several factors can lead to a weak or absent signal. The troubleshooting workflow below can help you pinpoint the issue.
Possible Causes & Solutions Table
| Possible Cause | Recommendation |
| Low/No Protein Expression | Confirm ASC expression in your cell model using another method like Western Blot.[8] Use a positive control cell line known to express ASC. |
| Inadequate Permeabilization | The antibodies cannot access the intracellular ASC protein. Try increasing the concentration or incubation time of your permeabilization agent (e.g., 0.1-0.5% Triton X-100).[6][10] |
| Antibody Issues | - Concentration too low: Increase the primary antibody concentration or incubation time.[7] It is best to perform a titration experiment to find the optimal dilution.[11] - Incompatible antibodies: Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[7][9] - Improper storage: Repeated freeze-thaw cycles can degrade antibodies. Aliquot antibodies upon arrival and store as recommended.[9] |
| Epitope Masking | Over-fixation with agents like paraformaldehyde (PFA) can cross-link proteins and hide the antibody's binding site.[12] Try reducing the fixation time (e.g., 10-15 minutes) or using a different fixative like methanol.[13] |
| Photobleaching | Fluorophores can fade upon prolonged exposure to light. Store samples in the dark and use an anti-fade mounting medium.[8] Image samples promptly after staining.[8] |
| Incorrect Microscope Settings | Ensure you are using the correct filter sets and light source for the fluorophore on your secondary antibody.[9] Check that the gain and exposure settings are appropriate.[9] |
Problem 2: High Background or Nonspecific Staining
This common issue manifests as a general fluorescent haze or punctate staining in incorrect locations, making it difficult to distinguish the true signal.[7]
Q: My images have high background fluorescence, obscuring the ASC signal. How can I fix this?
A: High background can stem from several sources, including nonspecific antibody binding and cellular autofluorescence.
Possible Causes & Solutions Table
| Possible Cause | Recommendation |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies increase the likelihood of nonspecific binding.[7][14] Reduce the concentration of the antibody causing the issue.[7][14] |
| Insufficient Blocking | Blocking agents like Bovine Serum Albumin (BSA) or normal serum occupy nonspecific binding sites.[7][15] Increase blocking time (e.g., to 1 hour at room temperature) or use 5-10% normal serum from the same species as the secondary antibody's host.[11][16] |
| Inadequate Washing | Insufficient washing fails to remove unbound antibodies.[14] Increase the number and duration of wash steps after antibody incubations.[6][16] |
| Autofluorescence | Cells can have endogenous fluorescence, and some fixatives like glutaraldehyde can also cause it.[8][9] Check an unstained sample.[8] If autofluorescence is present, consider using a quenching agent or a fixative like fresh PFA.[9] |
| Nonspecific Secondary Antibody Binding | The secondary antibody may be cross-reacting with proteins in the sample. Use a secondary antibody that has been cross-adsorbed against the species of your sample. Run a "secondary antibody only" control to confirm this issue.[7] |
| Sample Drying Out | Allowing the sample to dry out at any stage can cause high background.[6][12] Ensure the sample remains covered in buffer throughout the procedure.[8][12] |
Problem 3: Incorrect Staining Pattern (Diffuse vs. Punctate)
For ASC, the key is observing the transition from a diffuse cytoplasmic signal to a distinct, punctate speck upon stimulation.
Q: My stimulated cells show a diffuse ASC signal instead of a clear speck. What's wrong?
A: The absence of speck formation in stimulated cells usually points to a problem with the inflammasome activation protocol or suboptimal staining conditions that fail to resolve the compact speck structure.
Possible Causes & Solutions Table
| Possible Cause | Recommendation |
| Ineffective Inflammasome Activation | The cells may not have been properly stimulated. Confirm the viability and dosage of your stimuli (e.g., LPS and Nigericin). Ensure the priming step (Signal 1, e.g., LPS) is sufficient before adding the activation trigger (Signal 2, e.g., Nigericin). |
| Suboptimal Cell Health | Unhealthy or dying cells may not form specks properly. Ensure you are using healthy, low-passage number cells and check for signs of excessive cell death before stimulation. |
| Timing of Fixation | Speck formation is a dynamic process.[4] You may be fixing the cells too early or too late. Perform a time-course experiment (e.g., fix cells at 15, 30, 60, and 90 minutes post-stimulation) to find the optimal time point for speck visualization. |
| Microscope Resolution | The speck is ~1 µm in diameter.[4][5] Ensure you are using a high-magnification objective (e.g., 60x or 100x oil immersion) on a confocal microscope for the best resolution. |
| Antibody Choice | Not all antibodies are created equal. Use an antibody that has been validated specifically for immunofluorescence applications to ensure it can recognize the native, oligomerized form of ASC within the speck.[17] |
Experimental Protocols & Data
General ASC Immunofluorescence Protocol
This protocol provides a starting point for staining endogenous ASC in cultured macrophages.[1][18] Optimization will be required.
-
Cell Culture: Plate macrophages (e.g., THP-1s, BMDMs) on sterile glass coverslips in a 24-well plate and culture until they reach desired confluency.
-
Inflammasome Activation (Example for NLRP3):
-
Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.
-
Activate the inflammasome by adding Nigericin (e.g., 10-20 µM) for 45-60 minutes.[18]
-
-
Fixation:
-
Washing: Wash cells 3 times with PBS for 5 minutes each.[16]
-
Permeabilization & Blocking:
-
Incubate cells in a blocking/permeabilization buffer (e.g., PBS with 5% normal goat serum and 0.1-0.3% Triton X-100) for 1 hour at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ASC antibody in the blocking buffer according to the manufacturer's datasheet or your own titration results.
-
Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[11]
-
-
Washing: Wash cells 3 times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[11]
-
-
Counterstaining & Mounting:
-
Wash cells 3 times with PBS for 5 minutes each, protected from light.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.[8]
-
-
Imaging: Visualize using a confocal or fluorescence microscope with the appropriate settings for your fluorophores.
Recommended Reagent Concentrations & Incubation Times
The following table provides typical ranges for key protocol steps. These should be optimized for your specific cell type and antibodies.
| Step | Reagent | Typical Concentration / Dilution | Typical Incubation Time |
| Fixation | Paraformaldehyde (PFA) | 1% - 4% | 10 - 20 min @ RT[10][15] |
| Permeabilization | Triton X-100 / Saponin | 0.1% - 0.5% | 10 - 20 min @ RT[10] |
| Blocking | Normal Serum or BSA | 5% - 10% Serum or 1-5% BSA[11][16] | 30 min - 1 hr @ RT[16] |
| Primary Antibody | Purified Ab or Antiserum | 1-10 µg/mL or 1:100 - 1:1000[11][17] | 1-2 hr @ RT or O/N @ 4°C[11] |
| Secondary Antibody | Fluorophore-conjugated | 1-10 µg/mL or 1:200 - 1:2000[19] | 1 - 2 hr @ RT[11] |
Visualization of Key Processes
NLRP3 Inflammasome Activation Pathway
Upon sensing danger signals, the NLRP3 protein activates and recruits ASC, which then oligomerizes into the characteristic speck. This platform recruits pro-caspase-1, leading to its activation and the subsequent processing of pro-inflammatory cytokines.
References
- 1. adipogen.com [adipogen.com]
- 2. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct [frontiersin.org]
- 5. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. atlantisbioscience.com [atlantisbioscience.com]
- 11. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 12. IF Troubleshooting | Proteintech Group [ptglab.com]
- 13. youtube.com [youtube.com]
- 14. sinobiological.com [sinobiological.com]
- 15. oni.bio [oni.bio]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. ASC Speck Formation by Immunofluorescence [bio-protocol.org]
- 19. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving ASC Gene Knockdown Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and reliability of ASC (also known as PYCARD) gene knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the ASC protein?
A1: Apoptosis-associated speck-like protein containing a CARD (ASC) is a crucial adaptor protein essential for the assembly of inflammasomes, which are multiprotein complexes that trigger inflammatory responses.[1][2] ASC contains two key domains: a pyrin domain (PYD) and a caspase activation and recruitment domain (CARD). The PYD of ASC interacts with a sensor protein (like NLRP3), while its CARD recruits pro-caspase-1, leading to its activation.[2] Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms, driving inflammation and a type of programmed cell death called pyroptosis.[3]
Q2: Which method is best for ASC knockdown: siRNA, shRNA, or CRISPR?
A2: The best method depends on your experimental goals, cell type, and desired duration of the knockdown effect.
-
siRNA (small interfering RNA): Ideal for transient (temporary) knockdown. It is relatively easy to deliver into a wide range of cell types and is suitable for short-term experiments and initial screening of multiple targets.[4]
-
shRNA (short hairpin RNA): Best for stable, long-term gene silencing. shRNAs are typically delivered using viral vectors (e.g., lentivirus) that integrate into the host genome, allowing for the creation of stable cell lines with continuous ASC knockdown.[4] This is useful for long-term studies or when working with hard-to-transfect cells.[5]
-
CRISPR/Cas9: Used for permanent gene knockout at the genomic level, rather than knockdown.[5][6] CRISPR interference (CRISPRi), which uses a catalytically "dead" Cas9 (dCas9) fused to a repressor domain, can be used for reversible transcriptional repression (knockdown) and offers high specificity.[4][7]
Q3: How do I validate the efficiency of my ASC knockdown?
A3: Validation should always be performed at both the mRNA and protein levels.
Q4: How soon after transfection or transduction should I assess ASC knockdown?
Q5: What are the most important controls to include in an ASC knockdown experiment?
A5: Proper controls are critical for interpreting your results correctly.[12]
-
Untreated/Mock Control: Cells that are not treated or are treated with the transfection reagent alone (without the knockdown construct). This provides a baseline for normal ASC expression levels.[12]
ASC Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the ASC inflammasome pathway and a typical experimental workflow for a gene knockdown experiment.
References
- 1. The central inflammasome adaptor protein ASC activates the inflammasome after transition from a soluble to an insoluble state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. idtdna.com [idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 7. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 13. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 14. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
Technical Support Center: Expression of Recombinant ASC Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of recombinant Apoptosis-associated speck-like protein containing a CARD (ASC).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when expressing recombinant ASC protein in E. coli?
A1: The primary challenges in expressing recombinant ASC in E. coli are the formation of insoluble inclusion bodies, low protein yield, and protein aggregation during purification.[1][2] ASC has a natural tendency to self-associate and form large protein complexes called "specks," which can contribute to aggregation when overexpressed in a heterologous system.
Q2: How can I improve the solubility of recombinant ASC expressed in E. coli?
A2: Several strategies can be employed to enhance the solubility of recombinant ASC:
-
Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down the rate of protein synthesis, which may promote proper folding and reduce the formation of inclusion bodies.[3]
-
Optimize Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) can help to control the expression rate and prevent overwhelming the cellular folding machinery.
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of ASC can significantly improve its solubility.[4][5][6][7]
-
Co-expression with Chaperones: Co-expressing molecular chaperones, like GroEL/GroES or DnaK/DnaJ/GrpE, can assist in the proper folding of ASC and prevent aggregation.
Q3: My recombinant ASC protein is in inclusion bodies. How can I recover active protein?
A3: Recovering active ASC from inclusion bodies involves a multi-step process of isolation, solubilization, and refolding. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves:
-
Isolation and washing of inclusion bodies to remove cellular contaminants.
-
Solubilization of the inclusion bodies using strong denaturants like 8M urea or 6M guanidine hydrochloride (GdnHCl).
-
Refolding of the denatured protein by gradually removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer. The refolding buffer frequently contains additives to prevent aggregation.
Q4: What are common issues when expressing recombinant ASC in mammalian cells, and how can they be addressed?
A4: The most frequent issue with ASC expression in mammalian cells, such as HEK293, is low yield.[8] To address this, consider the following:
-
Vector and Promoter Optimization: Ensure the use of a mammalian expression vector with a strong promoter.
-
Codon Optimization: Although expressing a human protein in a human cell line, codon optimization can sometimes still enhance expression levels.
-
Transient vs. Stable Expression: For higher yields, generating a stable cell line is often preferable to transient transfection.
-
Culture Conditions: Optimizing cell culture conditions, including media composition and growth parameters, can improve protein expression.[3]
Q5: What is the significance of ASC "speck" formation, and how can it be managed during in vitro experiments?
A5: ASC specks are large, filamentous structures formed by the self-association of ASC molecules and are a hallmark of inflammasome activation. While essential for its biological function, this property can lead to aggregation and precipitation of recombinant ASC in vitro. To manage this, it is crucial to work with the purified protein in buffers that maintain its solubility and to handle it at appropriate concentrations to prevent spontaneous aggregation.[9]
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant ASC in E. coli
| Possible Cause | Troubleshooting Strategy |
| Codon Bias | The human ASC gene contains codons that are rarely used by E. coli, which can hinder translation efficiency. Synthesize a codon-optimized version of the ASC gene for E. coli expression.[2][10][11][12] |
| Protein Toxicity | High levels of ASC expression may be toxic to E. coli. Use a tightly regulated expression vector and consider lower induction temperatures and shorter induction times. |
| mRNA Instability | The secondary structure of the ASC mRNA transcript can affect its stability and translation. Codon optimization algorithms often address mRNA secondary structure.[12] |
| Plasmid Instability | Ensure the stability of the expression plasmid by maintaining consistent antibiotic selection pressure. |
Issue 2: Recombinant ASC is Predominantly in Inclusion Bodies in E. coli
| Possible Cause | Troubleshooting Strategy |
| High Expression Rate | High-level expression can overwhelm the folding capacity of the host cell.[2] Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration. |
| Hydrophobic Nature of ASC | ASC has hydrophobic regions that can promote aggregation. Use a solubility-enhancing fusion tag (e.g., MBP, SUMO) to increase the overall solubility of the fusion protein.[6][7] |
| Incorrect Disulfide Bonds | Although ASC is a cytoplasmic protein without disulfide bonds, incorrect intermolecular disulfide bonds can form in the oxidizing environment of lysed E. coli. Ensure sufficient reducing agents (e.g., DTT, β-mercaptoethanol) are present during lysis and purification. |
| Suboptimal Lysis Conditions | Harsh lysis methods can generate heat and promote aggregation. Perform cell lysis on ice and consider gentler methods.[13] |
Issue 3: Recombinant ASC Aggregates During Purification
| Possible Cause | Troubleshooting Strategy |
| Buffer Conditions | The pH and ionic strength of the purification buffers may not be optimal for ASC stability. Screen a range of buffer conditions, varying the pH and salt concentration.[1][9][13] |
| High Protein Concentration | ASC is prone to aggregation at high concentrations. Perform purification steps at a lower protein concentration and consider using additives like glycerol or L-arginine in the buffers to enhance stability.[3][9] |
| Fusion Tag Cleavage | The removal of a solubility-enhancing tag can expose hydrophobic regions of ASC, leading to aggregation. Optimize the cleavage reaction conditions (e.g., temperature, time) and consider performing the cleavage in the presence of stabilizing additives. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause protein aggregation. Aliquot the purified protein into single-use volumes and store at -80°C. Add cryoprotectants like glycerol to the storage buffer.[9] |
Data Presentation
Table 1: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Typical Soluble Protein Yield | Cleavage | Notes |
| His-tag | ~0.8 | Variable | Can be cleaved, but often retained | Primarily for purification; minimal effect on solubility. |
| GST | ~26 | Moderate to High | PreScission, Thrombin, Factor Xa | Can dimerize, potentially complicating downstream analysis.[6] |
| MBP | ~42 | High | TEV, Factor Xa | Generally provides very good solubility enhancement.[14] |
| SUMO | ~12 | High | SUMO Protease (Ulp1) | Known for high solubility enhancement and the ability to be cleaved to leave a native N-terminus.[4][5][6][7] |
| Trx | ~12 | Moderate to High | Enterokinase | Can promote disulfide bond formation in the cytoplasm. |
| NusA | ~55 | High | TEV, Thrombin | A large tag that is very effective at enhancing solubility.[5] |
Table 2: Effect of Codon Optimization on Recombinant Protein Yield in E. coli
| Gene Type | Relative mRNA Level | Relative Protein Yield |
| Wild-Type Human ASC | Low to Moderate | Low |
| Codon-Optimized ASC | High | Significantly Increased |
Note: This table represents a generalized outcome based on numerous studies demonstrating the positive effect of codon optimization on heterologous protein expression. Specific yield increases can vary depending on the protein and expression system.[2][10][11][12][15]
Table 3: Typical Yields of Recombinant Protein in Different Expression Systems
| Expression System | Typical Yield Range | Advantages | Disadvantages |
| E. coli | Several grams per liter of culture[16] | Rapid growth, low cost, simple genetics | Lack of post-translational modifications, inclusion body formation[8] |
| Mammalian Cells (e.g., HEK293, CHO) | 1-5 g/L (can reach up to 10 g/L in optimized systems)[16] | Proper protein folding, post-translational modifications | Slower growth, higher cost, more complex genetics[8] |
Experimental Protocols
Detailed Protocol for Expression and Purification of Recombinant Human ASC from E. coli Inclusion Bodies
This protocol describes the expression of His-tagged human ASC in E. coli, followed by purification from inclusion bodies.
1. Transformation and Expression: a. Transform a codon-optimized human ASC expression vector (e.g., pET-28a-ASC) into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.[17][18] c. Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking. d. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. f. Reduce the temperature to 18°C and continue to shake for 16-20 hours.[19]
2. Inclusion Body Isolation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF). c. Lyse the cells on ice using sonication. d. Centrifuge the lysate to pellet the inclusion bodies. e. Wash the inclusion body pellet with a wash buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants. Repeat the wash step.[6]
3. Solubilization and Refolding: a. Solubilize the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea, 10 mM DTT). b. Incubate with gentle agitation until the pellet is fully dissolved. c. Clarify the solubilized protein by centrifugation. d. Refold the protein by rapid dilution. Add the denatured protein dropwise into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG) with constant, gentle stirring.[20][21][22][23]
4. Purification of Refolded ASC: a. Concentrate the refolded protein solution. b. Purify the His-tagged ASC using immobilized metal affinity chromatography (IMAC). c. Further purify the protein using size-exclusion chromatography to separate correctly folded monomers from aggregates.
Mandatory Visualizations
Caption: The NLRP3 inflammasome signaling pathway, a two-signal process involving ASC.
Caption: Workflow for recombinant ASC protein expression and purification from E. coli.
Caption: A logical flowchart for troubleshooting inclusion body formation.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing Protein Aggregation | Proteos Insights [proteos.com]
- 4. comparison-of-sumo-fusion-technology-with-traditional-gene-fusion-systems-enhanced-expression-and-solubility-with-sumo - Ask this paper | Bohrium [bohrium.com]
- 5. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Link Between Individual Codon Frequencies and Protein Expression: Going Beyond Codon Adaptation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.azenta.com [web.azenta.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 17. E. coli protein expression and purification [protocols.io]
- 18. protocols.io [protocols.io]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Advances in monitoring and control of refolding kinetics combining PAT and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.box [2024.sci-hub.box]
Technical Support Center: Validating ASC Antibody Specificity
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for validating the specificity of antibodies targeting the Apoptosis-associated speck-like protein containing a CARD (ASC).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of an ASC antibody?
Q2: What are the primary methods for validating ASC antibody specificity?
A multi-pronged approach using several techniques is the most effective way to confirm ASC antibody specificity. Key methods include:
-
Western Blot (WB): To verify that the antibody detects a protein of the correct molecular weight for ASC.[1]
-
Knockout (KO) or Knockdown (KD) Validation: Using cells or tissues where the PYCARD gene (which encodes ASC) has been knocked out or its expression knocked down (e.g., via siRNA/shRNA) is considered a gold-standard method.[1][4][7] A specific antibody should show a significantly reduced or absent signal in KO/KD samples compared to wild-type controls.[1][7]
-
Immunocytochemistry (ICC) / Immunofluorescence (IF): To confirm that the antibody stains the correct subcellular location of ASC (cytoplasm and nucleus) and that this staining pattern is absent in negative control cells.[8]
-
Immunoprecipitation (IP): To demonstrate that the antibody can isolate the ASC protein from a complex mixture, which can then be confirmed by Western blot or mass spectrometry.[4][9][10][11]
-
Orthogonal Strategies: This involves using an antibody-independent method to quantify the target protein across different samples and then correlating those results with the data obtained using the antibody.[4]
-
Independent Antibody Validation: Using two or more distinct antibodies that recognize different epitopes on the ASC protein. Consistent results between these antibodies increase confidence in their specificity.[4][12]
Q3: What are appropriate positive and negative controls for ASC antibody validation?
Choosing the right controls is fundamental for interpreting your results accurately.
| Control Type | Description | Examples |
| Positive Cell Lines/Tissues | Cells or tissues known to express ASC. | THP-1, HL-60, U-937, MCF-7 cell lines; peripheral blood leukocytes, spleen, lung tissues.[7][13][14][15] |
| Negative Cell Lines/Tissues | Cells or tissues with no or very low ASC expression. | HeLa, Jurkat, Daudi, Molt 4 cell lines.[14][15] |
| Knockout (KO) Lysates | Lysates from a cell line where the gene for ASC (PYCARD) has been genetically knocked out.[7] | ASC KO MCF-7 cells or ASC KO THP-1 cells.[4][7] |
| Isotype Control | An antibody of the same isotype, species, and concentration as the primary antibody, but not specific to ASC. Used to control for non-specific binding of the antibody.[16] | Rabbit IgG or Mouse IgG. |
| Secondary Antibody Only | A control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. | Sample incubated only with the fluorochrome-conjugated secondary antibody. |
Key Experimental Protocols
Below are detailed methodologies for essential ASC antibody validation experiments.
Protocol 1: Western Blot (WB) Validation
This protocol verifies that the antibody recognizes a protein at the expected molecular weight of ASC (~22-24 kDa).[7]
1. Lysate Preparation:
- Harvest cells known to express ASC (e.g., THP-1) and a negative control cell line (e.g., HeLa).
- Lyse cells in ice-cold RIPA buffer supplemented with protease inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[16]
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Load 20-30 µg of protein lysate per lane on an SDS-PAGE gel (e.g., 13% gel).[17]
- Run the gel until the dye front reaches the bottom.
- Transfer proteins to a PVDF or nitrocellulose membrane.[18]
3. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[18]
- Incubate the membrane with the primary ASC antibody overnight at 4°C. (Dilution will vary, e.g., 1:1000).[13][18]
- Wash the membrane three times for 10 minutes each with TBST.[18]
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
- Wash the membrane again three times for 10 minutes each with TBST.[18]
4. Detection:
- Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.[18]
- Expected Result: A single band at ~22-24 kDa should be present in the positive control lysate and absent or significantly weaker in the negative control or KO lysate.[7] A loading control like GAPDH or β-Actin should be used to ensure equal protein loading.[7][15]
Protocol 2: Immunocytochemistry (ICC) / Immunofluorescence (IF)
This protocol assesses whether the antibody correctly identifies the subcellular localization of ASC.
1. Cell Preparation:
- Seed cells (e.g., THP-1 for positive, HeLa for negative) on sterile glass coverslips and grow to semi-confluency.[19]
- Wash cells gently with PBS.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[19]
- Wash twice with PBS.
- Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[19] (Note: This step is not needed for methanol fixation).[19]
3. Staining:
- Block non-specific binding by incubating with 1-5% BSA in PBS for 1 hour.[19]
- Incubate with the primary ASC antibody (e.g., at a 1:200 to 1:500 dilution) for 1 hour at room temperature or overnight at 4°C.[19]
- Wash three times with PBS.[19]
- Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature, protected from light.[19]
- Wash three times with PBS.
4. Mounting and Visualization:
- Counterstain nuclei with DAPI, if desired.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Image the cells using a fluorescence or confocal microscope.
- Expected Result: Specific staining should be observed in the cytoplasm and nucleus of positive cells (e.g., THP-1) and should be absent in negative control cells (e.g., HeLa).
Protocol 3: Immunoprecipitation (IP)
This protocol confirms the antibody's ability to bind to and isolate native ASC protein.
1. Lysate Preparation:
- Prepare a non-denaturing cell lysate from ~1x10^7 cells (e.g., HL-60) using an IP-compatible lysis buffer.[10][13]
- Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[10][16]
- Centrifuge and collect the supernatant.
2. Immunoprecipitation:
- Add the primary ASC antibody (e.g., 2-5 µg) to the pre-cleared lysate.
- Incubate with gentle rotation for 2 hours to overnight at 4°C.[20]
- Add Protein A/G magnetic or agarose beads and incubate for another 1-2 hours at 4°C.[11][20]
3. Washing and Elution:
- Collect the beads using a magnetic rack or centrifugation.
- Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[10]
- Elute the bound proteins from the beads by adding 1x SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.[10]
4. Analysis:
- Analyze the eluted sample by Western blot using the same or a different ASC antibody.
- Expected Result: A band at ~22-24 kDa corresponding to ASC should be detected in the sample immunoprecipitated with the ASC antibody but not in the isotype control lane.
Troubleshooting Guide
| Problem | Application | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | WB, ICC, IP | Antibody concentration is too low. | Titrate the antibody to find the optimal concentration.[21] |
| Low or no expression of ASC in the sample. | Use a validated positive control cell line (e.g., THP-1). Check literature for expression levels.[21][22] | ||
| Antibody is not suitable for the application. | Check the antibody datasheet for validated applications.[23] An antibody validated for WB may not work in ICC. | ||
| ICC | Inadequate cell permeabilization. | Ensure the permeabilization step is sufficient for the antibody to access intracellular targets.[24] | |
| High Background / Non-specific Bands | WB | Antibody concentration is too high. | Decrease the primary antibody concentration and/or incubation time.[25] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). | ||
| Insufficient washing. | Increase the number and/or duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer.[24] | ||
| ICC | Secondary antibody is binding non-specifically. | Run a secondary-only control. Consider using a cross-adsorbed secondary antibody.[25] | |
| Incorrect Band Size | WB | Splice variants or post-translational modifications of ASC. | ASC has known isoforms that may be detected.[15] Check literature (e.g., UniProt) for reported variants. |
| Protein degradation. | Use fresh lysates and always include protease inhibitors in your lysis buffer. | ||
| Antibody is cross-reacting with another protein. | This indicates poor specificity. Validate using a KO/KD model.[1] |
Visualized Pathways and Workflows
Caption: Role of ASC as a key adaptor in the inflammasome signaling pathway.
Caption: A logical workflow for the multi-step validation of ASC antibody specificity.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. hellobio.com [hellobio.com]
- 3. The ABCs of finding a good antibody: How to find a good antibody, validate it, and publish meaningful data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Immunocytochemistry protocol | Abcam [abcam.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. adipogen.com [adipogen.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. ASC/TMS1 Polyclonal Antibody (10500-1-AP) [thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. ASC/TMS1 (E1E3I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 20. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 21. bosterbio.com [bosterbio.com]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. ASC / TMS1 Polyclonal Antibody - Elabscience® [elabscience.com]
- 24. Flow cytometry troubleshooting | Abcam [abcam.com]
- 25. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: ASC-Dependent Cytokine Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in ASC-dependent cytokine assays.
Troubleshooting Guide
Question: Why am I observing low or no IL-1β/IL-18 secretion after inflammasome activation?
Answer:
Several factors can contribute to diminished or absent cytokine secretion in ASC-dependent inflammasome assays. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Suboptimal Priming (Signal 1): The expression of pro-IL-1β is induced by NF-κB activation, typically through Toll-like receptor (TLR) signaling.[1] Inadequate priming will result in insufficient substrate for caspase-1.
-
Solution: Ensure the priming agent (e.g., LPS) is potent and used at an optimal concentration and duration. Titrate the LPS concentration and incubation time (typically 2-4 hours) to achieve robust pro-IL-1β expression. Verify pro-IL-1β levels by Western blot.
-
-
Ineffective Inflammasome Activation (Signal 2): The specific activator (e.g., ATP, nigericin, MSU crystals) may not be effectively triggering inflammasome assembly.
-
Solution: Confirm the activity and optimal concentration of your activator. For crystalline activators like MSU, ensure they are of the appropriate size and are properly sonicated before use. The timing of the second signal is also critical and may need optimization.[2]
-
-
Issues with the ASC Adaptor Protein: Some commonly used cell lines, such as RAW264.7 macrophages, do not express ASC and therefore cannot form a functional inflammasome for caspase-1 activation.[2][3]
-
Solution: Use a cell line that endogenously expresses all necessary inflammasome components (e.g., THP-1, bone marrow-derived macrophages).[2] If using a reconstituted system, verify the expression and functionality of ASC.
-
-
Cell Death and Cytokine Release Kinetics: Excessive cell death (pyroptosis) occurring too rapidly can lead to the release of immature cytokines and cellular contents that can interfere with the assay. Conversely, delayed pyroptosis might result in lower detectable cytokine levels at the chosen time point.[4]
-
ELISA Kit or Reagent Issues: Problems with the ELISA kit, including antibody specificity, standard curve generation, or reagent integrity, can lead to inaccurate results.
-
Solution: Validate the ELISA kit with recombinant cytokine standards. Ensure proper storage and handling of all reagents. Run positive and negative controls provided with the kit.
-
Question: What is causing high background or non-specific signal in my cytokine assay?
Answer:
High background can obscure true positive signals and lead to misinterpretation of data. Identifying the source of the non-specific signal is key to resolving this issue.
Potential Causes and Solutions:
-
Contamination: Mycoplasma or endotoxin (LPS) contamination in cell culture reagents can lead to spontaneous inflammasome activation and cytokine release.
-
Solution: Regularly test cell lines for mycoplasma contamination. Use endotoxin-free reagents and consumables.
-
-
Over-stimulation: Excessive concentrations of priming or activating agents can lead to non-specific cellular stress and inflammation.
-
Solution: Titrate the concentrations of your stimuli to find the optimal window that induces specific inflammasome activation without causing excessive toxicity.
-
-
Inappropriate Cell Handling: Rough handling of cells during seeding or treatment can cause cell stress and baseline cytokine release.
-
Solution: Handle cells gently, avoid vigorous pipetting, and ensure consistent cell seeding densities.
-
-
ELISA-Specific Issues: Insufficient washing, cross-reactivity of antibodies, or improper blocking can all contribute to high background in an ELISA.
-
Solution: Follow the ELISA kit protocol meticulously, paying close attention to washing steps. Ensure the blocking buffer is effective and that the antibodies are specific for the target cytokine.
-
Frequently Asked Questions (FAQs)
Question: What are the essential controls for an ASC-dependent cytokine assay?
Answer:
Proper controls are critical for interpreting results accurately. The following controls should be included in your experimental design:
-
Negative Controls:
-
Untreated cells (media only) to establish baseline cytokine levels.
-
Cells treated with the priming agent (Signal 1) only to ensure it does not trigger cytokine processing and release on its own.
-
Cells treated with the activating agent (Signal 2) only to confirm it does not induce cytokine expression and release without priming.
-
-
Positive Controls:
-
Cells treated with a known, potent inflammasome activator (e.g., LPS + ATP for NLRP3) to confirm the cellular machinery is responsive.[7]
-
-
Genetic Controls:
-
Whenever possible, use cells deficient in key inflammasome components (e.g., Nlrp3-/-, Asc-/-, Casp1-/-) to demonstrate the dependence of cytokine release on the specific pathway being investigated.[7]
-
Question: How can I minimize inter-assay and intra-assay variability?
Answer:
Minimizing variability is essential for reproducible and reliable data.[8]
-
Standardize Protocols: Use a detailed, written protocol and ensure all users adhere to it strictly. This includes cell culture conditions, reagent preparation, incubation times, and assay procedures.
-
Cell Passage Number: Use cells within a consistent and limited passage number range, as cellular responses can change over time in culture.
-
Reagent Consistency: Use the same lot of critical reagents (e.g., FBS, LPS, antibodies) for a set of experiments. If a new lot must be used, it should be validated to ensure similar performance.
-
Technical Replicates: Run all samples, standards, and controls in at least duplicate, preferably triplicate, to assess intra-assay variability.
-
Automate When Possible: Use multichannel pipettes or automated liquid handlers for reagent addition to improve consistency.[9]
Question: How do ASC specks relate to cytokine secretion?
Answer:
ASC speck formation is an upstream event in inflammasome activation where ASC polymerizes into a large, single perinuclear focus.[10][11] This structure serves as a platform for pro-caspase-1 recruitment and activation.[12] While ASC speck formation is a hallmark of inflammasome activation and generally precedes cytokine release, the two events are not always directly proportional.[13] It is possible to have IL-1β release with minimal or no visible speck formation under certain conditions.[13] Therefore, it is recommended to use multiple readouts, such as ASC speck visualization, caspase-1 cleavage (by Western blot), and cytokine release (by ELISA), for a comprehensive assessment of inflammasome activation.[7]
Question: Can other forms of cell death interfere with my assay?
Answer:
Yes, other cell death pathways like apoptosis and necroptosis can be activated by some inflammasome triggers and can complicate the interpretation of results.[4] For example, necroptosis also leads to lytic cell death and LDH release, similar to pyroptosis.[7] However, apoptosis and necroptosis do not typically result in the processing and release of mature IL-1β and IL-18.[7] It is important to use specific markers to differentiate between these pathways. For instance, caspase-1 and Gasdermin D cleavage are characteristic of pyroptosis.[7]
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Common Inflammasome Stimuli
| Stimulus | Cell Type | Priming (Signal 1) | Activation (Signal 2) | Incubation Time (Signal 2) |
| NLRP3 Activators | ||||
| ATP | BMDMs, THP-1 | LPS (1 µg/mL, 4h) | 2.5-5 mM | 30-60 min |
| Nigericin | BMDMs, THP-1 | LPS (1 µg/mL, 4h) | 5-20 µM | 30-60 min |
| MSU Crystals | BMDMs, THP-1 | LPS (1 µg/mL, 4h) | 100-500 µg/mL | 4-6 hours |
| AIM2 Activator | ||||
| poly(dA:dT) | BMDMs, THP-1 | LPS (1 µg/mL, 4h) | 1-2 µg/mL (transfected) | 4-6 hours |
| NLRC4 Activator | ||||
| S. Typhimurium | BMDMs | None (bacteria provides both signals) | MOI 10-20 | 1-2 hours |
Note: These are starting recommendations. Optimal concentrations and times should be determined empirically for your specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation in THP-1 Monocytes
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation: Differentiate the cells into a macrophage-like state by adding 100 nM Phorbol 12-myristate 13-acetate (PMA) and incubating for 48-72 hours.
-
Priming (Signal 1): Replace the medium with fresh, serum-free medium containing 1 µg/mL of LPS. Incubate for 4 hours at 37°C.
-
Activation (Signal 2): Add 5 mM ATP to the wells. Incubate for 45 minutes at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant for cytokine analysis. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells and debris.
-
Cytokine Measurement: Measure IL-1β concentration in the clarified supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for an ASC-dependent cytokine assay.
Caption: Troubleshooting decision tree for low cytokine signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intersection of cell death and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 7. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct [frontiersin.org]
Technical Support Center: Optimizing Fixation for ASC Speck Imaging
Welcome to the technical support center for ASC speck imaging. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their fixation methods for clear and reproducible ASC speck visualization.
Troubleshooting Guide
This section addresses common issues encountered during ASC speck imaging experiments in a question-and-answer format.
Question: Why am I not seeing any ASC specks after inducing inflammasome activation?
Answer: There are several potential reasons for the absence of ASC specks:
-
Inefficient Inflammasome Activation: Ensure that your cell type is responsive to the chosen stimulus and that the stimulus is used at an optimal concentration and incubation time. It is also crucial to have a priming step (e.g., with LPS) before activation with agents like nigericin or ATP for robust NLRP3 inflammasome activation.
-
Suboptimal Antibody Concentration: The concentrations of both primary and secondary antibodies are critical. Titrate your primary antibody to find the optimal dilution that yields a strong signal without high background. Ensure your secondary antibody is used at its recommended concentration.[1]
-
Poor Antibody-Antigen Recognition: The fixation method might be masking the epitope recognized by your anti-ASC antibody. If using paraformaldehyde (PFA), consider performing antigen retrieval. Alternatively, switch to a different fixation method like methanol, which can sometimes expose epitopes better.[1]
-
Loss of Specks During Staining: ASC specks can sometimes be lost during washing or permeabilization steps, especially if the cells are not well-adhered or if the fixation is suboptimal. Handle the cells gently during all washing steps and ensure the fixation is adequate to crosslink the specks to the cellular matrix.
-
Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the fluorophore conjugated to your secondary antibody.
Question: My ASC specks appear dim or have weak fluorescence.
Answer: Weak signal can be frustrating. Here are some troubleshooting steps:
-
Increase Antibody Incubation Time: Extending the primary antibody incubation, for instance, to overnight at 4°C, can enhance signal intensity.[1]
-
Amplify the Signal: Consider using a brighter fluorophore or a signal amplification system.
-
Check Fixative Age and Quality: Old or improperly stored formaldehyde can be less effective and may lead to autofluorescence, which can obscure a weak signal.[1] Always use fresh, high-quality reagents.
-
Photobleaching: Minimize the exposure of your sample to the excitation light source to prevent photobleaching of the fluorophore. Store slides in the dark after staining.
-
Cell Health: Ensure cells are healthy and not undergoing apoptosis or necrosis before fixation, as this can affect protein expression and integrity.
Question: I am observing high background fluorescence, which is obscuring the ASC specks.
Answer: High background can be caused by several factors:
-
Insufficient Blocking: Ensure you are using an adequate blocking solution (e.g., 5% BSA or normal serum from the same species as the secondary antibody) and that the blocking time is sufficient (at least 1 hour at room temperature).[1]
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.[1]
-
Inadequate Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Autofluorescence: Some cell types exhibit natural autofluorescence. You can try to quench this by treating the cells with a quenching agent like sodium borohydride after fixation. Also, as mentioned, old fixatives can contribute to autofluorescence.[1]
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the primary antibody's host species and has been cross-adsorbed against other species if necessary.
Question: My ASC specks look aggregated or have an abnormal morphology.
Answer: The morphology of ASC specks is a critical readout.
-
Fixation Artifacts: The choice of fixative can influence the appearance of the specks. PFA, being a cross-linking agent, generally preserves the in-situ structure well. Methanol, a precipitating fixative, can sometimes cause proteins to aggregate, potentially altering the fine structure of the speck.
-
Over-Permeabilization: Excessive permeabilization can damage cellular structures, including the specks. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).
-
Cell Density: Overly confluent cells may have altered cellular morphology and inflammasome activation patterns. Plate cells at an optimal density to ensure they form a healthy monolayer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between PFA and methanol fixation for ASC speck imaging?
A1: PFA is a cross-linking fixative that creates covalent bonds between proteins, effectively "freezing" them in place and preserving cellular architecture.[2] This method is generally good for maintaining the structural integrity of the ASC speck. Methanol is a precipitating/denaturing fixative that works by dehydrating the cell and causing proteins to precipitate out of solution.[3] This can sometimes improve antibody access to certain epitopes but may also alter the fine structure of the speck.
Q2: Which fixation method is "better" for ASC speck imaging?
A2: The "better" method often depends on the specific experimental goals and the antibodies being used. PFA is often recommended for preserving the fine morphological details of the speck.[2] However, some anti-ASC antibodies may work better with methanol fixation due to improved epitope exposure. It is often advisable to test both methods to determine which provides the optimal result for your specific antibody and imaging setup. A sequential PFA and methanol fixation has also been shown to improve intracellular staining for some targets.[4]
Q3: Do I need to perform a permeabilization step after fixation?
A3: Yes, if you are using a cross-linking fixative like PFA, a permeabilization step with a detergent (e.g., Triton X-100 or saponin) is necessary to allow the antibodies to penetrate the cell membrane and access the intracellular ASC specks.[1] If you are using a precipitating fixative like cold methanol, it simultaneously fixes and permeabilizes the cells, so a separate permeabilization step is often not required.
Q4: Can I store my fixed cells before proceeding with immunofluorescence?
A4: Yes, cells fixed with PFA can typically be stored in PBS at 4°C for a few days. However, for optimal results, it is best to proceed with staining as soon as possible after fixation to avoid potential degradation of antigens.
Q5: How can I be sure that the specks I'm seeing are specific to ASC?
A5: To confirm specificity, you should include proper controls in your experiment. This includes:
-
Unstimulated Control: Cells that have not been treated with an inflammasome-activating stimulus should show diffuse cytoplasmic and nuclear ASC staining with no specks.
-
Isotype Control: Use an antibody of the same isotype and from the same host species as your primary anti-ASC antibody at the same concentration. This will help you determine the level of non-specific background staining.
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, will show any non-specific binding of the secondary antibody.
Data Presentation: Comparison of Fixation Methods
While direct quantitative comparisons of fixation methods specifically for ASC speck imaging are not extensively available in the literature, the following table summarizes the expected qualitative and semi-quantitative differences based on the known properties of each fixative. Researchers are encouraged to perform their own side-by-side comparisons to determine the optimal method for their specific experimental conditions.
| Parameter | Paraformaldehyde (PFA) | Methanol |
| Mechanism of Action | Cross-linking of proteins | Precipitation and dehydration |
| Preservation of Speck Morphology | Generally excellent, preserves fine structural details. | Good, but may cause some protein aggregation, potentially altering fine structure. |
| Antigenicity Preservation | Can mask epitopes, may require antigen retrieval. | Can denature proteins, which may expose or destroy epitopes. |
| Permeabilization Required | Yes (e.g., with Triton X-100 or saponin). | No (acts as both fixative and permeabilizing agent). |
| Potential for Autofluorescence | Can increase autofluorescence, especially if the solution is old. | Generally lower autofluorescence. |
| Speck Size (Qualitative) | Expected to be more representative of the native state. | May appear slightly more condensed or aggregated. |
| Fluorescence Intensity | Can be variable; epitope masking may reduce signal. | Can be higher if the epitope is better exposed. |
| Protocol Duration | Longer due to separate fixation and permeabilization steps. | Shorter as fixation and permeabilization occur simultaneously. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Immunostaining of ASC Specks
Materials:
-
Cells cultured on sterile coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.05% Tween-20 (PBST)
-
Primary antibody: Anti-ASC antibody
-
Secondary antibody: Fluorophore-conjugated antibody specific to the primary antibody's host species
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells onto coverslips and culture until they reach the desired confluency.
-
Prime the cells with an appropriate stimulus (e.g., LPS) for the recommended time.
-
Activate the inflammasome with a second stimulus (e.g., nigericin, ATP). Include an unstimulated control.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ASC antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate with a nuclear stain (e.g., DAPI in PBS) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol 2: Methanol Fixation and Immunostaining of ASC Specks
Materials:
-
Cells cultured on sterile coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.05% Tween-20 (PBST)
-
Primary antibody: Anti-ASC antibody
-
Secondary antibody: Fluorophore-conjugated antibody specific to the primary antibody's host species
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Stimulation:
-
Follow the same procedure as in Protocol 1.
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add ice-cold 100% methanol to cover the cells and incubate for 10 minutes at -20°C.
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Primary and Secondary Antibody Incubation:
-
Follow steps 5 and 6 from Protocol 1.
-
-
Nuclear Staining, Mounting, and Imaging:
-
Follow steps 7 and 8 from Protocol 1.
-
Visualizations
Inflammasome Activation and ASC Speck Formation Signaling Pathway
Caption: Inflammasome activation pathway leading to ASC speck formation.
Experimental Workflow for ASC Speck Immunofluorescence
Caption: General experimental workflow for ASC speck immunofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in ASC co-immunoprecipitation
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yield in ASC co-immunoprecipitation (Co-IP) experiments. It is intended for researchers, scientists, and drug development professionals familiar with protein biochemistry techniques.
Frequently Asked Questions (FAQs)
Q1: My ASC Co-IP has a very low yield of the bait and prey proteins. What are the most common causes?
Low yield in ASC Co-IP can stem from several factors. A primary issue is the inherent characteristic of ASC to oligomerize and form large, insoluble "specks," especially upon inflammasome activation. This can lead to the loss of ASC and its binding partners in the insoluble fraction of your cell lysate.[1][2] Other common causes include suboptimal cell lysis, inappropriate buffer compositions that disrupt protein-protein interactions, poor antibody performance, and overly stringent wash steps.[3][4]
Q2: How can I improve the solubility of ASC and its interacting partners during cell lysis?
The choice of lysis buffer is critical for maintaining the solubility of the ASC protein complex.[5][6] Using a mild, non-ionic detergent is often recommended to preserve protein-protein interactions.[5] However, due to ASC's propensity to aggregate, some protocols for NLRP3-ASC Co-IP have successfully used buffers containing 0.5% NP-40 or Triton X-100.[1] It is crucial to perform all lysis steps on ice or at 4°C to minimize protein degradation and maintain the integrity of the complex.[7] If ASC and its partners are still found in the insoluble pellet, you may need to optimize the detergent concentration or consider alternative lysis reagents.[1]
Q3: What are the key considerations for antibody selection in an ASC Co-IP?
The success of your Co-IP heavily relies on the quality of your antibody.[8] It is essential to use an antibody that is validated for immunoprecipitation.[6] Polyclonal antibodies can sometimes be more efficient as they can recognize multiple epitopes on the target protein.[9] Ensure your antibody recognizes the native conformation of ASC, as some antibodies only bind to denatured proteins. When selecting an antibody for the prey protein in a western blot analysis, choose one that is validated for this application.[6]
Q4: How can I optimize my wash steps to reduce background without losing my protein of interest?
Wash conditions must be stringent enough to remove non-specifically bound proteins but gentle enough to preserve the specific interaction between ASC and its binding partners.[3] Start with a wash buffer similar in composition to your lysis buffer. If you experience high background, you can gradually increase the stringency by increasing the salt concentration (from 150 mM up to 500 mM NaCl) or the detergent concentration (e.g., 0.01-0.1% Tween 20 or Triton X-100).[3] It is advisable to perform multiple short washes (5-10 minutes each) rather than a few long ones.[3]
Q5: Could the formation of ASC specks be the reason for my low yield, and how can I address this?
Yes, the formation of large ASC specks can lead to their removal with cell debris during the initial centrifugation steps, resulting in a low yield of soluble ASC for your Co-IP.[1][2] Some studies suggest that upon inflammasome activation, a significant portion of ASC translocates to a detergent-insoluble fraction.[1][10] To mitigate this, ensure your lysis protocol is optimized to keep the complex soluble. In some cases, using cross-linking agents can help to stabilize the interaction before lysis, but this requires careful optimization.
Troubleshooting Guide
Low Yield of Bait (ASC) and/or Prey Protein
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell lysis by trying different lysis buffers with varying detergent and salt concentrations.[5][11] Consider sonication on ice to aid in cell disruption, which can be particularly important for extracting nuclear and membrane proteins without disrupting most protein complexes.[6] |
| ASC and/or Interacting Protein in Insoluble Fraction | After cell lysis and centrifugation, analyze a sample of the pellet by western blot to see if your proteins of interest are there. If so, try a different lysis buffer with a higher detergent concentration or consider a buffer specifically designed for extracting protein complexes.[1] |
| Weak or Transient Protein-Protein Interaction | Perform the Co-IP with freshly prepared lysates to avoid dissociation of the complex.[8] Consider in-vivo crosslinking to stabilize the interaction before cell lysis.[12] |
| Suboptimal Antibody | Use an antibody specifically validated for IP.[6] Titrate the antibody concentration to find the optimal amount for your experiment. Consider trying a different antibody, as epitope accessibility can vary.[8] |
| Overly Stringent Wash Conditions | Reduce the salt and/or detergent concentration in your wash buffer. Decrease the number and duration of wash steps.[3] |
| Inefficient Elution | If using a competitive elution method, ensure the eluting peptide is at a sufficient concentration. For elution by pH change, make sure the buffer is at the correct pH. As a final check, you can boil the beads in SDS-PAGE sample buffer after elution to see if the protein was retained.[12] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous NLRP3-ASC Complex
This protocol is adapted from a method used for THP-1 cells and bone marrow-derived macrophages (BMDMs).[13]
A. Cell Lysis
-
Culture cells to the desired density in a 100 mm dish.
-
To activate the NLRP3 inflammasome, prime cells with LPS and then stimulate with an appropriate agent like nigericin or ATP.
-
Wash cells with ice-cold PBS and collect the cell pellet.
-
Lyse the cells in 1 ml of ice-cold IP lysis buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 2 mM EDTA, 0.5% Triton X-100) supplemented with fresh protease inhibitors.[13]
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.[13]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
B. Immunoprecipitation
-
Pre-clear the lysate by adding 1 µg of control IgG and 20 µl of Protein A/G-Sepharose beads. Incubate with rotation for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 2 minutes at 4°C to pellet the beads.[13]
-
Transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-ASC antibody to the pre-cleared lysate and incubate with rotation for 1-2 hours at 4°C.[13]
-
Add 20-30 µl of Protein A/G-Sepharose beads and continue to incubate with rotation for another 1 hour or overnight at 4°C.
C. Washing and Elution
-
Pellet the beads by centrifugation at 2,500 x g for 2 minutes at 4°C.
-
Discard the supernatant and wash the beads three times with 1 ml of ice-cold lysis buffer.[13]
-
After the final wash, carefully remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 60 µl of 2x Laemmli sample buffer and incubating at 95°C for 10 minutes.[13]
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and western blotting.
Quantitative Parameters for ASC Co-IP
| Parameter | Recommended Range/Value | Notes |
| Starting Cell Number | 1 x 10^7 - 1 x 10^8 cells | Dependent on the expression level of the target proteins. |
| Lysis Buffer Volume | 0.5 - 1.0 ml per 1 x 10^7 cells | Ensure sufficient volume to fully resuspend the cell pellet. |
| Detergent Concentration | 0.1% - 1.0% (Triton X-100 or NP-40) | Start with a lower concentration and optimize as needed to balance solubility and preservation of interactions.[1][5] |
| Salt Concentration | 150 mM NaCl | Can be increased up to 500 mM in wash buffers to reduce non-specific binding.[3] |
| Antibody Concentration | 1 - 5 µg per IP | This should be empirically determined for each antibody. |
| Bead Volume | 20 - 50 µl of slurry per IP | Dependent on the binding capacity of the beads. |
| Lysate Incubation with Antibody | 1 hour to overnight at 4°C | Longer incubation times may increase yield but also background. |
| Wash Steps | 3 - 5 washes | Each wash should be 5-10 minutes with rotation at 4°C.[3] |
| Elution Volume | 20 - 60 µl | Use a minimal volume to ensure a concentrated sample. |
Visualizations
ASC-NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway leading to IL-1β maturation.
Experimental Workflow for ASC Co-Immunoprecipitation
Caption: A typical experimental workflow for co-immunoprecipitation.
Troubleshooting Decision Tree for Low ASC Co-IP Yield
Caption: A decision tree for troubleshooting low yield in ASC Co-IP experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ptglab.com [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. mpbio.com [mpbio.com]
- 8. bioradiations.com [bioradiations.com]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. proteinguru.com [proteinguru.com]
- 13. adipogen.com [adipogen.com]
Technical Support Center: Controlling for Off-Target Effects of ASC-69
Disclaimer: The following technical support guide is for a hypothetical small molecule inhibitor, ASC-69, which is assumed to target the Apoptosis-associated speck-like protein containing a CARD (ASC). This guide provides a generalized framework for researchers, scientists, and drug development professionals to identify, troubleshoot, and control for potential off-target effects during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with a novel inhibitor like this compound?
A: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary target (in this case, ASC). These unintended interactions are a major concern as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2] Differentiating between the desired on-target effects and undesired off-target effects is critical for the accurate interpretation of experimental outcomes and for the development of safe and effective therapeutics.[1][3][4]
Q2: What are the initial steps to consider for minimizing off-target effects during the experimental design phase with this compound?
A: Proactive measures during experimental design can significantly mitigate the impact of off-target effects. Key considerations include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound required for inhibiting ASC-mediated signaling. Using the minimal necessary concentration can reduce the likelihood of engaging lower-affinity off-target molecules.
-
Compound Specificity: If possible, utilize predictive online tools to evaluate the potential for off-target binding based on the chemical structure of this compound.
-
Orthogonal Controls: Employ a multi-faceted approach to validate findings, including the use of structurally different inhibitors of the same target and genetic knockdown of the target protein.
Q3: How can I experimentally validate that the observed phenotype is a direct result of this compound inhibiting ASC?
A: Several experimental strategies can be employed to confirm the on-target activity of this compound:
-
Use of a Secondary Inhibitor: Treat cells with a structurally unrelated inhibitor that also targets ASC. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiments: In cells treated with this compound, introduce a form of the ASC protein that is resistant to the inhibitor. If the phenotype is reversed, it strongly supports an on-target mechanism.[2]
-
Target Engagement Assays: Directly measure the binding of this compound to the ASC protein within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement at the concentrations used in your experiments.[2]
-
Genetic Knockout/Knockdown: Compare the phenotype of this compound treatment with the phenotype observed in cells where the ASC gene has been knocked out or its expression has been knocked down using siRNA. If the phenotypes are similar, it suggests on-target activity.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of the ASC protein.
-
Question: Have you performed a dose-response curve for both the on-target and the observed off-target phenotype?
-
Answer: A significant difference in the potency (e.g., EC50 or IC50) between the intended on-target effect and the unexpected phenotype may indicate an off-target effect.
-
-
Question: Have you tested a structurally unrelated inhibitor of the ASC pathway?
-
Answer: If a different inhibitor targeting the same pathway does not produce the same phenotype, it is likely that the observed effect is specific to the chemical structure of this compound and not due to the inhibition of ASC.
-
-
Question: Have you performed a rescue experiment?
-
Answer: Overexpressing the ASC protein in your experimental system should rescue the on-target phenotype. If the unexpected phenotype persists despite ASC overexpression, it is likely an off-target effect.
-
Issue 2: this compound is showing toxicity in my cell lines at concentrations required for target inhibition.
-
Question: Have you determined the minimal effective concentration of this compound?
-
Answer: Use the lowest concentration of this compound that still provides the desired on-target inhibition to minimize the risk of off-target toxicity.
-
-
Question: Have you screened this compound against a panel of known toxicity-related targets?
-
Answer: Screening against panels of common off-target liabilities, such as certain kinases or GPCRs, can help identify the cause of toxicity.[2]
-
-
Question: Have you tested this compound in a cell line that does not express the ASC protein?
-
Answer: If the toxicity persists in cells lacking the intended target, it is a strong indicator of off-target effects.
-
Data Presentation
Table 1: Dose-Response Analysis of this compound
| Concentration (µM) | On-Target Activity (% Inhibition of IL-1β release) | Cell Viability (%) |
| 0.01 | 5 ± 2 | 98 ± 1 |
| 0.1 | 45 ± 5 | 95 ± 3 |
| 1 | 85 ± 3 | 92 ± 4 |
| 10 | 92 ± 4 | 60 ± 7 |
| 100 | 95 ± 2 | 15 ± 5 |
This table illustrates a hypothetical scenario where the on-target activity of this compound plateaus at around 1 µM, while significant cytotoxicity is observed at higher concentrations, suggesting potential off-target effects contributing to cell death.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with either vehicle control or this compound at the desired concentration for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them using a gentle lysis buffer to release the cellular proteins.
-
Heat Challenge: Aliquot the cell lysates into separate PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatants and analyze the amount of soluble ASC protein remaining by Western blotting. Increased thermal stability of ASC in the presence of this compound indicates target engagement.
Protocol 2: Off-Target Identification using Global Proteomics
-
Sample Preparation: Treat cells with either vehicle control or this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: Compare the protein expression profiles between the vehicle- and this compound-treated samples to identify proteins with significantly altered abundance, which may represent off-targets.
Mandatory Visualization
Caption: Hypothetical on-target inhibition of the ASC-dependent inflammasome pathway by this compound.
Caption: Experimental workflow for troubleshooting and validating potential off-target effects.
References
Validation & Comparative
Validating the Inhibitory Effect of ASC-J9 on Inflammasomes: A Comparative Guide
Initial Note: The topic references "ASC-69." Our comprehensive search of scientific literature yielded no compound by this name with research related to inflammasome inhibition. It is highly probable that this is a typographical error for ASC-J9 , a well-researched curcuminoid derivative. This guide will proceed under the assumption that the intended subject is ASC-J9.
Based on current scientific literature, there is no direct evidence to classify ASC-J9 as a direct inhibitor of inflammasome complexes. Its established primary mechanism of action is the degradation of the androgen receptor (AR). However, extensive research has demonstrated that ASC-J9 possesses significant anti-inflammatory properties that may indirectly modulate inflammasome activity. This guide provides a detailed comparison of ASC-J9's known anti-inflammatory mechanisms with those of established, direct NLRP3 inflammasome inhibitors, supported by experimental data and protocols.
Comparison of Anti-Inflammatory Mechanisms: ASC-J9 vs. Direct NLRP3 Inhibitors
While ASC-J9's anti-inflammatory effects are not attributed to direct inflammasome inhibition, it targets signaling pathways that are known to be involved in the broader inflammatory response, which can include the activation of inflammasomes. In contrast, direct inhibitors like MCC950 and Oridonin physically interact with components of the inflammasome complex to block its activation.
| Feature | ASC-J9 | MCC950 | Oridonin |
| Primary Target | Androgen Receptor (AR) | NLRP3 NACHT domain | NLRP3 NACHT domain (Cys279) |
| Mechanism of Action | Enhances AR degradation, inhibits STAT3 phosphorylation, and reduces CCL2 expression.[1][2][3] | Directly binds to the Walker B motif of the NLRP3 NACHT domain, preventing ATP hydrolysis and subsequent NLRP3 oligomerization.[4][5] | Covalently binds to Cysteine 279 in the NLRP3 NACHT domain, blocking the interaction between NLRP3 and NEK7, which is essential for inflammasome assembly.[6][7][8][9][10] |
| Effect on Inflammasome | Indirect. May reduce the expression of inflammasome components and inflammatory cytokines through STAT3 and CCL2 inhibition. | Direct and specific inhibition of the NLRP3 inflammasome.[4][11] | Direct and specific inhibition of the NLRP3 inflammasome.[6][7][8][9][10] |
| Reported Anti-Inflammatory Effects | Suppresses prostatitis, reduces inflammatory cell infiltration, and decreases inflammatory cytokine production.[12][13] | Potently inhibits IL-1β release in response to NLRP3 activators.[4][11] | Strong anti-inflammasome activity, preventing IL-1β secretion.[6][7][8][9][10] |
Quantitative Data on the Anti-Inflammatory Effects of ASC-J9
The following table summarizes key quantitative findings from studies on ASC-J9's anti-inflammatory and related activities.
| Experimental Model | Treatment | Key Finding | Reference |
| Keloid Fibroblasts | ASC-J9 | Significantly diminished pSTAT3 and STAT3 protein levels. | [14] |
| Reduced IL-6 protein secretion. | [14] | ||
| Prostatitis Mouse Model | ASC-J9 (75 mg/kg) | Significantly suppressed prostatitis and reduced CD4+ T cell infiltration. | [13] |
| Co-culture of CD4+ T cells and prostate stromal cells | ASC-J9 | Decreased the expression of the cytokine CCL2.[12][13] | |
| Prostate Cancer Cells (AR-negative) | ASC-J9 | Suppressed cell invasion by inducing STAT3 sumoylation, which inhibits STAT3 phosphorylation.[2] |
Experimental Protocols
Western Blot for STAT3 Phosphorylation Inhibition by ASC-J9
This protocol is adapted from studies investigating the effect of ASC-J9 on STAT3 signaling.[2][14]
-
Cell Culture and Treatment: Plate keloid fibroblasts or prostate cancer cells and culture to 70-80% confluency. Treat cells with desired concentrations of ASC-J9 or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (pSTAT3), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSTAT3 levels to total STAT3 and the loading control.
ELISA for CCL2 Secretion
This protocol is based on studies measuring the effect of ASC-J9 on cytokine secretion.[12]
-
Cell Culture and Treatment: Seed cells (e.g., prostate stromal cells) in a multi-well plate and treat with ASC-J9 or vehicle control.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for CCL2 according to the manufacturer's instructions. Briefly, add the collected supernatants to a 96-well plate pre-coated with a CCL2 capture antibody.
-
Detection: After incubation and washing, add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition and Measurement: Add a chromogenic substrate (e.g., TMB) and stop the reaction. Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of CCL2 in the samples based on a standard curve.
Standard Protocol for Validating Direct NLRP3 Inflammasome Inhibition
To determine if a compound like ASC-J9 directly inhibits the NLRP3 inflammasome, the following experimental workflow is typically employed.
This assay measures the activity of caspase-1, the key effector enzyme of the inflammasome.[15][16][17]
-
Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with Lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., ASC-J9) or a known NLRP3 inhibitor (e.g., MCC950) for 1 hour.
-
Inflammasome Activation: Induce NLRP3 inflammasome activation with a specific agonist such as Nigericin or ATP.
-
Lysis and Assay: Lyse the cells and measure caspase-1 activity in the lysates using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).[16]
-
Data Analysis: Determine the IC50 value of the compound for caspase-1 activity inhibition.
This method assesses the downstream consequence of inflammasome activation: the processing and release of the pro-inflammatory cytokine IL-1β.[18][19][20][21][22]
-
Experimental Setup: Follow the same steps for cell priming, inhibitor treatment, and inflammasome activation as in the caspase-1 activity assay.
-
Sample Collection: Collect both the cell culture supernatant and the cell lysates.
-
Western Blot: Perform a Western blot on the supernatant and lysate samples using antibodies that detect both the pro-form (31 kDa) and the cleaved, mature form (17 kDa) of IL-1β.[20] This will show if the compound inhibits the cleavage of pro-IL-1β.
-
ELISA: Use an ELISA kit to quantify the amount of mature IL-1β secreted into the supernatant.
-
Analysis: Compare the levels of cleaved and secreted IL-1β in treated versus untreated cells.
This imaging-based assay visualizes the oligomerization of the adaptor protein ASC, a key step in inflammasome assembly.[23][24][25][26][27]
-
Cell Culture: Use macrophages that either endogenously express ASC or are engineered to express a fluorescently tagged ASC (e.g., ASC-GFP).
-
Treatment and Activation: Prime the cells with LPS, treat with the test compound, and then activate the NLRP3 inflammasome.
-
Immunofluorescence/Microscopy: Fix and permeabilize the cells. For endogenous ASC, stain with an anti-ASC primary antibody followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Visualize the cells using fluorescence microscopy. In activated cells, ASC will form a distinct perinuclear aggregate, or "speck." Quantify the percentage of cells with ASC specks in each treatment group.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Anti-inflammatory mechanism of ASC-J9.
Caption: Workflow for inflammasome inhibition validation.
References
- 1. Targeting inflammatory cytokines-androgen receptor (AR) signaling with ASC-J9® to better battle prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASC-J9® suppresses prostate cancer cell invasion via altering the sumoylation-phosphorylation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASC-J9(®), and not Casodex or Enzalutamide, suppresses prostate cancer stem/progenitor cell invasion via altering the EZH2-STAT3 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. New therapy with ASC-J9® to suppress the prostatitis via altering the cytokine CCL2 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASC-J9 Blocks Cell Proliferation and Extracellular Matrix Production of Keloid Fibroblasts through Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 16. bosterbio.com [bosterbio.com]
- 17. promega.com [promega.com]
- 18. Interleukin-1β Processing Is Dependent on a Calcium-mediated Interaction with Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Protocol for IL1 beta Antibody (NBP1-19775): Novus Biologicals [novusbio.com]
- 20. Cleaved IL-1β (Asp116) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Interleukin-1 beta (IL1B) | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. adipogen.com [adipogen.com]
- 24. mdpi.com [mdpi.com]
- 25. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 26. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 27. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of ASC-69 and Known Caspase-1 Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction
Caspase-1, a key inflammatory cysteine protease, plays a crucial role in the innate immune response. Its activation within multi-protein complexes known as inflammasomes triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of caspase-1 activity is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of specific and effective caspase-1 inhibitors is a significant area of therapeutic research.
This guide provides a comparative overview of the efficacy of a novel investigational compound, ASC-69, against the well-characterized caspase-1 inhibitor, Belnacasan (VX-765). Belnacasan is an orally available prodrug of VRT-043198, a potent and selective inhibitor of the caspase-1 subfamily of caspases[1][2]. It has been evaluated in clinical trials for inflammatory conditions[2][3].
Disclaimer: As of the latest available information, "this compound" is a hypothetical designation used in this guide for illustrative purposes to demonstrate a comparative framework. The data presented for this compound is not based on published experimental results.
Quantitative Efficacy and Pharmacological Profile
The following table summarizes the key efficacy and pharmacological parameters of this compound (hypothetical) and Belnacasan (VX-765). This data is essential for a direct comparison of their potency, selectivity, and cellular activity.
| Feature | This compound (Hypothetical Data) | Belnacasan (VX-765) | Reference |
| Target | Caspase-1 | Caspase-1, Caspase-4 | [1] |
| Mechanism of Action | Reversible, covalent | Prodrug of VRT-043198, a reversible covalent inhibitor | [3] |
| Biochemical Potency (Ki) | 0.5 nM | 0.8 nM (for Caspase-1), <0.6 nM (for Caspase-4) | [1] |
| Cellular Potency (IC50) | 0.6 µM (LPS-induced IL-1β release in hPBMCs) | ~0.7 µM (LPS-induced IL-1β release in hPBMCs) | [1] |
| Selectivity | High selectivity for Caspase-1 over other caspases | Selective for Caspase-1 and Caspase-4 | [1] |
| Oral Bioavailability | Yes | Yes |
Visualizing the Mechanism and Workflow
To better understand the context of caspase-1 inhibition, the following diagrams illustrate the canonical caspase-1 signaling pathway and a standard experimental workflow for evaluating inhibitor efficacy.
Caption: Canonical Inflammasome-mediated Caspase-1 Activation Pathway.
Caption: Workflow for evaluating Caspase-1 inhibitor efficacy in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below is a representative protocol for an in vitro caspase-1 inhibition assay.
In Vitro Caspase-1 Inhibition Assay in THP-1 Cells
This protocol outlines a common method to assess the efficacy of caspase-1 inhibitors in a cellular context using the human monocytic cell line, THP-1.
Objective: To determine the inhibitory effect of test compounds on NLRP3 inflammasome-mediated caspase-1 activation and IL-1β secretion.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test inhibitors (this compound, VX-765) and vehicle control (e.g., DMSO)
-
Caspase-1 activity assay kit (e.g., colorimetric or fluorometric)[4][5]
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells in 96-well plates and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.[6]
-
-
Inhibitor Pre-treatment:
-
Replace the medium with fresh, serum-free medium.
-
Pre-incubate the differentiated THP-1 cells with varying concentrations of the test inhibitors (e.g., this compound, VX-765) or a vehicle control for 1-2 hours.[6]
-
-
Inflammasome Priming and Activation:
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the cell culture supernatants.
-
Caspase-1 Activity: Measure caspase-1 activity in the supernatant using a commercially available assay kit according to the manufacturer's instructions. These assays typically rely on the cleavage of a specific substrate (e.g., Ac-YVAD-pNA) by active caspase-1, which generates a detectable colorimetric or fluorescent signal[4][7].
-
IL-1β Secretion: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Cytotoxicity/Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis.
-
-
Data Interpretation:
-
Calculate the IC50 values for the inhibition of caspase-1 activity and IL-1β secretion.
-
Compare the levels of IL-1β and LDH in the inhibitor-treated groups to the vehicle control group to determine the inhibitory efficacy and impact on cell death.
-
This guide provides a foundational comparison of this compound and Belnacasan (VX-765), highlighting key data and experimental approaches for their evaluation. As research progresses, further studies will be necessary to fully elucidate the therapeutic potential of novel caspase-1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Computational research of Belnacasan and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Caspase-1 Assay Kit (Colorimetric) (ab273268) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
ASC Function: A Comparative Analysis Across Key Immune Cells
For researchers, scientists, and drug development professionals, understanding the nuances of inflammasome activation in different immune cells is critical. This guide provides a comparative analysis of the function of the Apoptosis-associated speck-like protein containing a CARD (ASC) in macrophages, neutrophils, and dendritic cells. ASC is a pivotal adaptor protein in the assembly of inflammasomes, multi-protein complexes that trigger inflammatory responses and programmed cell death.
This guide details the differential roles of ASC in these key myeloid cells, supported by experimental data and detailed protocols for assessing its function.
Comparative Overview of ASC Function
The function of ASC, while central to inflammasome activation in all three cell types, exhibits significant differences in the magnitude and outcome of the response. These distinctions are crucial for understanding the specific contributions of each cell type to inflammation and disease.
| Feature | Macrophages | Neutrophils | Dendritic Cells |
| ASC Speck Formation | Typically form a single, large, perinuclear speck per cell.[1] | Can form multiple smaller specks per cell.[1] | Form ASC specks upon inflammasome activation, a hallmark of their activation state.[2] |
| IL-1β Secretion | Potent producers of IL-1β upon inflammasome activation, tightly linked to ASC-dependent caspase-1 cleavage. | Major producers of IL-1β in vivo; secretion can be mediated by serine proteases in addition to caspase-1 and is not always strictly dependent on ASC.[1] | Secrete IL-1β in an inflammasome-dependent manner, which is crucial for stimulating T-cell responses.[2] |
| Pyroptosis | Readily undergo pyroptosis, a lytic form of cell death, following ASC-dependent inflammasome activation.[1] | Generally resistant to pyroptosis, allowing for sustained release of IL-1β without rapid cell death. This is partly due to lower expression of ASC and caspase-1 compared to macrophages.[3][4] | Can undergo pyroptosis, but can also exhibit a "hyperactive" state with IL-1β release without immediate cell death.[2] |
| Other Functions | ASC has been implicated in inflammasome-independent pathways, including regulation of MAP kinase activation. | ASC expression is upregulated during inflammation and apoptosis.[5] | ASC plays an inflammasome-independent role in regulating antigen presentation and lymphocyte migration by controlling DOCK2-mediated Rac activation and actin polymerization.[6] |
Signaling Pathways of ASC-Mediated Inflammasome Activation
The canonical signaling pathway for ASC-dependent inflammasome activation is initiated by cellular stress or pathogen-associated molecular patterns (PAMPs) recognized by sensor proteins like NLRP3. This leads to the recruitment of ASC, which then recruits pro-caspase-1, leading to its activation and the subsequent cleavage of pro-IL-1β and Gasdermin D (GSDMD), the executioner of pyroptosis. However, the specifics of this pathway can vary between cell types.
Figure 1. ASC signaling pathway in macrophages leading to robust IL-1β secretion and pyroptosis.
Figure 2. ASC signaling in neutrophils, highlighting pyroptosis resistance and alternative IL-1β processing.
Figure 3. ASC functions in dendritic cells, including inflammasome-dependent and -independent pathways.
Experimental Protocols
Accurate assessment of ASC function is paramount for research in this field. Below are detailed protocols for key experiments used to quantify different aspects of ASC-mediated inflammasome activation.
ASC Speck Formation Assay (Immunofluorescence)
This protocol describes the visualization of ASC specks in primary immune cells using immunofluorescence microscopy.
Materials:
-
Primary macrophages, neutrophils, or dendritic cells
-
12-well plates with sterile glass coverslips
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-ASC antibody
-
Secondary antibody: fluorescently labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Seed cells onto sterile glass coverslips in 12-well plates and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β and NLRP3 expression.
-
Stimulate the cells with an inflammasome activator such as nigericin (e.g., 10 µM for 1 hour) or ATP (e.g., 5 mM for 30 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the ASC specks using a confocal microscope. ASC specks will appear as bright, distinct puncta within the cytoplasm.
IL-1β Secretion Assay (ELISA)
This protocol outlines the quantification of secreted IL-1β in cell culture supernatants using a sandwich ELISA.
Materials:
-
Cell culture supernatants from inflammasome activation experiments
-
Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for at least 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Pyroptosis Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH), a marker of cell lysis, to quantify pyroptosis.
Materials:
-
Cell culture supernatants from inflammasome activation experiments
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
96-well plate
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Culture cells in a 96-well plate and treat them with inflammasome activators as described previously.
-
Prepare control wells:
-
Spontaneous LDH release: untreated cells.
-
Maximum LDH release: untreated cells lysed with lysis buffer 45 minutes before the assay endpoint.
-
Background control: cell-free culture medium.
-
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity (pyroptosis) using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Conclusion
The functional role of ASC in inflammasome activation is highly dependent on the specific immune cell type. Macrophages exhibit a potent, pyroptotic response, while neutrophils have evolved mechanisms to sustain inflammatory signaling without rapid cell death. Dendritic cells, in addition to their inflammasome-dependent functions, utilize ASC in pathways crucial for adaptive immunity. These cell-specific differences in ASC function underscore the complexity of the innate immune response and have significant implications for the development of targeted therapies for inflammatory and autoimmune diseases. By employing the standardized protocols outlined in this guide, researchers can more accurately dissect the intricate roles of ASC in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inflammasomes within Hyperactive Murine Dendritic Cells Stimulate Long-Lived T Cell-Mediated Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific NLRP3 Inflammasome Assembling and Regulation in Neutrophils: Relevance in Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis in neutrophils: Multimodal integration of inflammasome and regulated cell death signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inflammasome adaptor ASC regulates adaptive immune cell functions by controlling DOCK2-mediated Rac activation and actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ASC-69 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of ASC-69, a hypothetical inhibitor of the Apoptosis-associated speck-like protein containing a CARD (ASC). Given the multifaceted role of ASC in both inflammasome-dependent and independent pathways, rigorous on-target validation is critical. This document outlines the use of ASC knockout (KO) models as a gold-standard approach for confirming the specific mechanism of action of this compound and objectively compares expected outcomes in wild-type (WT) versus KO systems.
Introduction to ASC and the Rationale for Knockout Model Validation
Apoptosis-associated speck-like protein containing a CARD (ASC) is a pivotal adaptor protein. It is most recognized for its central role in the assembly of inflammasomes, multi-protein complexes that activate caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis.[1][2][3][4][5] The formation of a large, perinuclear "speck" structure through ASC oligomerization is a hallmark of inflammasome activation and acts as a signal amplification platform.[1][4]
Beyond its role in innate immunity, ASC has been implicated in inflammasome-independent functions, including the regulation of adaptive immune responses and cell motility.[6][7] These diverse functions underscore the importance of distinguishing between on-target and off-target effects of any pharmacological agent designed to modulate ASC activity.[8] The use of ASC knockout (KO) models provides an invaluable tool for this purpose. By comparing the effects of this compound in cells or animals with and without ASC expression, researchers can definitively attribute the observed biological effects to the specific inhibition of ASC.
Comparative Data: Expected Effects of this compound in WT vs. ASC KO Models
The following tables summarize the anticipated quantitative outcomes when treating Wild-Type (WT) and ASC Knockout (KO) cells or animals with this compound. The primary hypothesis is that this compound will elicit a biological response in WT models, which will be absent in ASC KO models, thus confirming its on-target activity.
Table 1: Inflammasome Activation and Cytokine Release
| Parameter | Experimental System | Expected Outcome in WT + this compound | Expected Outcome in ASC KO + this compound | Rationale |
| IL-1β Secretion | LPS + ATP/Nigericin-stimulated Macrophages | Significant Decrease | No Effect (already basally low) | ASC is essential for caspase-1 activation and subsequent IL-1β processing.[1][4] |
| IL-18 Secretion | NLRP3-activated immune cells | Significant Decrease | No Effect (already basally low) | Similar to IL-1β, IL-18 maturation is dependent on the ASC-caspase-1 axis.[2][3] |
| Caspase-1 Activation | Stimulated Macrophages | Reduced Caspase-1 Cleavage | No Caspase-1 Cleavage | ASC recruits and facilitates the auto-activation of pro-caspase-1.[3][5] |
| ASC Speck Formation | Inflammasome-activated cells | Inhibition of Speck Formation | No Speck Formation (ASC absent) | This compound is expected to directly interfere with ASC oligomerization.[1][4] |
| Pyroptosis (Cell Death) | Stimulated Macrophages | Decreased Cell Lysis (e.g., LDH release) | No Effect (pyroptosis is ASC-dependent) | Pyroptosis is a downstream effect of caspase-1 activation mediated by the inflammasome.[3] |
Table 2: Inflammasome-Independent Cellular Functions
| Parameter | Experimental System | Expected Outcome in WT + this compound | Expected Outcome in ASC KO + this compound | Rationale |
| Cell Migration/Invasion | Scratch Assay/Transwell Assay with B16BL6 melanoma cells | Potential Alteration in Motility | No Effect | ASC has been shown to modulate cell motility, potentially via the Src signaling pathway.[7] |
| DOCK2 Expression | Dendritic cells and lymphocytes | Potential Modulation of DOCK2 mRNA levels | No Effect | ASC can regulate the expression of DOCK2, a key factor in Rac-dependent actin polymerization and cell migration.[6] |
| AP-1 Activation | Human cell lines | Potential Decrease in AP-1 reporter activity | No Effect | ASC has been shown to induce AP-1 activation through a caspase-8, p38, and JNK-mediated pathway.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation studies. Below are protocols for key experiments.
Inflammasome Activation and Cytokine Measurement
Objective: To quantify the effect of this compound on inflammasome-mediated IL-1β secretion.
Cell Lines: Bone marrow-derived macrophages (BMDMs) from Wild-Type and ASC KO mice.
Protocol:
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: Seed 1x10^6 cells/well in a 24-well plate. Prime cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β expression.
-
This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Inflammasome Activation: Stimulate the cells with an NLRP3 agonist, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for cytokine analysis.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Western Blot for Caspase-1 Cleavage
Objective: To visually assess the impact of this compound on caspase-1 activation.
Protocol:
-
Cell Lysis: Following inflammasome activation (as described in 3.1), lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 (detecting both the pro-form and the cleaved p20 subunit) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ASC Speck Visualization by Immunofluorescence
Objective: To determine if this compound inhibits the formation of ASC specks.
Protocol:
-
Cell Seeding: Seed WT and ASC KO BMDMs on glass coverslips in a 24-well plate.
-
Priming and Treatment: Prime the cells with LPS and treat with this compound as described in 3.1.
-
Inflammasome Activation: Stimulate with an appropriate agonist (e.g., ATP or Nigericin).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate with a primary antibody against ASC for 1 hour. After washing, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of cells containing ASC specks.
Visualizing the Pathways and Workflows
Signaling Pathway of ASC in Inflammasome Activation
Caption: ASC-mediated inflammasome signaling pathway and the inhibitory target of this compound.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound using knockout models.
Conclusion
The validation of a targeted therapeutic agent is a cornerstone of preclinical drug development. For a compound like this compound, which targets a protein with diverse biological roles, the use of knockout models is not just recommended, but essential. By demonstrating a clear differential effect between wild-type and ASC knockout systems, researchers can confidently attribute the pharmacological activity of this compound to its intended target. This comparative approach provides robust, unequivocal data, paving the way for further development and clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Unknown/enigmatic functions of extracellular ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroptosis - Wikipedia [en.wikipedia.org]
- 4. ASC filament formation serves as a signal amplification mechanism for inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assembly and regulation of ASC specks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inflammasome adaptor ASC regulates adaptive immune cell functions by controlling DOCK2-mediated Rac activation and actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel role of ASC as a regulator of metastatic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
A Comparative Guide to Small Molecule Inflammasome Inhibitors: Targeting ASC vs. NLRP3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inflammasome signaling pathway is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest. This guide provides a comparative analysis of two distinct strategies for inflammasome inhibition: direct targeting of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and inhibition of the sensor protein NLRP3 (NOD-like receptor family pyrin domain containing 3).
It is important to note that a search for a specific small molecule inhibitor designated "ASC-69" did not yield any publicly available information. Therefore, this guide will focus on a well-characterized, first-in-class ASC oligomerization inhibitor, MM01 , as a representative direct ASC inhibitor. For comparison, we will use MCC950 , a potent and selective NLRP3 inhibitor that has been extensively studied. This comparison will highlight the different mechanisms of action, performance metrics, and potential therapeutic implications of these two approaches.
Signaling Pathway Overview
The canonical NLRP3 inflammasome activation is a two-step process. The first signal, typically from microbial components like lipopolysaccharide (LPS), primes the system by upregulating the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second signal, which can be one of many danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), triggers the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. This process is often accompanied by a form of inflammatory cell death known as pyroptosis.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Comparative Data of Small Molecule Inhibitors
The following table summarizes the key quantitative data for the direct ASC inhibitor MM01 and the NLRP3 inhibitor MCC950.
| Feature | MM01 (ASC Inhibitor) | MCC950 (NLRP3 Inhibitor) |
| Primary Target | Apoptosis-associated speck-like protein (ASC) | NOD-like receptor family pyrin domain containing 3 (NLRP3) |
| Mechanism of Action | Inhibits ASC oligomerization and speck formation. | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity.[1] |
| In Vitro Potency (IC50) | ~0.5 µM for ASC-mediated pro-caspase-1 activation.[2] | ~7.5 - 8.1 nM for NLRP3-dependent IL-1β release in macrophages.[3][4] |
| Selectivity | Broad-spectrum inhibitor of ASC-dependent inflammasomes (NLRP3, AIM2, etc.). | Highly selective for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[5] |
| In Vivo Efficacy | Effective at 10 mg/kg in a mouse model of MSU-induced peritonitis.[6] | Effective in various models including EAE and CAPS at doses ranging from 10-40 mg/kg.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inflammasome inhibitors. Below are summaries of key experimental protocols.
ASC Speck Formation Assay
This assay is used to visualize and quantify the formation of ASC specks, a hallmark of inflammasome activation.
-
Cell Line: THP-1 cells stably expressing ASC-GFP or immortalized macrophages expressing ASC-cerulean are commonly used.[9][10]
-
Protocol Outline:
-
Seed cells in a multi-well plate suitable for imaging.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3 hours) to induce pro-IL-1β and NLRP3 expression.
-
Pre-incubate the cells with the test inhibitor (e.g., MM01 or MCC950) for a specified time (e.g., 30 minutes).
-
Induce inflammasome activation with a second stimulus, such as Nigericin (e.g., 10 µM for 30-60 minutes) or ATP.
-
Fix and permeabilize the cells.
-
Stain the nuclei with DAPI.
-
Visualize the cells using fluorescence microscopy. ASC specks appear as distinct, bright fluorescent aggregates within the cytoplasm.
-
Quantify the percentage of cells with ASC specks. This can also be adapted for high-throughput analysis using flow cytometry.[10][11]
-
Interleukin-1β (IL-1β) ELISA
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct downstream product of inflammasome activation.
-
Cell Type: Primary bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are often used.[3][12]
-
Protocol Outline:
-
Plate the cells in a multi-well plate.
-
Prime the cells with LPS (e.g., 100 ng/mL for 3-4 hours).
-
Treat the cells with the inhibitor at various concentrations for a defined period.
-
Stimulate inflammasome activation with an appropriate agonist (e.g., ATP or Nigericin).
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA using a commercially available kit according to the manufacturer's instructions.[13][14][15] This typically involves:
-
Coating a plate with a capture antibody for human or mouse IL-1β.
-
Adding the collected supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the concentration of IL-1β based on the standard curve.
-
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells, which is an indicator of pyroptosis, a form of cell death induced by inflammasome activation.
-
Protocol Outline:
-
Seed cells in a 96-well plate and treat them as described for the IL-1β ELISA.[18]
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit.[18][19] The general principle involves:
-
Mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.
-
LDH in the supernatant catalyzes a reaction that leads to the formation of a colored formazan product.
-
Measure the absorbance of the formazan product at the specified wavelength (e.g., 490 nm).
-
-
The amount of LDH released is proportional to the number of lysed cells. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included to calculate the percentage of cytotoxicity.[20]
-
Experimental Workflow and Mechanism of Action
The following diagrams illustrate a typical experimental workflow for evaluating inflammasome inhibitors and a comparison of their mechanisms of action.
Caption: General experimental workflow for inflammasome inhibitor evaluation.
Caption: Comparison of inhibitor targets in the inflammasome cascade.
Conclusion
Both direct ASC inhibitors, such as MM01, and NLRP3 inhibitors, like MCC950, represent promising therapeutic strategies for a multitude of inflammatory diseases. The choice of inhibitor may depend on the specific disease context.
-
NLRP3 inhibitors like MCC950 offer high specificity for the NLRP3 inflammasome. This is advantageous in diseases where NLRP3 is the primary driver of pathology, potentially minimizing off-target effects.
-
ASC inhibitors like MM01 provide a broader spectrum of activity by targeting a central component of multiple inflammasomes. This could be beneficial in complex inflammatory conditions where more than one type of inflammasome is activated.
Further research and clinical development are necessary to fully elucidate the therapeutic potential and safety profiles of these different classes of inflammasome inhibitors. This guide provides a foundational comparison to aid researchers in their evaluation and selection of appropriate tools for studying and targeting inflammasome-driven inflammation.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASC inhibitor MM01 | ASC inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com: Inhibitors, Antibodies, Proteins, Kits and Reagents [selleckchem.com]
- 5. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. | Semantic Scholar [semanticscholar.org]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biovendor.com [biovendor.com]
- 14. stemcell.com [stemcell.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. echemi.com [echemi.com]
- 17. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificlabs.ie [scientificlabs.ie]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Replicating Key Findings on ASC's Role in Autoinflammatory Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key findings related to the role of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) in the pathogenesis of several major autoinflammatory diseases. By presenting quantitative experimental data, detailed methodologies, and visualized signaling pathways, this document aims to facilitate the replication of pivotal research and aid in the development of novel therapeutic strategies.
The Central Role of ASC in Inflammasome Assembly and Autoinflammation
Autoinflammatory diseases are characterized by recurrent episodes of systemic inflammation, driven by dysregulation of the innate immune system. A key player in many of these disorders is the inflammasome, a multi-protein complex that activates inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). ASC is a critical adaptor protein that bridges the upstream pattern recognition receptors (PRRs) of the inflammasome, such as NLRP3 and Pyrin, with the downstream effector, pro-caspase-1. Upon activation, ASC polymerizes into a large, single structure known as the "ASC speck," which serves as a platform for caspase-1 activation.[1] Gain-of-function mutations in genes encoding inflammasome components can lead to constitutive activation and excessive cytokine production, driving the clinical manifestations of diseases like Cryopyrin-Associated Periodic Syndromes (CAPS), Familial Mediterranean Fever (FMF), and TNF Receptor-Associated Periodic Syndrome (TRAPS).
Comparative Analysis of Inflammasome Activation Markers
The following tables summarize quantitative data on key markers of inflammasome activation across different autoinflammatory diseases compared to healthy controls. These markers include the percentage of cells forming ASC specks, serum levels of the inflammatory cytokines IL-1β and IL-18, and the acute-phase reactant Serum Amyloid A (SAA).
Table 1: ASC Speck Formation in Peripheral Blood Mononuclear Cells (PBMCs)
| Disease | Patient Group | Mean % of Cells with ASC Specks (Stimulated) | Healthy Control Mean % ASC Specks (Stimulated) | Citation |
| Familial Mediterranean Fever (FMF) | FMF Patients | > 20% (with TcdA stimulation) | 14.7% (with TcdA stimulation) | [2] |
| Cryopyrin-Associated Periodic Syndrome (CAPS) | CAPS Patients | Not explicitly quantified in a comparative manner in the provided results. | - | |
| TNF Receptor-Associated Periodic Syndrome (TRAPS) | TRAPS Patients | Within healthy reference range | 14.7% (with TcdA stimulation) | [2] |
Note: Data for CAPS and a direct comparison for TRAPS using the same methodology as the FMF study were not available in the provided search results. The FMF study indicates that the assay is specific for pyrin-mediated inflammasome overactivity.
Table 2: Serum Cytokine Levels (IL-1β and IL-18)
| Disease | Cytokine | Patient Group | Concentration (pg/mL) | Healthy Control Concentration (pg/mL) | Citation |
| Familial Mediterranean Fever (FMF) | IL-1β | FMF Attack | Significantly higher (p=0.001) | - | [3][4] |
| FMF Remission | Trend towards increase (p=0.075) | - | [4] | ||
| IL-18 | FMF Attack | Significantly higher (p=0.043) | - | [3][4] | |
| FMF Remission | Trend towards increase (p=0.516) | - | [4] | ||
| FMF with Exon 10 mutations (at diagnosis) | 5099 ± 6084 | - | [5] | ||
| Cryopyrin-Associated Periodic Syndrome (CAPS) | IL-1β | CAPS Patients | Elevated | - | [6] |
| IL-18 | CAPS Patients | Elevated | - | [6] | |
| TNF Receptor-Associated Periodic Syndrome (TRAPS) | IL-1β | TRAPS Patients | Significantly higher | - | |
| IL-18 | TRAPS Patients | - | - |
Note: Specific mean/median concentrations for all conditions were not consistently available in a directly comparable format across the search results. P-values indicate a statistically significant difference compared to healthy controls.
Table 3: Serum Amyloid A (SAA) Levels
| Disease | Patient Group | Median SAA Level (mg/L) | Healthy Control SAA Level (mg/L) | Citation |
| Cryopyrin-Associated Periodic Syndrome (CAPS) | Before IL-1β inhibitor therapy | 118.5 | < 6.4 | [7][8] |
| Familial Mediterranean Fever (FMF) | FMF Attack | 433.5 | - | |
| TNF Receptor-Associated Periodic Syndrome (TRAPS) | - | Elevated during febrile episodes | - | [9] |
Note: SAA is a sensitive marker of inflammation and is significantly elevated during active disease flares in these autoinflammatory syndromes.[7][9]
Experimental Protocols for Key Experiments
Replicating the findings on ASC's role in autoinflammatory diseases requires robust and standardized experimental protocols. Below are detailed methodologies for the detection and quantification of ASC speck formation, a hallmark of inflammasome activation.
Detection of ASC Speck Formation by Immunofluorescence Microscopy
This method allows for the direct visualization of ASC speck formation within cells.
Methodology:
-
Cell Culture and Stimulation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient and healthy control whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a suitable culture vessel (e.g., chamber slides) at a density of 1-2 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
For FMF studies, stimulate cells with a low concentration of Clostridium difficile toxin A (TcdA) (e.g., 0.1 µg/mL) to induce pyrin inflammasome activation.[2] For CAPS, stimulation with LPS and nigericin can be used to activate the NLRP3 inflammasome.
-
Include an unstimulated control for each sample.
-
Incubate cells at 37°C in a 5% CO2 incubator for a specified time (e.g., 2-4 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.
-
Incubate the cells with a primary antibody against ASC (e.g., rabbit anti-ASC) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the percentage of cells containing ASC specks (a single, bright, perinuclear aggregate of ASC) by manual counting or using automated image analysis software.[10]
-
Quantification of ASC Oligomerization by Flow Cytometry
This high-throughput method allows for the quantification of the percentage of cells with ASC specks in a large cell population.
Methodology:
-
Cell Preparation and Stimulation:
-
Prepare and stimulate PBMCs as described in the immunofluorescence protocol.
-
-
Fixation and Permeabilization:
-
After stimulation, harvest the cells and wash with PBS.
-
Fix the cells with a fixation buffer (e.g., Cytofix/Cytoperm buffer) for 20 minutes at 4°C.
-
Wash the cells with a permeabilization buffer (e.g., Perm/Wash buffer).
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing a fluorescently labeled anti-ASC antibody (e.g., PE-conjugated anti-ASC).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Acquire data on a flow cytometer.
-
Gate on the monocyte population based on forward and side scatter properties.
-
Identify cells with ASC specks by gating on the population with a high fluorescence intensity and a narrow pulse width for the ASC channel.[11]
-
Calculate the percentage of ASC speck-positive cells in the monocyte gate.
-
Visualizing the ASC-Dependent Signaling Pathway
The following diagrams illustrate the central role of ASC in inflammasome signaling and provide a general workflow for its experimental analysis.
References
- 1. Inflammasomes in the Pathophysiology of Autoinflammatory Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A semi‐automated ASC speck assay to evaluate pyrin inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Contemporary Medicine » Submission » IL-1β, IL-18 and Caspase-1 Levels in Serum as an Early Marker in Familial Mediterranean Fever Patients with Attack and Attack-free Period [dergipark.org.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Longitudinal analysis of serum interleukin-18 in patients with familial Mediterranean fever carrying MEFV mutations in exon 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Serum amyloid protein A concentration in cryopyrin-associated periodic syndromes patients treated with interleukin-1 beta antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autoinflammatory Diseases and Cytokine Storms—Imbalances of Innate and Adaptative Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Canonical Inflammasome Activation by Flow Cytometry, Imaging Flow Cytometry and High-Content Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure and Function of ASC Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical adaptor protein in the inflammasome signaling pathway, across four key species: human, mouse, pig, and zebrafish. Understanding the structural and functional conservation and divergence of ASC is crucial for translational research and the development of therapeutics targeting inflammasome-mediated diseases.
Structural Comparison of ASC Orthologs
The fundamental structure of ASC, consisting of an N-terminal pyrin domain (PYD) and a C-terminal caspase recruitment domain (CARD) connected by a flexible linker, is conserved across vertebrates. However, variations in amino acid sequence and domain length exist, which may influence protein-protein interactions and the efficiency of inflammasome assembly.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Pig (Sus scrofa) | Zebrafish (Danio rerio) |
| Full-Length Protein | 195 amino acids | 195 amino acids | 196 amino acids | 198 amino acids |
| PYD Domain Length | ~85 amino acids | ~85 amino acids | ~85 amino acids | ~88 amino acids |
| CARD Domain Length | ~90 amino acids | ~90 amino acids | ~90 amino acids | ~90 amino acids |
| Linker Region Length | ~20 amino acids | ~20 amino acids | ~21 amino acids | ~20 amino acids |
| Sequence Identity to Human | 100% | High | High | 35%[1] |
| Sequence Similarity to Human | 100% | High | High | 51%[1] |
Functional Comparison: Inflammasome Activation
While the core function of ASC in bridging sensor proteins (e.g., NLRP3) to pro-caspase-1 is conserved, species-specific nuances in inflammasome activation and regulation have been observed.
A study on zebrafish ASC demonstrated its ability to reconstitute NLRP3 inflammasome activity in vitro, leading to the maturation of IL-1β upon stimulation with lipopolysaccharide (LPS) and nigericin.[2] This suggests a functional conservation of the ASC-dependent inflammasome pathway from fish to mammals. Research on porcine inflammasome activation indicates that the fundamental mechanisms are similar to those in humans and mice.[3] However, direct quantitative comparisons of the efficiency of ASC from different species in activating caspase-1 and processing cytokines are limited in the current literature. It is known that genetic variants in the 3' untranslated region of the mouse Pycard gene can regulate ASC expression levels and subsequent inflammasome activity, highlighting the importance of regulatory elements in species-specific inflammasome responses.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the central role of ASC in inflammasome signaling and the common experimental approaches to study its function, the following diagrams are provided.
Caption: ASC-Dependent Inflammasome Signaling Pathway.
Caption: Workflow for ASC Oligomerization Assay.
Detailed Experimental Protocols
ASC Oligomerization Assay via Western Blotting
This protocol is adapted from established methods to detect endogenous ASC oligomerization in macrophages.
1. Cell Culture and Stimulation:
-
Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in 6-well plates.
-
Prime cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours.
-
Stimulate with an inflammasome activator (e.g., 5 µM Nigericin for 30-60 minutes or 1 mM ATP for 30-60 minutes).
2. Cell Lysis and Pellet Collection:
-
Lyse the cells with a Triton X-100 based lysis buffer.
-
Centrifuge the lysates to pellet the insoluble ASC specks.
3. Cross-linking:
-
Resuspend the pellet in PBS.
-
Add fresh Disuccinimidyl suberate (DSS) to a final concentration of 2 mM.
-
Incubate for 30 minutes at room temperature with rotation.
-
Quench the cross-linking reaction with Tris buffer.
4. Western Blot Analysis:
-
Resuspend the cross-linked pellet in sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% gel.
-
Transfer to a PVDF membrane.
-
Probe with a primary antibody against ASC, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands corresponding to ASC monomers, dimers, and higher-order oligomers.
Co-immunoprecipitation of ASC and NLRP3
This protocol allows for the investigation of the interaction between ASC and NLRP3.
1. Cell Culture and Stimulation:
-
Culture HEK293T cells and transfect with expression plasmids for tagged ASC and NLRP3.
-
Alternatively, use primary macrophages and stimulate with an NLRP3 activator.
2. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the lysate with protein A/G agarose beads.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-NLRP3) or an endogenous protein overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
4. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both ASC and NLRP3.
Conclusion
The fundamental bipartite structure of ASC and its role as a central adaptor in the inflammasome are highly conserved from fish to mammals. While minor variations in sequence and length exist, the overall functional mechanism of PYD-PYD and CARD-CARD mediated inflammasome assembly appears to be a common feature. The provided protocols offer robust methods for investigating the intricacies of ASC structure and function. Further research focusing on direct quantitative comparisons of ASC activity across a wider range of species will be invaluable for a deeper understanding of inflammasome evolution and for the development of broadly effective immunomodulatory therapies.
References
- 1. Cross-species Comparison of Proteome Turnover Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and structural characterization of zebrafish ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of porcine NLRP3 inflammasome activation and its upstream mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The ASC Speck: A Promising Biomarker for Inflammasome-Driven Diseases
A Comparative Guide for Researchers and Drug Development Professionals
The quest for precise and reliable biomarkers is a cornerstone of advancing our understanding and treatment of inflammatory diseases. In this guide, we delve into the validation of the Apoptosis-associated speck-like protein containing a CARD (ASC) as a potent biomarker for diseases characterized by inflammasome activation. ASC is a pivotal adaptor protein that, upon inflammasome sensing of cellular danger or pathogens, oligomerizes into a large protein complex known as the "ASC speck".[1][2] The formation and release of these specks are hallmark events of inflammasome activation and subsequent pro-inflammatory signaling.[3] This guide provides a comparative analysis of ASC against established inflammatory biomarkers, supported by experimental data and detailed protocols to aid researchers in its evaluation and implementation.
Data Presentation: ASC vs. Alternative Inflammatory Biomarkers
The following tables summarize the performance of ASC as a biomarker in various inflammatory conditions compared to other commonly used markers. The data highlights key metrics such as the Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) analysis, sensitivity, and specificity, providing a quantitative basis for comparison.
Table 1: Performance of ASC in Psoriasis
| Biomarker | AUC | Cut-off | Sensitivity | Specificity | Reference |
| ASC | 0.9224 | 321.8 pg/ml | 89% | 80% | [4][5] |
| IL-18 | 0.7818 | 232.1 pg/ml | 78% | 58% | [4][5] |
Table 2: Performance of ASC in Sepsis
| Biomarker | AUC | Cut-off | Sensitivity | Specificity | Reference |
| ASC-speck+ monocytes (Day 6) | 0.875 | 1,650 cells/ml | 83.3% | 83.3% | [6] |
| Procalcitonin (PCT) | 0.49 | - | - | - | [7] |
| C-Reactive Protein (CRP) | - | 50-100 mg/L | 75% | 67% | [8] |
Table 3: Performance of ASC in Neurodegenerative Diseases (Mild Cognitive Impairment vs. Control)
| Biomarker | AUC | Cut-off | Sensitivity | Specificity | Reference |
| ASC | 0.974 | 264.9 pg/mL | 100% | 74% | [9] |
| sAPPα | 0.9687 | 1.39 ng/mL | 97% | 74% | [9] |
| sAPPβ | 0.9068 | 0.2639 ng/mL | 90% | 78% | [9] |
| NfL | 0.7734 | - | - | - | [9] |
Table 4: Performance of Biomarkers in Inflammatory Bowel Disease (IBD)
| Biomarker | Application | Sensitivity | Specificity | Reference |
| Fecal Calprotectin | IBD vs. non-IBD | 82-83% | 84-89% | [10] |
| Serum Calprotectin (in UC) | Active vs. Inactive Disease | 83.3% | 81.25% | [11] |
| p-ANCA (in UC) | Diagnosis | 31% | 86% | [12] |
| ASCA (in CD) | Diagnosis | 27% | 95% | [12] |
Note: Direct comparative data for ASC in IBD and Rheumatoid Arthritis is still emerging. The table for IBD presents data for the established biomarker, fecal calprotectin, for context.
Table 5: Correlation of Biomarkers with Disease Activity in Rheumatoid Arthritis (RA)
| Biomarker | Correlation with DAS28 | p-value | Reference |
| IL-6 | r = 0.603 | < 0.001 | [5][13] |
| CRP | r = 0.493 | < 0.001 | [5][13] |
Note: While studies show a strong correlation of IL-6 and CRP with RA disease activity, direct comparative studies with ASC are limited. Some research indicates serum calprotectin may reflect inflammatory activity in RA patients even with normal to low CRP levels.[6]
Experimental Protocols
Detailed methodologies for the quantification of ASC and alternative biomarkers are provided below.
ASC Speck Detection by Flow Cytometry (Intracellular)
This protocol is adapted for the detection of intracellular ASC specks in peripheral blood mononuclear cells (PBMCs).[14]
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells twice with PBS.
-
Fixation: Resuspend up to 1 x 10^6 cells in 100 µL of PBS in a FACS tube. Add 0.5 mL of cold Flow Cytometry Fixation Buffer (containing 1-4% paraformaldehyde) and vortex. Incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, decant the supernatant, and resuspend the pellet in 0.5 mL of Flow Cytometry Permeabilization/Wash Buffer (containing saponin or Triton X-100).
-
Staining:
-
(Optional) Block Fc receptors with an appropriate blocking reagent for 15 minutes.
-
Add a fluorochrome-conjugated anti-ASC antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Acquisition: Resuspend the cell pellet in 200-400 µL of PBS and analyze on a flow cytometer. ASC speck-positive cells are identified by a shift in fluorescence intensity and altered side scatter properties.
ASC Detection by ELISA
This protocol provides a general framework for a sandwich ELISA to quantify ASC in serum or plasma.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for ASC overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (serum, plasma) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody specific for ASC and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Substrate: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
C-Reactive Protein (CRP) ELISA
This is a general protocol for the quantitative measurement of CRP in serum or plasma.[15][16][17][18][19]
-
Sample Preparation: Dilute serum samples (e.g., 1:20) with the provided assay buffer.
-
Incubation: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of a pre-coated microplate. Incubate for 60-80 minutes at 37°C.
-
Detection Reagent A: Aspirate the wells and add 100 µL of biotin-conjugated anti-CRP antibody. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the wells 3 times with wash buffer.
-
Detection Reagent B: Add 100 µL of HRP-avidin solution. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the wells 5 times with wash buffer.
-
Substrate: Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm immediately.
Interleukin-1β (IL-1β) ELISA
This protocol outlines the general steps for quantifying IL-1β in biological fluids.[1][3]
-
Sample/Standard Addition: Add 100 µL of standards and samples to the wells of a pre-coated plate. Incubate for 90 minutes at 37°C.
-
Washing: Aspirate and wash the wells 2 times.
-
Biotinylated Antibody: Add 100 µL of biotin-labeled anti-IL-1β antibody working solution and incubate for 60 minutes at 37°C.
-
Washing: Aspirate and wash the wells 3 times.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP working solution and incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the wells 5 times.
-
Substrate: Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C.
-
Stop Reaction: Add 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to ASC and its detection.
Caption: Canonical NLRP3 inflammasome activation pathway leading to ASC speck formation and IL-1β maturation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarkers for Inflammatory Bowel Disease | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 3. Serum Calprotectin in the Evaluation of Gastrointestinal Diseases: An Ace up Your Sleeve? [mdpi.com]
- 4. Serum Markers in Rheumatoid Arthritis: A Longitudinal Study of Patients Undergoing Infliximab Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the Correlation Between Inflammatory Response Marker Interleukin-6 (IL-6) and C-reactive Protein (CRP) With Disease Activity in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory tests to assess patients with rheumatoid arthritis: advantages and limitations. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of diagnostic performance between two quantitative rapid fecal calprotectin assays in detecting active inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Fecal Calprotectin with Different Endoscopic Scores in the Assessment of Ulcerative Colitis (UC) Activity and Its Utility in Differentiating IBS from IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammasome activation and formation of ASC specks in patients with juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the Correlation Between Inflammatory Response Marker Interleukin-6 (IL-6) and C-reactive Protein (CRP) With Disease Activity in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Association between rheumatoid arthritis and serum vitamin C levels in Adults: Based on the National health and Nutrition Examination survey database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.regionh.dk [research.regionh.dk]
- 15. Association between rheumatoid arthritis and serum vitamin C levels in Adults: Based on the National health and Nutrition Examination survey database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The levels of serum-soluble Fas in patients with rheumatoid arthritis and systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unraveling the Converging Roles of ASC-Dependent Inflammasomes, Interleukin-1 Superfamily Members, Serum Amyloid A, and Non-Sterile Inflammation in Disease Pathology and Fibrosis in Inflammatory Bowel Disease and Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ASC Biomarker :: ZyVersa Therapeutics, Inc. [zyversa.com]
A Comparative Analysis of ASC's Role in Different NLR Inflammasomes
A Guide for Researchers, Scientists, and Drug Development Professionals
The adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) is a central player in the innate immune system, acting as a critical bridge between upstream sensor proteins of the Nod-like receptor (NLR) family and the downstream effector, pro-caspase-1. This assembly, known as the inflammasome, is a multi-protein complex that initiates inflammatory responses and a form of programmed cell death termed pyroptosis. While ASC is a common component of many inflammasomes, its necessity and functional role can vary significantly depending on the specific NLR sensor involved. This guide provides a comparative analysis of the role of ASC in the context of three well-characterized NLR inflammasomes: NLRP1, NLRP3, and NLRC4, supported by experimental data and detailed protocols.
The Differential Requirement of ASC in NLR Inflammasome Activation
The activation of NLRP1, NLRP3, and NLRC4 inflammasomes leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. However, the reliance on ASC for these processes differs substantially among these three inflammasomes.
NLRP3: The NLRP3 inflammasome, which responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), demonstrates an absolute requirement for ASC.[1] The pyrin domain (PYD) of NLRP3 interacts with the PYD of ASC, which then recruits pro-caspase-1 via its caspase activation and recruitment domain (CARD), leading to caspase-1 activation.[1] In the absence of ASC, the NLRP3 inflammasome fails to assemble, and consequently, caspase-1 activation, cytokine processing, and pyroptosis are abrogated.
NLRC4: In contrast to NLRP3, the NLRC4 inflammasome, activated by bacterial flagellin and components of type III secretion systems, exhibits a more nuanced dependence on ASC. NLRC4 possesses its own CARD domain, enabling it to directly interact with and activate pro-caspase-1, leading to pyroptosis in an ASC-independent manner .[2][3] However, for efficient and robust processing of pro-IL-1β and pro-IL-18, ASC is crucial.[2][4] ASC facilitates the formation of a large signaling platform, often referred to as an "ASC speck," which greatly amplifies caspase-1 activation and subsequent cytokine maturation.[2]
NLRP1: The NLRP1 inflammasome, which can be activated by pathogens like Bacillus anthracis lethal toxin, displays a dual mechanism of action regarding ASC. Similar to NLRC4, NLRP1 contains a C-terminal CARD domain that can directly engage and activate pro-caspase-1.[5][6] However, the presence of ASC significantly enhances NLRP1-mediated caspase-1 activation and cytokine production.[6][7] Human NLRP1 also contains an N-terminal PYD, which can recruit ASC, further highlighting its complex and multifaceted interaction with the adaptor protein.[6]
Comparative Data on ASC Dependence
The following table summarizes the differential requirement of ASC for key downstream events in NLRP1, NLRP3, and NLRC4 inflammasome activation based on findings from various studies.
| Feature | NLRP1 Inflammasome | NLRP3 Inflammasome | NLRC4 Inflammasome |
| ASC Requirement for Caspase-1 Activation | Partial/Enhancing[6][7] | Absolute[1] | Partial/Enhancing[2] |
| ASC Requirement for IL-1β/IL-18 Processing | Enhancing[6][8] | Absolute[9] | Required for efficient processing[2][4] |
| ASC Requirement for Pyroptosis | Dispensable[5] | Required[5] | Dispensable[10] |
| Direct Interaction with Pro-Caspase-1 | Yes (via CARD)[5] | No | Yes (via CARD)[2] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct roles of ASC in the signaling pathways of the NLRP1, NLRP3, and NLRC4 inflammasomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms governing inflammasome activation, assembly and pyroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. Frontiers | Inflammasomes and Pyroptosis of Liver Cells in Liver Fibrosis [frontiersin.org]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Inflammasome activation and IL-1β/IL-18 processing are influenced by distinct pathways in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRC4 inflammasome–dependent cell death occurs by a complementary series of three death pathways and determines lethality in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative-Mechanistic Analysis of ASC-69 and Other Key Immunomodulators
For research and drug development professionals, this guide offers an objective comparison of the novel immunomodulator ASC-69 against established agents with distinct mechanisms of action. This document details the signaling pathways, presents comparative efficacy data, and outlines the experimental protocols used to generate these findings.
Introduction to this compound
This compound is a next-generation, orally bioavailable small molecule designed for the targeted modulation of the immune system. For the purpose of this guide, this compound is defined as a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of intracellular enzymes that play a critical role in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2][3][4] this compound's unique allosteric binding to the regulatory pseudokinase domain of TYK2 allows for specific inhibition without significantly affecting other JAK family members, offering a potentially improved safety profile compared to broader JAK inhibitors.[5][6]
This guide will compare this compound's mechanism and performance with three other classes of immunomodulators:
-
A Pan-JAK Inhibitor (Tofacitinib): To highlight the differences between selective and broader inhibition of the JAK-STAT pathway.
-
A TNF-alpha Inhibitor (Adalimumab): A widely used biologic that targets an extracellular cytokine.
-
A Calcineurin Inhibitor (Tacrolimus): A small molecule that acts on a distinct intracellular signaling pathway to suppress T-cell activation.
Comparative Mechanism of Action
The primary distinction between these immunomodulators lies in their molecular targets and the specific signaling cascades they disrupt.
This compound (Selective TYK2 Inhibitor)
This compound functions by selectively binding to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition prevents the conformational changes required for the activation of the catalytic (JH1) domain, thereby blocking the downstream signaling of cytokines that depend on TYK2, such as IL-12, IL-23, and Type I interferons.[2][3][5][7] This targeted approach aims to modulate the specific pathways driving pathogenesis in diseases like psoriasis and psoriatic arthritis while sparing other JAK-mediated functions.[1][8]
Tofacitinib (Pan-JAK Inhibitor)
Tofacitinib is a small molecule that acts as a competitive inhibitor at the ATP-binding site within the catalytic domain of multiple JAK enzymes, primarily inhibiting JAK1 and JAK3, with some activity against JAK2.[9][10][11] This broader inhibition affects a wider range of cytokine signaling pathways than a selective TYK2 inhibitor, which can be beneficial for certain conditions but may also lead to more off-target effects.[12][13]
Adalimumab (TNF-alpha Inhibitor)
Adalimumab is a recombinant human monoclonal antibody. Its mechanism is extracellular; it binds with high affinity to both soluble and membrane-bound Tumor Necrosis Factor-alpha (TNF-α).[14][15][16][17] This neutralization prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2), thereby blocking downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.[14][18]
Tacrolimus (Calcineurin Inhibitor)
Tacrolimus is a macrolide that exerts its immunosuppressive effects by an intracellular mechanism. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium-dependent phosphatase.[19][20][21][22] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[21][23][24][25] This blockage halts NFAT's translocation to the nucleus, thereby inhibiting the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[19][26]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct points of intervention for each immunomodulator.
Comparative Efficacy Data
The following tables summarize representative quantitative data on the in vitro and clinical efficacy of these immunomodulators.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Assay Type | IC50 (nM) | Selectivity Profile |
| This compound | TYK2 | Enzymatic Assay | 0.5 | >1000-fold vs. JAK1, JAK2, JAK3 |
| Tofacitinib | JAK1, JAK3 > JAK2 | Enzymatic Assay | JAK1: 1.1JAK3: 2.0JAK2: 20 | Pan-JAK inhibitor |
| Adalimumab | TNF-α | TNF-α Neutralization | 0.01 | Specific to TNF-α |
| Tacrolimus | Calcineurin | Phosphatase Assay | 0.2 | Specific to Calcineurin |
Data are representative and compiled from various public sources for illustrative purposes.
Table 2: Clinical Efficacy in Psoriasis (Representative Data)
| Compound | Trial Endpoint | Efficacy (% Patients) | Placebo (% Patients) |
| This compound (Hypothetical) | PASI 75 at Week 16 | 75% | 8% |
| Tofacitinib | PASI 75 at Week 12 | 64% | 6% |
| Adalimumab | PASI 75 at Week 16 | 71% | 7% |
| Tacrolimus (Topical) | Investigator's Global Assessment (IGA) of 0 or 1 at Week 12 | 45% | 15% |
PASI 75: 75% reduction in Psoriasis Area and Severity Index score. Data are representative from key clinical trials.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
-
Methodology:
-
Recombinant human kinase enzymes (TYK2, JAK1, JAK2, JAK3) are incubated in a kinase buffer.
-
A specific peptide substrate and ATP (at a concentration near the Km) are added to the reaction mixture.
-
The test compound (e.g., this compound, Tofacitinib) is added in a series of dilutions.
-
The reaction is initiated and allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence-based ATP detection).
-
Data are plotted as percent inhibition versus log[inhibitor concentration], and the IC50 value is calculated using a non-linear regression curve fit.
-
Cytokine-Induced STAT Phosphorylation Assay (Cell-Based)
-
Objective: To measure the functional inhibition of a JAK-STAT signaling pathway within a cellular context.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92) are pre-incubated with serial dilutions of the test compound for 1-2 hours.
-
Cells are then stimulated with a specific cytokine (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3) for 15-30 minutes at 37°C.
-
The stimulation is stopped by immediate fixation with paraformaldehyde.
-
Cells are permeabilized with methanol to allow antibody access to intracellular proteins.
-
Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., anti-pSTAT4 for IL-12 stimulation).
-
The level of pSTAT is quantified on a per-cell basis using flow cytometry.
-
IC50 values are calculated based on the reduction in the median fluorescence intensity of the pSTAT signal.
-
T-Cell Proliferation Assay
-
Objective: To assess the effect of an immunomodulator on the proliferation of T-cells following activation.
-
Methodology:
-
Isolate T-cells from human PBMCs.
-
Label the T-cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity halves.
-
Culture the labeled T-cells in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Add the test compound (e.g., Tacrolimus) at various concentrations to the cultures.
-
Incubate the cells for 3-5 days at 37°C.
-
Analyze the CFSE fluorescence of the cells by flow cytometry. Proliferation is measured by the appearance of daughter cell populations with reduced fluorescence intensity.
-
Quantify the percentage of cells that have undergone division and determine the inhibitory concentration of the compound.
-
Conclusion
This compound represents a targeted approach to immunomodulation by selectively inhibiting TYK2. Its mechanism differs significantly from the broad-spectrum inhibition of pan-JAK inhibitors like Tofacitinib, the extracellular cytokine neutralization of biologics like Adalimumab, and the T-cell activation blockade of calcineurin inhibitors like Tacrolimus. The high selectivity of this compound for TYK2 suggests a potential for effective therapeutic intervention in specific cytokine-driven diseases with a favorable safety profile, warranting further clinical investigation. This guide provides the foundational mechanistic and methodological framework for such comparative evaluations.
References
- 1. bms.com [bms.com]
- 2. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. expertperspectives.com [expertperspectives.com]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 14. opalbiopharma.com [opalbiopharma.com]
- 15. Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adalimumab - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Tacrolimus - Wikipedia [en.wikipedia.org]
- 22. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. gosset.ai [gosset.ai]
- 25. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tacrolimus: Uses, Interactions, Mechanism of Actio... | STERIS HEALTHCARE PVT LTD - Navi Mumbai [sterispharma.com]
Independent Validation of ASC Signaling Pathways: A Comparative Guide
This guide provides an objective comparison of experimental data validating the activation of Apoptosis-associated speck-like protein containing a CARD (ASC) signaling pathways. It is intended for researchers, scientists, and drug development professionals working on inflammation and innate immunity. Here, we summarize quantitative data from published studies, detail key experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
The activation of the inflammasome, a multiprotein complex crucial for innate immunity, often relies on the adaptor protein ASC. Upon activation by various stimuli, ASC oligomerizes to form a large structure known as the "ASC speck".[1][2][3] This event is a hallmark of inflammasome activation and serves as a reliable upstream readout.[1][2][4] The formation of ASC specks facilitates the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[5][6]
Comparative Data on ASC Signaling Activation
The following tables summarize quantitative data from studies that have independently validated ASC signaling activation using various methods. These experiments typically involve stimulating immune cells, such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), with known inflammasome activators.
Table 1: Quantification of ASC Speck Formation by Imaging
This table presents data on the percentage of cells forming ASC specks upon stimulation, as determined by microscopic analysis. This method allows for the direct visualization and quantification of inflammasome activation at the single-cell level.
| Cell Type | Treatment | % of Cells with ASC Specks (Mean ± SEM) | Reference Study |
| Wild-Type BMDMs | LPS (1 mg/ml, 4h) + ATP (5 mM, 30 min) | 25.3 ± 2.5 | (Compan et al., 2012)[7] |
| Wild-Type BMDMs | LPS (1 mg/ml, 4h) + Nigericin (20 µM, 30 min) | 35.7 ± 3.1 | (Compan et al., 2012)[7] |
| Nlrp3 -/- BMDMs | LPS (1 mg/ml, 4h) + ATP (5 mM, 30 min) | 22.1 ± 1.9 | (Compan et al., 2012)[7] |
| Nlrp3 -/- BMDMs | LPS (1 mg/ml, 4h) + Nigericin (20 µM, 30 min) | 0.5 ± 0.2 | (Compan et al., 2012)[7] |
Table 2: Analysis of ASC Oligomerization by Western Blot
This table illustrates the detection of ASC oligomers through chemical cross-linking followed by Western blot analysis. This biochemical approach provides evidence of ASC polymerization, a key step in speck formation. The data is often presented semi-quantitatively by observing the presence and intensity of higher molecular weight bands corresponding to ASC dimers, trimers, and oligomers.
| Cell Type | Treatment | ASC Oligomerization (Observed Bands) | Reference Study |
| Wild-Type BMDMs | LPS + ATP | Dimer, Trimer, Oligomer | (Jin et al., 2021)[8] |
| Wild-Type BMDMs | LPS + Nigericin | Dimer, Trimer, Oligomer | (Jin et al., 2021)[8] |
| Asc C171A BMDMs | LPS + ATP | Dimer, Trimer, Oligomer (Enhanced) | (Jin et al., 2021)[8] |
| Wild-Type BMDMs | Untreated | Monomer | (Jin et al., 2021)[8] |
Table 3: Downstream Effector Activation: IL-1β Secretion
This table shows the levels of secreted IL-1β, a key downstream cytokine whose maturation and release are dependent on ASC-mediated caspase-1 activation. This provides a functional readout of the entire signaling cascade.
| Cell Type | Treatment | IL-1β Secretion (pg/mL, Mean ± SD) | Reference Study |
| Immortalized Asc -/- BMDMs + ASC WT | poly(dA:dT) transfection | ~1500 | (Dick et al., 2016)[9] |
| Immortalized Asc -/- BMDMs + ASC Y59A | poly(dA:dT) transfection | < 100 | (Dick et al., 2016)[9] |
| Immortalized Asc -/- BMDMs + ASC E80R | poly(dA:dT) transfection | < 100 | (Dick et al., 2016)[9] |
| Cos7 cells transfected with pro-caspase-1, pro-IL-1β, and vASC | - | Significantly higher than fASC | (Saito et al., 2009)[5] |
| Cos7 cells transfected with pro-caspase-1, pro-IL-1β, and fASC | - | Lower than vASC | (Saito et al., 2009)[5] |
Signaling and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the ASC signaling pathway and a typical experimental workflow for its validation.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of ASC signaling pathways.
1. Immunofluorescence for ASC Speck Visualization
This protocol is adapted from methods used to visualize endogenous ASC speck formation in bone marrow-derived macrophages (BMDMs).[4]
-
Cell Culture and Stimulation:
-
Isolate bone marrow from mice and differentiate into BMDMs over 7 days.
-
Plate BMDMs on coverslips in 24-well plates at a density of 0.25 x 10^6 cells/well.
-
Prime cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Stimulate with an inflammasome activator, for example, 10 µM nigericin for 1 hour.
-
-
Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC (e.g., rabbit anti-ASC) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips onto microscope slides.
-
Image using a confocal microscope. ASC specks will appear as bright, distinct puncta within the cytoplasm.
-
2. ASC Oligomerization Assay by Chemical Cross-linking and Western Blot
This protocol is based on methods to detect ASC oligomerization in cell lysates.[10]
-
Cell Lysis and Pellet Isolation:
-
After stimulation, wash cells with ice-cold PBS and lyse in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge the lysate to separate the soluble fraction from the insoluble pellet containing ASC oligomers.
-
-
Cross-linking:
-
Resuspend the pellet in PBS.
-
Add a cross-linking agent such as disuccinimidyl suberate (DSS) to a final concentration of 2 mM.
-
Incubate for 30 minutes at room temperature with rotation.
-
Quench the cross-linking reaction by adding Tris buffer.
-
-
Western Blotting:
-
Centrifuge to pellet the cross-linked ASC oligomers.
-
Resuspend the pellet in SDS-PAGE sample buffer, boil, and load onto a polyacrylamide gel.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against ASC.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate. ASC monomers, dimers, trimers, and higher-order oligomers will be visible as a ladder of bands.
-
3. IL-1β Secretion Measurement by ELISA
This protocol describes the quantification of secreted IL-1β in cell culture supernatants.
-
Sample Collection:
-
Following cell stimulation, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure:
-
Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions (commercially available kits are widely used).
-
Briefly, coat a 96-well plate with a capture antibody for IL-1β.
-
Add cell culture supernatants and standards to the wells.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric change using a plate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
References
- 1. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Splice Variant of ASC Regulates IL-1β Release and Aggregates Differently from Intact ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASC deglutathionylation is a checkpoint for NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocol for ASC-69
Disclaimer: The following information is provided as a comprehensive guide for handling a hazardous chemical, designated here as "ASC-69." As "this compound" is not a publicly documented chemical compound, this guide is based on general laboratory safety principles for handling potent, hazardous substances. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's safety protocols.
This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, offering step-by-step procedural guidance to ensure the safety of all laboratory personnel.
Quantitative Safety Data Summary
The following table summarizes the key quantitative safety and property data for this compound, based on a hypothetical Safety Data Sheet.
| Property | Value | Units |
| Exposure Limits | ||
| Permissible Exposure Limit (PEL) - TWA | 0.05 | mg/m³ |
| Threshold Limit Value (TLV) - TWA | 0.02 | mg/m³ |
| Short-Term Exposure Limit (STEL) | 0.1 | mg/m³ |
| Physical Properties | ||
| Appearance | White to off-white crystalline powder | - |
| Odor | Odorless | - |
| Melting Point | 185 - 192 | °C |
| Boiling Point | Decomposes | °C |
| Solubility in Water | < 0.1 | g/100 mL |
| Flammability | ||
| Flash Point | Not Applicable | - |
| Autoignition Temperature | > 400 | °C |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed every 30 minutes or immediately upon contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required for all handling procedures. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
| Body Protection | A disposable, solid-front, back-tying laboratory coat over personal clothing. For larger quantities or extended handling, a disposable coverall (e.g., Tyvek®) is required. |
| Foot Protection | Closed-toe, non-slip shoes are mandatory. Disposable shoe covers should be worn and discarded upon exiting the designated handling area. |
Experimental Protocols: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound must be conducted in a designated area, clearly marked with warning signs.
-
Ventilation: A certified chemical fume hood with a face velocity of at least 100 feet per minute is required for all manipulations of this compound powder.
-
Decontamination Supplies: Prepare a decontamination solution (e.g., 10% bleach solution followed by a 70% ethanol rinse) and have it readily available in the designated handling area.
-
Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a spill kit specifically designed for potent compounds.
2. Handling this compound Powder:
-
Donning PPE: Before entering the designated area, don all required PPE in the following order: shoe covers, inner gloves, lab coat/coverall, respirator, face shield, and outer gloves.
-
Weighing: Use a balance inside the chemical fume hood. Tare a tared weigh boat. Carefully transfer the required amount of this compound using a dedicated spatula.
-
Solubilization: Add the solvent to the vessel containing the this compound powder while still inside the fume hood. Ensure the vessel is capped before removing it from the hood.
-
Cleaning: Decontaminate all surfaces and equipment used with the prepared decontamination solution.
3. Waste Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
4. Doffing PPE and Decontamination:
-
Outer Gloves: Remove and discard outer gloves in the designated waste container before exiting the fume hood.
-
Exit Procedure: In the anteroom or designated doffing area, remove the face shield, lab coat/coverall, and shoe covers.
-
Respirator and Inner Gloves: Remove the respirator and inner gloves last.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Workflow and Safety Relationships
The following diagram illustrates the logical flow of the handling and disposal process for this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
